molecular formula C9H12O3<br>CH3C6H9(CO)2O<br>C9H12O3 B105801 Hexahydro-4-methylphthalic anhydride CAS No. 19438-60-9

Hexahydro-4-methylphthalic anhydride

カタログ番号: B105801
CAS番号: 19438-60-9
分子量: 168.19 g/mol
InChIキー: FKBMTBAXDISZGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hexahydro-4-methylphthalic anhydride, also known as this compound, is a useful research compound. Its molecular formula is Array and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: reactionsolubility in water at 20 °c: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128883. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C9H12O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBMTBAXDISZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8044333
Record name Hexahydro-4-methylphthalic anhydride
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Molecular Weight

168.19 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, COLOURLESS OILY LIQUID.
Record name 1,3-Isobenzofurandione, hexahydro-5-methyl-
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Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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Flash Point

350 °C
Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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Solubility

Solubility in water: reaction
Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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Density

Relative density (water = 1): 1.16
Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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CAS No.

19438-60-9
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Record name Hexahydro-4-methylphthalic anhydride
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Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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Melting Point

-29 °C
Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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Foundational & Exploratory

What are the physical and chemical properties of Hexahydro-4-methylphthalic anhydride?

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Hexahydro-4-methylphthalic anhydride (B1165640), targeting researchers, scientists, and professionals in drug development and material science.

Chemical Identity

Hexahydro-4-methylphthalic anhydride is a cyclic dicarboxylic anhydride. It is a crucial industrial chemical, primarily used as a hardening agent for epoxy resins.[1][2] It exists as a mixture of cis and trans isomers.[3]

IdentifierValue
IUPAC Name 5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione[4]
Synonyms 4-Methyl-1,2-cyclohexanedicarboxylic anhydride, MHHPA, 4-Methylhexahydrophthalic anhydride[5]
CAS Number 19438-60-9[3][5]
Molecular Formula C₉H₁₂O₃[4]
Molecular Weight 168.19 g/mol [1][4]
Chemical Structure A six-membered saturated carbon ring fused to a five-membered anhydride ring, with a methyl group on the cyclohexane (B81311) ring.

Physical Properties

This compound is typically a colorless to light yellow, odorless, viscous liquid at room temperature.[3][4] Key physical properties are summarized in the table below.

PropertyValue
Appearance Colorless to light yellow liquid[3][4]
Melting Point -29 °C
Boiling Point 120 °C @ 1 mbar[6]
Density 1.162 g/mL at 25 °C
Refractive Index n20/D 1.477
Solubility Sparingly soluble in water, reacting to form the corresponding dicarboxylic acid. Soluble in solvents like benzene (B151609) and acetone.[5]
Flash Point 110 °C (closed cup)[6]
Vapor Pressure 0.23 Pa at 25 °C

Chemical Properties and Reactivity

Stability and Reactivity: this compound is stable under normal storage conditions.[6] It is, however, sensitive to moisture and will hydrolyze to form 4-methyl-1,2-cyclohexanedicarboxylic acid.[6] This reaction is exothermic. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

Hazardous Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[6]

Reactivity with Epoxy Resins: The primary application of this compound is as a curing agent for epoxy resins. The anhydride ring opens in the presence of a catalyst (often a tertiary amine) and reacts with the hydroxyl groups on the epoxy polymer backbone, as well as with the epoxide groups, to form a cross-linked thermoset polymer. This reaction is what imparts hardness and durability to the final epoxy product.

Spectral Data

Spectroscopy Key Peaks and Information
¹H NMR (250 MHz, CDCl₃) δ 3.25-2.96 (m, 2H), 2.38-2.08 (m, 2H), 1.76-1.58 (m, 2H), 1.51-1.21 (m, 2H), 0.99-0.87 (m, 4H).[6]
¹³C NMR (63 MHz, CDCl₃) δ 172.88, 172.61, 40.86, 40.32, 34.45, 30.34, 29.22, 21.96, 21.29.[6]
Infrared (IR) (ATR, cm⁻¹) Characteristic peaks for the anhydride group are observed around 1857 cm⁻¹ and 1786 cm⁻¹ (C=O stretching). Other peaks include 2359 (w), 2340 (w), 1694 (s), 1452 (w), 1413 (w), 1336 (w), 1293 (w), 1251(w) cm⁻¹.[6][7]
Mass Spectrometry HRMS (ESI+) m/z: Calculated for C₉H₁₂O₃H⁺ [M + H]⁺ 169.0859; found: 169.0855.[6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of all physical and chemical properties are often proprietary or part of standardized methods (e.g., ASTM, ISO). However, the general methodologies employed for the characterization of this compound are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Content Determination: A common method for determining the purity of this compound and its content in various matrices is GC-MS.

  • Principle: The sample is first dissolved in a suitable solvent like toluene (B28343) or acetone. The solution is then injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

  • Sample Preparation: A known amount of the sample is dissolved in a solvent to a specific concentration. For complex matrices, an extraction step (e.g., ultrasonic or Soxhlet extraction) may be necessary.[8]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used. The GC is equipped with a suitable column (e.g., a capillary column).[8]

  • Analysis: The retention time of the analyte is used for qualitative identification, and the peak area is used for quantitative analysis, often employing an external standard method for calibration.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring: FTIR spectroscopy is a powerful tool for monitoring the curing reaction of epoxy resins with this compound.

  • Principle: The reaction mixture is analyzed at different time points. The disappearance of the characteristic anhydride peaks (around 1857 cm⁻¹ and 1786 cm⁻¹) and the appearance of ester and hydroxyl peaks indicate the progression of the curing reaction.[7]

  • Sample Preparation: A sample of the reaction mixture can be placed directly on the ATR crystal of the FTIR spectrometer.[6]

  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, is used for easy analysis of liquid samples.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

  • Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The interaction of the atomic nuclei with the magnetic field provides detailed information about the chemical environment of the atoms, allowing for structural determination.

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[6]

  • Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.[6]

Visualization of Chemical Reactivity

The following diagram illustrates the general reaction pathway of an epoxy resin with this compound as the curing agent, initiated by a catalyst.

EpoxyCuring Epoxy Epoxy Resin (with epoxide groups) Propagation1 Propagation: Reaction with Hydroxyl Group Epoxy->Propagation1 Propagation2 Propagation: Reaction with Epoxide Group Epoxy->Propagation2 Anhydride Hexahydro-4-methylphthalic Anhydride Initiation Initiation: Anhydride Ring Opening Anhydride->Initiation Catalyst Catalyst (e.g., Tertiary Amine) Catalyst->Initiation Initiation->Propagation1 Forms Carboxylate Propagation1->Propagation2 Generates new Hydroxyl Group CrosslinkedPolymer Cross-linked Thermoset Polymer Propagation1->CrosslinkedPolymer Propagation2->Propagation1 Chain Reaction Propagation2->CrosslinkedPolymer

Caption: Curing mechanism of an epoxy resin with an anhydride hardener.

References

Hexahydro-4-methylphthalic anhydride CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Hexahydro-4-methylphthalic Anhydride (B1165640)

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Molecular Structure

Hexahydro-4-methylphthalic anhydride, commonly referred to as MHHPA, is a cyclic anhydride that serves as a crucial intermediate and building block in various chemical syntheses, including in the pharmaceutical and polymer industries.

CAS Number: 19438-60-9 (mixture of cis and trans isomers)[1][2][3][4]

Molecular Formula: C₉H₁₂O₃[1][2][3][4]

IUPAC Name: 5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione[1][3]

Synonyms: 4-Methyl-1,2-cyclohexanedicarboxylic anhydride, 4-Methylhexahydrophthalic anhydride, MHHPA[2][3][5]

Molecular Structure:

The structure consists of a cyclohexane (B81311) ring fused to a furan-2,5-dione ring, with a methyl group attached to the cyclohexane ring at position 4.

  • SMILES: CC1CCC2C(C1)C(=O)OC2=O

  • InChI: 1S/C9H12O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h5-7H,2-4H2,1H3

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight 168.19 g/mol [1][3][4][6]
Appearance White to off-white solid, or colorless oily liquid[1][3]
Melting Point 29 °C[7]
Boiling Point 120 °C at 0.7501 mmHg[6][7]
Density 1.162 g/mL at 25 °C[7][8]
Refractive Index n20/D 1.477[7][8]
Flash Point 113 °C (closed cup)
Solubility Soluble in benzene (B151609) and acetone. Reacts with water.[2][3]
Vapor Pressure 0.23 Pa at 25 °C[3]

Table 2: Toxicological Data

EndpointValueSpeciesReference
Acute Oral Toxicity (LD50) >2000 mg/kg bwRat (female)[9]
Skin Irritation Moderately irritatingRabbit[9]
Eye Irritation Causes serious eye damage-[3][9][10][11]
Sensitization May cause allergic skin reaction and respiratory sensitizationHuman[1][3][7][9][11]

Experimental Protocols

Synthesis of this compound

This protocol details a two-step synthesis involving a cycloaddition reaction followed by hydrogenation.[12]

Step 1: Cycloaddition

  • Prepare a solution of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (3 mmol) in 1.5 mL of ethyl acetate (B1210297) (AcOEt) to create a 2 M solution.

  • Prepare a second solution of maleic anhydride (3.3 mmol) in 1.5 mL of AcOEt to create a 2.2 M solution.

  • Fill two separate 1 mL loops with the respective solutions.

  • Simultaneously inject the contents of both loops into streams of AcOEt, each flowing at 0.125 mL/min, which meet at a T-piece.

  • Pass the combined mixture through a 10 mL coil reactor heated to 140°C. The residence time is approximately 40 minutes.

  • Maintain the system pressure at 10 bar using a back-pressure regulator.

  • Collect the resulting cycloaddition product in a 20 mL flask.

Step 2: Hydrogenation

  • Pump the collected cycloaddition product mixture at a flow rate of 1 mL/min through a tube-in-tube reactor pressurized with hydrogen gas at 15 bar to saturate the liquid stream with H₂.

  • Pass the H₂-saturated mixture through a cartridge (6.6 mm i.d. × 50.0 mm length) containing a Palladium-on-Carbon (Pd/C) catalyst (30% Pd/C, 750 mg).

  • Maintain the hydrogenation system pressure at 16 bar with a back-pressure regulator.

  • Recycle the reaction mixture through the system until the starting material is completely hydrogenated, which can take between 80 to 510 minutes.

  • Monitor the progress of the reaction using gas chromatography-mass spectrometry (GC-MS).

Copolymerization with Glycidyl (B131873) Phenyl Ether (GPE)

This protocol describes the use of this compound in a copolymerization reaction, demonstrating its application as a curing agent.[12]

  • Prepare a mixture of glycidyl phenyl ether (GPE) and this compound (MHHPA).

  • Add a latent thermal catalyst, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) combined with 2-methylimidazole-intercalated alpha-zirconium phosphate (B84403) (α-ZrP·2MIm).

  • Heat the reaction mixture to 100°C for 1 hour.

  • Monitor the conversion of GPE to determine the reaction progress. A conversion of 93% can be achieved under these conditions. For comparison, without the TBD catalyst, the conversion is approximately 67%.[12]

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_cycloaddition Step 1: Cycloaddition cluster_hydrogenation Step 2: Hydrogenation A Prepare Solutions: 1. 4-methyl-1,2,3,6-tetrahydrophthalic anhydride in AcOEt 2. Maleic anhydride in AcOEt B Inject into separate loops A->B C Simultaneous injection into AcOEt streams B->C D Mix at T-piece C->D E Flow through coil reactor (140°C, 10 bar) D->E F Collect cycloaddition product E->F G Saturate with H₂ (15 bar) F->G H Pass through Pd/C catalyst cartridge (16 bar) G->H I Recycle until complete H->I I->G J Monitor by GC-MS I->J K Final Product: This compound I->K

Caption: Experimental workflow for the synthesis of this compound.

Application Logic

This diagram shows the logical relationship of this compound's role as an intermediate leading to various industrial applications.

Application_Logic cluster_applications Primary Functions & Applications cluster_end_products End Products / Uses A Hexahydro-4-methylphthalic Anhydride (MHHPA) B Epoxy Resin Curing Agent A->B C Pharmaceutical Intermediate A->C D Monomer for Polymer Synthesis A->D E Electrical Components (Coils, Casting) B->E F Optical Adhesives B->F G Therapeutic Agents C->G H Polyester & Alkyd Resins D->H I Plasticizers & Antirust Agents D->I

Caption: Role of MHHPA as an intermediate in various chemical applications.

References

Synthesis of Hexahydro-4-methylphthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA), a crucial compound in various industrial applications, including as a curing agent for epoxy resins. The synthesis predominantly follows a two-step process: a Diels-Alder reaction to form the intermediate, 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (MTHPA), followed by catalytic hydrogenation to yield the final MHHPA product. This document provides a comprehensive overview of the experimental protocols, quantitative data, and visual representations of the synthesis workflows.

Core Synthesis Pathways

The principal route for the synthesis of Hexahydro-4-methylphthalic anhydride involves two key chemical transformations:

  • Diels-Alder Reaction: The synthesis initiates with the [4+2] cycloaddition reaction between isoprene (B109036) (a conjugated diene) and maleic anhydride (a dienophile). This reaction forms the intermediate compound, 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (MTHPA). The reaction is thermally allowed and proceeds with high stereospecificity.

  • Catalytic Hydrogenation: The double bond within the cyclohexene (B86901) ring of MTHPA is subsequently reduced through catalytic hydrogenation. This step yields the saturated cyclohexane (B81311) derivative, this compound (MHHPA). Various catalysts can be employed for this transformation, with nickel-based catalysts being a common choice.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound, compiled from various studies. This data allows for a comparative analysis of different reaction conditions and catalytic systems.

ParameterDiels-Alder Reaction (Isoprene + Maleic Anhydride)Catalytic Hydrogenation of MTHPA
Catalyst Typically uncatalyzed (thermal)Raney® Ni, Ni-Ru/Al2O3, 30% Pd-C
Solvent Xylene, Supercritical CO2, BenzeneEthyl Acetate (B1210297)
Temperature 60 - 200 °C140 °C (Pd-C)
Pressure 100 atm (in scCO2)15 bar H2 (Pd-C)
Reaction Time 30 minutes - 40 hours80 - 510 minutes (Pd-C)
Yield 93-97% (Butadiene analog)Not explicitly stated
Reaction Order Second orderFirst-order w.r.t. MTHPA, 0.5-order w.r.t. H2 partial pressure (Ni-Ru)
Activation Energy (Ea) -37.02 ± 2.62 kJ mol−1 (Ni-Ru)

Experimental Protocols

Synthesis of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (MTHPA) via Diels-Alder Reaction

This protocol is based on a general procedure for Diels-Alder reactions involving maleic anhydride and is analogous to the reaction with isoprene.

Materials:

  • Isoprene

  • Maleic Anhydride

  • Xylene (anhydrous)

  • Ethyl acetate (for washing)

  • Round-bottomed flask (25 mL)

  • Reflux condenser

  • Heating mantle or sand bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum flask

Procedure:

  • To a dry 25-mL round-bottomed flask containing a magnetic stir bar, add maleic anhydride (0.40 g).

  • In a fume hood, add 10 mL of anhydrous xylene to the flask.

  • Attach a reflux condenser to the flask.

  • Begin stirring and heat the mixture to reflux (approximately 185-200°C) using a heating mantle or sand bath.

  • Once refluxing, add isoprene to the reaction mixture.

  • Continue to reflux the solution for 30 minutes.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Further cool the flask in an ice bath for 10 minutes to promote crystallization of the product.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals twice with 3 mL of cold ethyl acetate.

  • Dry the product to a constant weight.

Synthesis of this compound (MHHPA) via Catalytic Hydrogenation

This protocol describes a continuous flow hydrogenation process using a Palladium on Carbon (Pd-C) catalyst.[1]

Materials:

  • 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (MTHPA)

  • Ethyl Acetate (AcOEt)

  • 30% Palladium on Carbon (Pd-C) catalyst (750 mg)

  • Continuous flow reactor system with a tube-in-tube reactor and a packed-bed catalyst cartridge (6.6 mm i.d. × 50.0 mm length)

  • High-pressure liquid chromatography (HPLC) pump

  • Back-pressure regulator

  • Hydrogen gas supply

Procedure:

  • Prepare a 2 M solution of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (3 mmol) in 1.5 mL of ethyl acetate.

  • Pump the solution at a flow rate of 1 mL/min through the tube-in-tube reactor.

  • Introduce hydrogen gas into the outer tube of the reactor at a pressure of 15 bar to saturate the liquid stream with H2.

  • Pass the resulting mixture through the cartridge containing the 30% Pd-C catalyst.

  • Maintain the system pressure at 16 bar using a back-pressure regulator.

  • The reaction is monitored, and the product is collected after a residence time of 160 minutes. The reaction mixture can be recycled through the system until complete hydrogenation is achieved, which may take between 80 to 510 minutes.[1]

  • Monitor the progress of the reaction by gas chromatography-mass spectrometry.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_0 Diels-Alder Reaction cluster_1 Catalytic Hydrogenation Isoprene Isoprene MTHPA 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (MTHPA) Isoprene->MTHPA MaleicAnhydride Maleic Anhydride MaleicAnhydride->MTHPA MHHPA This compound (MHHPA) MTHPA->MHHPA + H2 (Catalyst)

Caption: Overall synthesis pathway for this compound.

Experimental Workflow: Diels-Alder Reaction

Diels_Alder_Workflow A 1. Charge Maleic Anhydride and Xylene to Flask B 2. Heat to Reflux (185-200°C) A->B C 3. Add Isoprene B->C D 4. Reflux for 30 min C->D E 5. Cool to Room Temperature D->E F 6. Cool in Ice Bath E->F G 7. Vacuum Filtration F->G H 8. Wash with Ethyl Acetate G->H I 9. Dry Product (MTHPA) H->I

Caption: Step-by-step workflow for the Diels-Alder synthesis of MTHPA.

Experimental Workflow: Catalytic Hydrogenation

Hydrogenation_Workflow A 1. Prepare 2M MTHPA in Ethyl Acetate B 2. Pump Solution (1 mL/min) through Tube-in-Tube Reactor A->B C 3. Introduce H2 at 15 bar B->C D 4. Pass through Pd-C Catalyst Cartridge C->D E 5. Maintain System Pressure at 16 bar D->E F 6. Monitor Reaction (GC-MS) E->F G 7. Collect Product (MHHPA) F->G

Caption: Workflow for the continuous flow catalytic hydrogenation of MTHPA.

References

A Technical Guide to the Solubility of Hexahydro-4-methylphthalic Anhydride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA). Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, providing a detailed experimental protocol for determining solubility, and offering a logical framework for solvent selection.

Introduction to Hexahydro-4-methylphthalic Anhydride

This compound (CAS No. 19438-60-9) is a cyclic dicarboxylic anhydride widely used as a curing agent or hardener for epoxy resins in the electronics, coatings, and adhesives industries.[1][2][3] Its physical state is typically a colorless, oily liquid at room temperature, with a melting point of -29°C and a boiling point of 296°C.[4][5] Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating new materials.

Solubility Data

Publicly available quantitative solubility data for this compound in a range of common organic solvents is sparse. The available data is summarized below. It is important to note that MHHPA is sensitive to moisture and will react with water and protic solvents, like alcohols, over time to form the corresponding dicarboxylic acid.[5][6] This reactivity should be considered when interpreting solubility data, especially in non-anhydrous solvents.

SolventFormulaTypeQuantitative SolubilityQualitative SolubilityReference
WaterH₂OProtic8.4 g/L at 20°C (Reacts)Sparingly Soluble (Reacts)[2][4][5][6]
AcetoneC₃H₆OPolar AproticData Not AvailableSoluble[7]
BenzeneC₆H₆NonpolarData Not AvailableSoluble[7]
ChloroformCHCl₃Polar AproticData Not AvailableSlightly Soluble
Ethyl AcetateC₄H₈O₂Polar AproticData Not AvailableSlightly Soluble

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvents, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol provides a robust methodology for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (as pure as possible)

  • Anhydrous solvent of interest (e.g., HPLC grade)

  • Scintillation vials or other sealable glass containers

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance

  • Syringes and syringe filters (0.22 µm, chemically compatible, e.g., PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • A validated analytical method for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization).

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add a known volume or mass of the desired solvent to several vials.

    • Add an excess amount of this compound to each vial. A visible excess of the liquid anhydride should be present to ensure a saturated solution is formed.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. A preliminary study can determine the minimum time to reach a stable concentration.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to rest undisturbed at the same constant temperature for at least 24 hours. This allows for the separation of the undissolved anhydride from the saturated solution.

  • Sampling and Filtration:

    • Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Be cautious not to disturb the undissolved layer.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed, clean vial. This step is crucial to remove any micro-droplets of the undissolved anhydride.

  • Quantification:

    • Accurately weigh the filtered aliquot.

    • Dilute the sample with a known volume of the same solvent to a concentration within the calibrated range of your analytical method.

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., GC-FID).

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 g of solvent, g/L, or mol/L.

Visualizations

Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound using the shake-flask method.

G Workflow for Solubility Determination A Preparation of Supersaturated Solution B Equilibration (e.g., 24-72h at 25°C) A->B C Phase Separation (Static, 24h) B->C D Sampling & Filtration (0.22 µm filter) C->D E Quantification (e.g., GC-FID) D->E F Data Analysis & Solubility Calculation E->F

Caption: Workflow for determining solubility via the shake-flask method.

Logical Framework for Solvent Selection

While quantitative data is limited, a logical approach to solvent selection can be based on the principle of "like dissolves like." this compound has a moderately polar anhydride group and a nonpolar hydrocarbon ring. This suggests it will be most soluble in solvents of intermediate polarity and polar aprotic solvents.

G Logical Framework for Solvent Selection cluster_0 Solvent Polarity Spectrum cluster_1 Predicted Solubility of MHHPA Nonpolar Nonpolar (e.g., Hexane, Toluene) Moderately_Polar Moderately Polar / Polar Aprotic (e.g., Acetone, Ethyl Acetate, Chloroform) Low_Sol Low to Moderate Solubility Nonpolar->Low_Sol Polar_Protic Polar Protic (e.g., Water, Ethanol, Methanol) High_Sol High Solubility Moderately_Polar->High_Sol Reactive_Sol Soluble but Reactive (Hydrolysis/Esterification) Polar_Protic->Reactive_Sol

Caption: Predicted solubility based on solvent polarity.

References

Spectroscopic data (NMR, IR) for Hexahydro-4-methylphthalic anhydride.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic data for Hexahydro-4-methylphthalic anhydride (B1165640) is presented in this technical guide, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data of Hexahydro-4-methylphthalic anhydride

The structural elucidation of this compound is critically supported by spectroscopic techniques. The following sections detail the ¹H NMR, ¹³C NMR, and IR data, which are fundamental for the confirmation of the compound's molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides insight into the electronic environment of the hydrogen atoms within the molecule. The spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) on a 250 MHz spectrometer.[1] The observed chemical shifts (δ) are summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegration (Number of Protons)
3.25-2.96m2H
2.38-2.08m2H
1.76-1.58m2H
1.51-1.21m2H
0.99-0.87m4H

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy is employed to determine the types of carbon atoms present in a molecule. The ¹³C NMR spectrum of this compound was obtained in deuterated chloroform (CDCl₃) using a 63 MHz spectrometer.[1] The data is presented in the table below.

Chemical Shift (δ) ppm
172.88
172.61
40.86
40.32
34.45
30.34
29.22
21.96
21.29

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for the identification of functional groups within a molecule. The IR spectrum for this compound was acquired using the Attenuated Total Reflectance (ATR) technique.[1] The characteristic absorption bands are detailed in the following table.

Wavenumber (cm⁻¹)Intensity
2359w
2340w
1694s
1452w
1413w
1336w
1293w
1251w

Table 3: IR Spectroscopic Data for this compound. (w = weak, s = strong)

Experimental Protocols

The spectroscopic data presented was obtained following the synthesis of this compound. The synthesis and characterization procedure is outlined below.

Synthesis of this compound

The synthesis of this compound was achieved through the hydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.[1] The reaction progress was monitored using gas chromatography-mass spectrometry to ensure the complete hydrogenation of the starting material.[1]

Spectroscopic Analysis

Upon completion of the synthesis, the structure of the resulting this compound was confirmed using various spectroscopic methods.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 250 MHz and 63 MHz spectrometer, respectively.[1] The samples were dissolved in deuterated chloroform (CDCl₃) for the analysis.[1]

  • IR Spectroscopy : The infrared spectrum was obtained using an Attenuated Total Reflectance (ATR) sampling technique.[1]

  • High-Resolution Mass Spectrometry (HRMS) : The exact mass of the compound was determined using ESI+ (Electrospray Ionization) mass spectrometry.[1]

Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of a chemical compound to its structural confirmation via spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis Phase cluster_monitoring Reaction Monitoring cluster_product Product Isolation cluster_analysis Spectroscopic Analysis Start Starting Materials (4-methyl-1,2,3,6-tetrahydrophthalic anhydride) Reaction Hydrogenation Reaction Start->Reaction Catalyst (Pd-C) Monitoring GC-MS Analysis Reaction->Monitoring Monitoring->Reaction Incomplete Reaction Product Crude Product Monitoring->Product Complete Reaction Purification Purification Product->Purification Final_Product Hexahydro-4-methylphthalic anhydride Purification->Final_Product NMR_H ¹H NMR Final_Product->NMR_H NMR_C ¹³C NMR Final_Product->NMR_C IR IR Spectroscopy Final_Product->IR HRMS HRMS Final_Product->HRMS

Caption: Workflow for Synthesis and Spectroscopic Confirmation.

References

Thermal Stability and Decomposition of Hexahydro-4-methylphthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) is a widely utilized cycloaliphatic anhydride, primarily serving as a curing agent for epoxy resins in various high-performance applications. Its thermal stability is a critical parameter influencing the performance and longevity of the cured materials. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of MHHPA. Due to a lack of extensive publicly available data on the pure compound, this guide synthesizes information from safety data sheets and related studies on anhydride-cured epoxy systems. It outlines the expected thermal behavior, decomposition products, and standardized experimental protocols for detailed analysis.

Introduction

Hexahydro-4-methylphthalic anhydride, a colorless to light yellow liquid, is an important industrial chemical, valued for its role in producing epoxy resins with excellent mechanical and electrical properties. The thermal behavior of MHHPA is paramount, not only for determining the curing parameters of resin systems but also for assessing the operational limits and degradation pathways of the final products. Understanding its thermal decomposition is crucial for ensuring product safety, reliability, and for the development of new materials with enhanced thermal performance.

Thermal Stability of this compound

Detailed experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on pure this compound is not extensively available in peer-reviewed literature. However, based on safety data sheets and related industry documents, a general thermal profile can be summarized.

Quantitative Thermal Decomposition Data

The following table summarizes the available and inferred thermal decomposition data for this compound. It is important to note that the decomposition temperature is cited from safety data sheets and may not represent the onset of decomposition under specific analytical conditions.

Thermal PropertyValueMethodSource
Decomposition Temperature ~350 °CNot SpecifiedSafety Data Sheet
Boiling Point 296 °CNot SpecifiedPubChem[1]
Flash Point 160 °C (closed cup)Not SpecifiedInternational Chemical Safety Cards (ICSCs)[2]
Autoignition Temperature 430 °CNot SpecifiedInternational Chemical Safety Cards (ICSCs)[2]

Note: The decomposition temperature should be experimentally verified using techniques like TGA for specific applications, as it can be influenced by factors such as heating rate and atmospheric conditions.

Hazardous Decomposition Products

Upon thermal decomposition, this compound is reported to break down into simpler, gaseous molecules. The primary hazardous decomposition products consistently identified are:

  • Carbon Monoxide (CO): An odorless, colorless, and toxic gas.

  • Carbon Dioxide (CO₂): A colorless gas.

  • Irritating and Toxic Fumes and Gases: This general classification from safety data sheets suggests that other, potentially harmful organic volatiles may be released during decomposition.

A more detailed analysis of the decomposition products would require techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Experimental Protocols for Thermal Analysis

To obtain precise and reliable data on the thermal stability and decomposition of this compound, standardized experimental protocols are essential. The following sections describe the methodologies for key thermal analysis techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset and completion temperatures of decomposition, as well as the percentage of mass loss.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset decomposition temperature is determined by the intersection of the baseline tangent with the tangent of the steepest mass loss slope. The peak decomposition temperature can be determined from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these transitions. For decomposition, it can indicate whether the process is endothermic or exothermic.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the DSC cell.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected decomposition.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Peaks in the curve indicate thermal events. The direction of the peak (up or down) indicates whether the process is exothermic or endothermic.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the chemical composition of the volatile products formed during the thermal decomposition of a material.

Methodology:

  • Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation: A very small amount of this compound is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 350 °C or higher) in an inert atmosphere.

  • GC Separation: The volatile decomposition products are swept by a carrier gas into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for their identification by comparison with mass spectral libraries.

Visualizations

Experimental Workflow for Thermal Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Output & Interpretation Sample Hexahydro-4-methylphthalic anhydride Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS TGA_Data Mass Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data PyGCMS_Data Chromatogram & Mass Spectra PyGCMS->PyGCMS_Data Interpretation Determination of Thermal Stability & Decomposition Products TGA_Data->Interpretation DSC_Data->Interpretation PyGCMS_Data->Interpretation

Caption: Workflow for the thermal analysis of this compound.

Logical Relationship of Thermal Decomposition

decomposition_pathway MHHPA Hexahydro-4-methylphthalic anhydride (Liquid) Heat High Temperature (e.g., >350°C) Decomposition Thermal Decomposition Heat->Decomposition Products Decomposition Products Decomposition->Products CO Carbon Monoxide (CO) Products->CO CO2 Carbon Dioxide (CO2) Products->CO2 Others Other Volatile Organic Compounds Products->Others

Caption: Simplified logical diagram of the thermal decomposition of MHHPA.

Conclusion

The thermal stability of this compound is a critical factor in its application as an epoxy curing agent. While publicly available data on the pure compound is limited, existing information indicates a decomposition temperature of approximately 350 °C, yielding carbon monoxide, carbon dioxide, and other volatile compounds. For a precise understanding of its thermal behavior, it is imperative for researchers and drug development professionals to conduct detailed thermal analyses using standardized techniques such as TGA, DSC, and Py-GC-MS. The experimental protocols and workflows outlined in this guide provide a framework for obtaining the necessary data to ensure the safe and effective use of this compound in thermally demanding applications. Further research into the specific decomposition pathways and the identification of all volatile products is warranted to fully characterize the thermal properties of this compound.

References

An In-depth Technical Guide to the Cis and Trans Isomers of Hexahydro-4-methylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-4-methylphthalic anhydride (B1165640), a cycloaliphatic dicarboxylic anhydride, is a significant industrial chemical primarily utilized as a curing agent for epoxy resins. It exists as a mixture of cis and trans diastereomers, which influences its physical and reactive properties. While commercially available predominantly as an isomeric mixture, understanding the distinct characteristics of each isomer is crucial for optimizing its applications in polymer chemistry and exploring potential, albeit currently limited, roles in specialized fields such as drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of hexahydro-4-methylphthalic anhydride, with a focus on the available data for the isomeric mixture and the theoretical considerations for the individual cis and trans isomers.

Introduction

This compound (MHHPA) is the hydrogenated derivative of 4-methylphthalic anhydride. The saturation of the benzene (B151609) ring introduces stereocenters, leading to the formation of cis and trans isomers. The spatial arrangement of the hydrogen atoms at the carbon atoms bearing the anhydride ring relative to the plane of the cyclohexane (B81311) ring dictates the cis or trans configuration. These stereochemical differences are expected to influence the molecule's conformation, reactivity, and ultimately the properties of the materials derived from it. While the preponderance of available data pertains to the isomeric mixture, this guide will also delve into the theoretical differences between the cis and trans forms and highlight the need for further research into their separation and individual characterization.

Synthesis of this compound (Isomeric Mixture)

The industrial synthesis of this compound typically involves a two-step process starting from the Diels-Alder reaction of isoprene (B109036) and maleic anhydride to form 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. This intermediate is then catalytically hydrogenated to yield the saturated this compound as a mixture of cis and trans isomers.

Experimental Protocol: Synthesis of this compound Mixture

Materials:

  • 4-methyl-1,2,3,6-tetrahydrophthalic anhydride

  • Palladium on carbon (Pd/C) catalyst (e.g., 10 wt. %)

  • Solvent (e.g., ethyl acetate, isopropanol)

  • Hydrogen gas (high pressure)

  • Filter agent (e.g., Celite)

Procedure:

  • A high-pressure autoclave reactor is charged with 4-methyl-1,2,3,6-tetrahydrophthalic anhydride and a suitable solvent.

  • The Pd/C catalyst is carefully added to the mixture. The catalyst loading is typically in the range of 1-5% by weight relative to the starting material.

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any residual air.

  • The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • The reaction mixture is heated to a specific temperature (e.g., 80-150 °C) and stirred vigorously to ensure efficient mixing and mass transfer.

  • The progress of the hydrogenation is monitored by techniques such as gas chromatography (GC) or by monitoring the hydrogen uptake.

  • Once the reaction is complete (typically after several hours), the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented.

  • The reaction mixture is filtered through a pad of a filter agent like Celite to remove the palladium catalyst.

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by vacuum distillation to obtain a clear, colorless to pale yellow liquid.

Note: The ratio of cis to trans isomers in the final product can be influenced by the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure. However, specific conditions to selectively synthesize either the cis or trans isomer are not well-documented in publicly available literature.

Synthesis Pathway Diagram

Synthesis_Pathway Synthesis of this compound Isoprene Isoprene Tetrahydro 4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride Isoprene->Tetrahydro Diels-Alder Reaction MaleicAnhydride Maleic Anhydride MaleicAnhydride->Tetrahydro Hexahydro This compound (cis and trans mixture) Tetrahydro->Hexahydro Catalytic Hydrogenation (H₂, Pd/C)

Caption: General synthesis route for this compound.

Physical and Chemical Properties

The physical properties of commercially available this compound are reported for the mixture of cis and trans isomers. It is important to note that the individual isomers will likely have distinct melting points and densities due to differences in their molecular symmetry and packing in the solid state.

Tabulated Physical Properties (Isomeric Mixture)
PropertyValueReference(s)
Molecular Formula C₉H₁₂O₃[1]
Molecular Weight 168.19 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2][3]
Melting Point -29 °C to 29 °C (Varies with isomer ratio)[2][3]
Boiling Point 296 °C at 1013 hPa[2]
Density 1.162 g/cm³ at 25 °C[3]
Refractive Index n²⁰/D 1.477
Solubility in Water Reacts[2]
Flash Point 113 °C (closed cup)

Spectroscopic Data (Isomeric Mixture)

Spectroscopic analysis of this compound provides key information for its identification and characterization. The following data represents the typical spectral features of the isomeric mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum of the mixture shows complex multiplets in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the cyclohexane ring protons and the methyl group. The signals for the protons adjacent to the anhydride carbonyls are typically found further downfield. Due to the presence of multiple isomers, the signals are often broad and overlapping, making definitive assignment for individual isomers challenging without separation.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum displays signals for the carbonyl carbons of the anhydride group in the range of δ 170-175 ppm. The aliphatic carbons of the cyclohexane ring and the methyl group resonate in the upfield region (δ 20-45 ppm). The complexity of the spectrum is also indicative of a mixture of diastereomers.

Infrared (IR) Spectroscopy

The IR spectrum is characteristic of a cyclic anhydride.

  • Strong C=O stretching: Two distinct carbonyl absorption bands are observed in the region of 1850-1865 cm⁻¹ and 1780-1795 cm⁻¹, which is a hallmark of the anhydride functional group.

  • C-O stretching: A strong band corresponding to the C-O-C stretching of the anhydride ring is typically present around 1230 cm⁻¹.

  • C-H stretching: Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region.

Reactivity and Applications

The primary application of this compound is as a curing agent (hardener) for epoxy resins. The anhydride ring is susceptible to nucleophilic attack by the hydroxyl groups present on the epoxy polymer chains, leading to a ring-opening reaction and the formation of ester and carboxylic acid functionalities. These new functional groups can then react further with other epoxy groups, resulting in a highly cross-linked, thermoset polymer network.

The reactivity of the cis and trans isomers in this curing process is expected to differ due to stereoelectronic effects. The accessibility of the carbonyl carbons for nucleophilic attack may vary between the two isomers, potentially leading to different curing kinetics and final polymer properties. However, detailed comparative studies on the reactivity of the pure isomers are scarce.

Epoxy Curing Mechanism

Epoxy_Curing Epoxy Curing with this compound cluster_reactants Reactants cluster_reaction Curing Process MHHPA Hexahydro-4-methylphthalic Anhydride (MHHPA) RingOpening Nucleophilic Attack (Ring Opening) MHHPA->RingOpening Reacts with Epoxy Epoxy Resin (with -OH groups) Epoxy->RingOpening Propagation Further Cross-linking RingOpening->Propagation Forms Ester & Carboxylic Acid Thermoset Cross-linked Thermoset Polymer Propagation->Thermoset Leads to

Caption: Simplified workflow of epoxy resin curing using MHHPA.

Relevance to Drug Development

The direct application of this compound in drug development is not established. Its primary use in industry is far removed from pharmaceutical applications. However, the anhydride functionality is a versatile reactive handle that has been explored in bioconjugation and the development of prodrugs and drug delivery systems, albeit with different anhydride-containing molecules.

Theoretically, the cis or trans isomers of this compound could be utilized as linkers in antibody-drug conjugates (ADCs) or for attaching drugs to carrier molecules. The anhydride could react with amine or hydroxyl groups on a drug or a targeting moiety to form a stable amide or ester linkage. The stereochemistry of the linker could influence the stability of the conjugate and the release kinetics of the drug.

Furthermore, the corresponding dicarboxylic acids, obtained by hydrolysis of the anhydrides, could be explored as building blocks in the synthesis of novel bioactive molecules. The defined stereochemistry of the separated cis and trans diacids would allow for the synthesis of conformationally constrained molecules, which is a valuable strategy in drug design.

Currently, the lack of commercially available, separated isomers and the limited research in this area are significant hurdles to their application in drug development.

Future Directions

The field would greatly benefit from research focused on the following areas:

  • Development of stereoselective synthesis routes to obtain the pure cis and trans isomers of this compound.

  • Establishment of efficient methods for the separation of the cis and trans isomers from the commercially available mixture, for example, by fractional crystallization or chromatography.

  • Detailed characterization of the individual isomers , including their precise physical properties, spectroscopic data (NMR, IR, Mass Spectrometry), and single-crystal X-ray diffraction analysis to determine their solid-state conformations.

  • Comparative studies on the reactivity of the pure isomers , particularly in ring-opening polymerization reactions, to understand how their stereochemistry influences reaction kinetics and polymer properties.

  • Exploratory research into the use of the separated isomers as linkers or scaffolds in medicinal chemistry and drug delivery applications.

Conclusion

This compound is a well-established industrial chemical with its primary utility as an epoxy curing agent. The commercially available material is a mixture of cis and trans isomers, and most of the existing technical data pertains to this mixture. While this guide has summarized the available information on the synthesis, properties, and applications of this isomeric mixture, it also highlights a significant knowledge gap regarding the individual properties and reactivity of the cis and trans isomers. Future research focused on the stereoselective synthesis, separation, and characterization of these isomers is essential to unlock their full potential, not only for optimizing existing applications in polymer science but also for exploring novel and specialized applications, including potential, yet underexplored, avenues in the field of drug development.

References

Mechanism of action of Hexahydro-4-methylphthalic anhydride in polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Hexahydro-4-methylphthalic Anhydride (B1165640) in Polymerization

Introduction

Hexahydro-4-methylphthalic anhydride (MHHPA) is a cyclic carboxylic acid anhydride widely utilized as a curing agent, or hardener, for epoxy resins.[1] Its cycloaliphatic structure, lacking double bonds, imparts excellent resistance to UV radiation and weathering, making it a preferred choice for applications requiring high performance, color stability, and outstanding mechanical and electrical properties.[2][3] MHHPA's primary function is to react with epoxy groups to form a densely cross-linked, three-dimensional polymer network.[1][2] This reaction transforms the low-viscosity liquid resin into a hard, infusible thermoset solid with enhanced thermal stability, chemical resistance, and durability.[1] This guide provides a detailed examination of the polymerization mechanism of MHHPA, supported by quantitative data, experimental protocols, and process visualizations.

Core Mechanism of Action: Epoxy Curing

The primary role of MHHPA in polymerization is as a hardener in epoxy resin formulations.[1] The curing process is a complex series of chemical reactions that create a robust thermoset material. The fundamental reaction involves the ring-opening of the epoxide group by the anhydride.

The generally accepted mechanism for the anhydride curing of epoxy resins proceeds in two main stages:

  • Ring-Opening and Carboxylic Acid Formation (Initiation): The reaction is typically initiated by a species containing a hydroxyl group (-OH). This can be a small amount of water present in the system, a hydroxyl group on the epoxy resin backbone, or an added accelerator like a tertiary amine.[4] The initiator attacks the carbonyl carbon of the anhydride ring, opening it to form a monoester and a carboxylic acid group.

  • Esterification and Etherification (Propagation and Cross-linking): The newly formed carboxylic acid group then reacts with an epoxy group in a nucleophilic attack. This opens the epoxy ring and forms a β-hydroxy ester linkage.[4][5] The hydroxyl group generated in this step is crucial as it can then react with another anhydride molecule, propagating the reaction and leading to the formation of a cross-linked polymer network.[4] Each epoxy molecule can connect to multiple anhydride molecules, and each anhydride can react with two epoxy molecules, leading to high crosslink density.[4]

In the presence of a suitable catalyst, such as a tertiary amine, the hydroxyl groups formed can also participate in transesterification exchange reactions.[5] A potential side reaction is the homopolymerization of the epoxy resin, which is also catalyzed by acids or bases.[4]

The Role of Catalysts (Accelerators)

While the reaction between epoxies and anhydrides can proceed without a catalyst, it is often slow.[6] Accelerators are generally used to increase the reaction rate and ensure a complete cure.[4] Tertiary amines, such as 2-ethyl-4-methylimidazole (B144543) (EMI) or 2-methyl imidazole (B134444) (2-MI), are highly effective catalysts.[5][7] These catalysts can facilitate the initial ring-opening of the anhydride and promote the subsequent reactions, often leading to autocatalytic behavior in the curing process.[7] The choice and concentration of the catalyst can significantly impact the curing kinetics, gel time, and the final properties of the thermoset.[1][4]

Data Presentation: Curing Kinetics and Thermal Properties

The curing behavior of MHHPA with various epoxy systems has been extensively studied using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[5][7][8]

Table 1: Kinetic Parameters for MHHPA Curing Reactions
Epoxy SystemCatalystMethodActivation Energy (Ea), kJ/molReference
Bisphenol A novolac epoxy resin (bisANER)NoneDSC (Kissinger)48.5[5]
Bisphenol A novolac epoxy resin (bisANER)NoneDSC (Flynn–Wall–Ozawa)54.1[5]
Diglycidyl ether of bisphenol A (DGEBA)NoneDSC (Kissinger)71.6[8]
Diglycidyl ether of bisphenol A (DGEBA)NoneDSC (Ozawa)74.7[8]
Epoxidized soybean oil (ESO)2-ethyl-4-methylimidazole (EMI)FTIRVaries with catalyst content[7]
Cycloaliphatic Epoxy (CY184)DMP-30 (accelerator)DSC (Vyazovkin)Lower with episulfide resin[9]
Table 2: Thermal and Physical Properties of MHHPA-Cured Epoxy Resins
Epoxy Resin TypeMHHPA (phr)Cure ScheduleGlass Transition Temp. (Tg), °CHeat Distortion Temp. (HDT), °CReference
Standard Bisphenol A (BPA) Liquid Epoxy891 hr @ 120°C + 1 hr @ 220°C141-[10]
Low Viscosity BPA Liquid (EPON 826)921 hr @ 120°C + 1 hr @ 220°C142-[10]
Cycloaliphatic Epoxy (Celloxide 2021P)1221 hr @ 120°C + 1 hr @ 220°C206-[10]
Epoxy Phenol Novolac (Epalloy 8250)961 hr @ 120°C + 1 hr @ 220°C134-[10]
Epoxy BPA Novolac (EPON SU-2.5)871 hr @ 120°C + 1 hr @ 220°C150-[10]
BPF Liquid Epoxy (EPON 862)961 hr @ 120°C + 1 hr @ 220°C138-[10]
Typical Formulation---128[3]

Experimental Protocols

Curing Kinetics Analysis via Differential Scanning Calorimetry (DSC)

DSC is a primary technique used to study the curing kinetics of thermosetting systems by measuring the heat flow associated with the exothermic curing reaction.[8]

  • Sample Preparation: A precise amount (typically 5-10 mg) of the homogeneous mixture of epoxy resin, MHHPA, and catalyst (if any) is weighed into an aluminum DSC pan. An empty pan is used as a reference.

  • Methodology (Non-isothermal Scan): The sample is heated from ambient temperature to a final temperature (e.g., 300°C) at several different constant heating rates (e.g., 5, 10, 15, and 20 °C/min) under an inert nitrogen atmosphere.[11]

  • Data Analysis: The exothermic peak in the DSC thermogram represents the curing reaction. The total heat of reaction (ΔH) is determined by integrating the area under the peak. The degree of cure (α) at any given temperature is the ratio of the heat evolved up to that temperature to the total heat of reaction. Kinetic parameters like the activation energy (Ea) can be calculated using model-free methods (e.g., Kissinger, Flynn-Wall-Ozawa) which relate the peak temperature (Tp) or the temperature at a specific conversion to the heating rate.[8][11] The Kissinger equation is given by: ln(β/Tp^2) = ln(AR/Ea) - Ea/RTp where β is the heating rate, Tp is the peak exothermic temperature, A is the pre-exponential factor, R is the gas constant, and Ea is the activation energy.

Monitoring Curing Reaction with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the chemical changes during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[7][12]

  • Sample Preparation: A thin film of the epoxy/MHHPA mixture is placed between two potassium bromide (KBr) plates or on an appropriate attenuated total reflectance (ATR) crystal.

  • Methodology (In-situ Monitoring): The sample is placed in a heated cell within the FTIR spectrometer. Spectra are collected at regular time intervals while the sample is held at a specific isothermal curing temperature (e.g., 130°C).[7][13]

  • Data Analysis: The curing reaction is monitored by observing changes in specific absorption bands. Key peaks include:

    • Anhydride C=O stretching: Two bands around 1780 cm⁻¹ and 1860 cm⁻¹. The intensity of these peaks decreases as the anhydride reacts.[14]

    • Epoxide ring stretching: A band around 915 cm⁻¹. Its intensity decreases as the epoxy rings are opened.[12][14]

    • Ester C=O stretching: A new band appears around 1740 cm⁻¹, indicating the formation of ester linkages.[5]

    • Hydroxyl (-OH) stretching: A broad band appears or increases in intensity around 3400-3500 cm⁻¹, corresponding to the formation of hydroxyl groups.[12] The degree of conversion of the epoxy or anhydride groups can be quantified by measuring the change in the area of their respective characteristic peaks relative to an internal reference peak that does not change during the reaction.

Visualizations

Diagram 1: MHHPA-Epoxy Curing Mechanism

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products & Intermediates MHHPA MHHPA (Anhydride) Step1 Step 1: Initiation (Anhydride Ring Opening) MHHPA->Step1 Step3 Step 3: Further Propagation & Cross-linking MHHPA->Step3 Epoxy Epoxy Resin Step2 Step 2: Propagation (Epoxy Ring Opening) Epoxy->Step2 Epoxy->Step3 Initiator Initiator (R'-OH) (e.g., Hydroxyl group) Initiator->Step1 Intermediate Monoester with Carboxylic Acid Step1->Intermediate Product1 β-Hydroxy Ester Step2->Product1 Network Cross-linked Polymer Network Step3->Network Intermediate->Step2 Product1->Step3 Reacts with another MHHPA

Caption: Reaction pathway for the curing of epoxy resin with MHHPA hardener.

Diagram 2: Experimental Workflow for Curing Kinetics Analysis

G cluster_analysis Analytical Techniques cluster_data Data Processing & Modeling start Start: Sample Formulation prep Homogeneous Mixing (Epoxy + MHHPA + Catalyst) start->prep dsc DSC Analysis (Non-isothermal runs at multiple heating rates) prep->dsc ftir FTIR Analysis (Isothermal monitoring) prep->ftir dsc_data Heat Flow vs. Temp Data (ΔH, Tp) dsc->dsc_data ftir_data Absorbance vs. Time Data (Peak Area Changes) ftir->ftir_data kinetic_model Kinetic Modeling (Kissinger, Ozawa, etc.) dsc_data->kinetic_model end End: Determination of Kinetic Parameters (Ea, n) & Curing Mechanism ftir_data->end kinetic_model->end

Caption: Workflow for experimental determination of MHHPA polymerization kinetics.

References

In-Depth Technical Guide: Health and Safety Data for Hexahydro-4-methylphthalic Anhydride Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data associated with exposure to Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA). The information is compiled from various safety data sheets, international chemical assessments, and peer-reviewed literature to support risk assessment and safe handling practices in a research and development setting.

Toxicological Data Summary

The toxicological profile of Hexahydro-4-methylphthalic anhydride is characterized by low acute toxicity but significant potential for sensitization and eye damage. Much of the available data is based on the analogue compounds hexahydrophthalic anhydride (HHPA) and trimellitic anhydride (TMA), which are considered to have similar toxicological properties due to the presence of the anhydride group.[1]

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicological effects of this compound and its analogues.

Table 1: Acute Toxicity Data

EndpointSpeciesRouteValueReference
LD50Rat (female)Oral>2000 mg/kg bw[1]
LD50 (Analogue: HHPA)RabbitDermal>2000 mg/kg bw[1]
LD50 (Analogue: TMA)RatDermal>2000 mg/kg bw[1]
LC50 (Analogue: HHPA)RatInhalation (4h)>1100 mg/m³[1]
LC50 (Analogue: TMA)RatInhalation (4h)>2330 mg/m³[1]

Table 2: Skin and Eye Irritation Data

EndpointSpeciesObservationReference
Skin IrritationRabbitModerately irritating[1]
Eye Irritation (Analogue: HHPA)RabbitSevere irritation to corrosion[1]

Table 3: Sensitization Data

EndpointTest TypeSpeciesResultReference
Skin Sensitization (Analogue: HHPA)Guinea Pig Maximisation Test (GPMT)Guinea PigPositive (85% of animals)[1]
Respiratory SensitizationHuman Occupational StudiesHumanKnown respiratory sensitizer (B1316253)[1]

Table 4: Genotoxicity Data

Assay TypeCell LineMetabolic ActivationResultReference
Mammalian Cell Gene Mutation AssayMouse Lymphoma L5178YWith and WithoutNegative[2]

Table 5: Repeated Dose and Reproductive Toxicity Screening Data (Analogue: HHPA)

Study TypeSpeciesRouteNOAELReference
Combined Repeated Dose and Reproductive/Developmental Toxicity ScreeningRatOral Gavage1000 mg/kg bw/day[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the protocols for key experiments cited in the assessment of this compound.

Acute Oral Toxicity Study (as per OECD Guideline 423)
  • Test Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of fasted female rats at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

  • Methodology:

    • Animals: Young adult female Sprague-Dawley rats are used.[1] Animals are fasted prior to dosing.

    • Dosage: A starting dose of 2000 mg/kg body weight is typically used for substances with low expected toxicity. The substance is administered as a single dose by gavage.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Skin Sensitization: Guinea Pig Maximisation Test (GPMT) (as per OECD Guideline 406)
  • Test Principle: The GPMT is a method to assess the potential of a substance to cause skin sensitization. It involves an induction phase to sensitize the animals and a challenge phase to elicit a response.

  • Methodology:

    • Animals: Young adult albino guinea pigs are used.

    • Induction Phase:

      • Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) are administered to the shoulder region.

      • Day 7: A topical application of the test substance is applied to the same site.

    • Challenge Phase:

      • Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank.

    • Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive response compared to the control animals.[1]

In Vitro Mammalian Cell Gene Mutation Test (as per OECD Guideline 476)
  • Test Principle: This assay detects gene mutations induced by chemical substances in cultured mammalian cells.

  • Methodology:

    • Cell Line: Mouse lymphoma L5178Y cells are commonly used.[2]

    • Exposure: The cells are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix), for a suitable period.

    • Mutation Detection: Mutations are typically measured at the thymidine (B127349) kinase (TK) locus. Mutant cells are resistant to the cytotoxic effects of a pyrimidine (B1678525) analogue, and the number of mutant colonies can be counted.

    • Data Analysis: The mutant frequency in the treated cultures is compared to that in the solvent control cultures. A substance is considered mutagenic if it produces a concentration-related increase in the mutant frequency.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Allergic Sensitization

This compound and other chemical anhydrides are known to act as haptens. They are not immunogenic on their own but can form covalent bonds with endogenous proteins, creating hapten-carrier conjugates. These conjugates are then recognized as foreign by the immune system, leading to an allergic response. The sensitization process is predominantly a Type 2 helper T cell (Th2) driven response, leading to the production of IgE antibodies and the clinical manifestations of allergy, such as asthma and allergic rhinitis.[3]

G cluster_exposure Exposure & Haptenation cluster_immune_response Immune Response Cascade cluster_elicitation Elicitation Phase (Re-exposure) MHHPA MHHPA Exposure (Inhalation/Dermal) Conjugate MHHPA-Protein Conjugate (Hapten-Carrier) MHHPA->Conjugate Covalent Bonding Protein Endogenous Protein (e.g., Albumin) Protein->Conjugate APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Conjugate->APC Uptake & Processing Th0 Naive T-helper Cell (Th0) APC->Th0 Antigen Presentation Th2 T-helper 2 Cell (Th2) Th0->Th2 Differentiation (IL-4) B_Cell B-Cell Th2->B_Cell Activation (IL-4, IL-13) Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE IgE Antibody Production Plasma_Cell->IgE Mast_Cell Mast Cell Sensitization IgE->Mast_Cell Binding to FcεRI Cross_linking IgE Cross-linking on Mast Cell Re_exposure Subsequent MHHPA Exposure Re_exposure->Cross_linking Degranulation Mast Cell Degranulation Cross_linking->Degranulation Mediators Release of Inflammatory Mediators (Histamine, Leukotrienes, etc.) Degranulation->Mediators Symptoms Allergic Symptoms (Asthma, Rhinitis, Urticaria) Mediators->Symptoms

Caption: Signaling pathway for MHHPA-induced allergic sensitization.

Experimental Workflow for Skin Sensitization Assessment (GPMT)

The Guinea Pig Maximisation Test (GPMT) is a standard in vivo method to determine the skin sensitization potential of a chemical. The workflow involves distinct induction and challenge phases.

G cluster_induction Induction Details cluster_challenge Challenge Details start Start induction Induction Phase (Days 0-7) start->induction rest Rest Period (Days 8-20) induction->rest day0 Day 0: Intradermal Injection (MHHPA ± Adjuvant) challenge Challenge Phase (Day 21) rest->challenge observation Observation & Scoring (24 & 48 hours post-challenge) challenge->observation challenge_app Topical Application (Non-irritating dose of MHHPA) analysis Data Analysis (Compare Test vs. Control) observation->analysis conclusion Conclusion: Sensitizer or Non-sensitizer analysis->conclusion day7 Day 7: Topical Application (MHHPA)

Caption: Workflow for the Guinea Pig Maximisation Test (GPMT).

This guide provides a foundational understanding of the health and safety data for this compound. For all laboratory work, it is imperative to consult the most current Safety Data Sheet (SDS) and follow all institutional and regulatory safety protocols.

References

Hexahydro-4-methylphthalic Anhydride: A Technical Overview of its Natural Occurrence and Environmental Disposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-4-methylphthalic anhydride (B1165640) (HMPA) is a synthetic chemical intermediate, primarily utilized as a curing agent for epoxy resins. This technical guide provides a comprehensive overview of its natural occurrence and environmental fate, drawing from available scientific literature and regulatory data. It has been established that HMPA does not occur naturally. Its primary route of environmental degradation is rapid hydrolysis to its corresponding diacid, 4-methyl-1,2-cyclohexanedicarboxylic acid. While specific experimental data on biodegradation and bioaccumulation are limited in publicly accessible resources, this guide outlines the standard methodologies for their evaluation and discusses the expected environmental behavior of HMPA based on its chemical properties.

Natural Occurrence

Hexahydro-4-methylphthalic anhydride is a man-made chemical substance. There is no evidence to suggest that it occurs naturally in the environment. Its presence in any environmental matrix is a result of industrial manufacturing and use.

Environmental Fate

The environmental fate of a chemical substance describes its transport and transformation in the environment. For HMPA, the key processes determining its environmental disposition are hydrolysis, biodegradation, and to a lesser extent, bioaccumulation and atmospheric degradation.

Hydrolysis

The most significant environmental fate process for this compound is its reaction with water, known as hydrolysis. The anhydride functional group is susceptible to rapid cleavage in the presence of water, leading to the formation of the corresponding dicarboxylic acid, 4-methyl-1,2-cyclohexanedicarboxylic acid.

According to the European Chemicals Agency (ECHA) registration dossier, HMPA is reported to be "rapidly hydrolysed."[1] This transformation is crucial as the environmental properties and potential impacts of the resulting diacid are more relevant for environmental risk assessment than the parent anhydride.[1]

Table 1: Summary of Hydrolysis Information for this compound

ParameterValue/InformationSource
Primary Hydrolysis Product 4-methyl-1,2-cyclohexanedicarboxylic acidECHA Registration Dossier
Rate of Hydrolysis RapidECHA Registration Dossier[1]
Governing Test Guideline OECD Guideline 111: Hydrolysis as a Function of pH[2][3][4][5][6]

While specific study results for HMPA are not publicly available, the standard method for determining the rate of hydrolysis is the OECD Guideline 111. This protocol is designed to assess the abiotic hydrolytic transformation of chemicals in aqueous systems at environmentally relevant pH values (typically 4, 7, and 9).[2][3][4][5][6]

The experimental workflow involves the following key steps:

  • Preparation of Sterile Buffer Solutions: Aqueous buffer solutions at pH 4, 7, and 9 are prepared and sterilized to prevent microbial degradation.[2][3][4][6]

  • Incubation: The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its saturation concentration. The solutions are then incubated in the dark at a constant temperature.[2][3][4][5][6]

  • Sampling and Analysis: At appropriate time intervals, aliquots are taken from the incubated solutions and analyzed for the concentration of the parent substance and any major hydrolysis products.[2][3][4]

  • Data Analysis: The rate of hydrolysis is determined, and from this, the half-life of the substance at each pH is calculated. The reaction is typically assumed to follow pseudo-first-order kinetics.[2]

The following diagram illustrates the general workflow for an OECD 111 hydrolysis study.

OECD_111_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_buffers Prepare Sterile Buffer Solutions (pH 4, 7, 9) incubate Incubate in Dark at Constant Temp. prep_buffers->incubate prep_test_substance Prepare Test Substance Solution prep_test_substance->incubate sampling Periodic Sampling incubate->sampling analysis Analyze Parent and Hydrolysis Product Concentrations sampling->analysis data_analysis Calculate Hydrolysis Rate and Half-life analysis->data_analysis

Caption: General workflow for OECD Guideline 111 Hydrolysis study.

Biodegradation

Biodegradation is the breakdown of organic substances by microorganisms. For a substance that hydrolyzes rapidly like HMPA, the biodegradation of its hydrolysis product, 4-methyl-1,2-cyclohexanedicarboxylic acid, is of primary importance.

While specific ready biodegradability test results for HMPA or its diacid are not available in the reviewed literature, the standard methodology for this assessment is outlined in the OECD 301 series of guidelines.

Table 2: Summary of Biodegradation Information for this compound

ParameterValue/InformationSource
Relevant Test Guideline OECD Guideline 301: Ready Biodegradability[7][8]
Expected Outcome The biodegradability of the hydrolysis product is the key determinant.General Principle

The OECD 301 guidelines encompass six methods to screen for ready biodegradability in an aerobic aqueous medium.[7][8] These tests are stringent and aim to determine if a substance can undergo rapid and ultimate biodegradation. A common method is the OECD 301F (Manometric Respirometry Test).[9][10]

The general principles of a ready biodegradability test are as follows:

  • Test System Preparation: A mineral medium containing the test substance is inoculated with a small amount of microorganisms from a source like activated sludge from a sewage treatment plant.[7][9]

  • Incubation: The test vessels are incubated under aerobic conditions in the dark or diffuse light for 28 days.[7]

  • Measurement of Biodegradation: Biodegradation is monitored by measuring parameters such as oxygen consumption (in the Manometric Respirometry test) or carbon dioxide evolution.[7][8]

  • Pass Criteria: A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical maximum biodegradation (e.g., 60% of theoretical oxygen demand) within a 10-day window during the 28-day test period.[7][8]

The logical flow of a ready biodegradability assessment for HMPA is depicted below.

Biodegradation_Logic HMPA Hexahydro-4-methylphthalic anhydride (HMPA) Hydrolysis Rapid Hydrolysis in Water HMPA->Hydrolysis Diacid 4-methyl-1,2-cyclohexanedicarboxylic acid Hydrolysis->Diacid Biodegradation Biodegradation by Microorganisms (OECD 301) Diacid->Biodegradation Mineralization Mineralization Products (CO2, H2O, Biomass) Biodegradation->Mineralization

Caption: Environmental fate pathway of HMPA via hydrolysis and biodegradation.

Bioaccumulation

Bioaccumulation is the process by which a substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. The potential for a substance to bioaccumulate is often estimated by its n-octanol/water partition coefficient (Log Pₒw). A low Log Pₒw generally suggests a low potential for bioaccumulation.

The Log Pₒw for HMPA has not been explicitly found in the search results, but given its rapid hydrolysis to a more polar diacid, the bioaccumulation potential of the parent anhydride is considered low.

Table 3: Summary of Bioaccumulation Information for this compound

ParameterValue/InformationSource
Relevant Test Guideline OECD Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method[11][12]
Expected Potential Low, due to rapid hydrolysis to a more polar substance.General Principle

This guideline describes the shake flask method for determining the n-octanol/water partition coefficient.[11][12]

  • System Preparation: A mixture of n-octanol and water with the test substance is prepared.

  • Equilibration: The mixture is shaken until equilibrium is reached.

  • Phase Separation: The n-octanol and water phases are separated, typically by centrifugation.

  • Concentration Measurement: The concentration of the test substance in each phase is determined using a suitable analytical method.[11]

  • Calculation: The Pₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Atmospheric Fate

The ECHA registration dossier provides a calculated atmospheric half-life for the hydrolysis product of HMPA, 4-methyl-1,2-cyclohexanedicarboxylic acid. It is predicted to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with a half-life of 30.1 hours.[1]

Analytical Methods

The detection and quantification of HMPA and its hydrolysis product in environmental samples are crucial for monitoring and fate studies. Gas chromatography-mass spectrometry (GC-MS) is a suitable and widely used technique for the analysis of such compounds.[13][14][15][16]

For the analysis of the non-volatile diacid product in water, derivatization to a more volatile ester form is often necessary before GC-MS analysis.[13]

Conclusion

References

Methodological & Application

Application Notes and Protocols: Hexahydro-4-methylphthalic anhydride (MHHPA) as an Epoxy Resin Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) as a curing agent for epoxy resins. This document includes information on the material's properties, the curing mechanism, experimental protocols for characterization, and typical performance data.

Introduction

Hexahydro-4-methylphthalic anhydride (MHHPA) is a cyclic anhydride widely used as a hardener for epoxy resins.[1] Its cycloaliphatic structure imparts excellent thermal stability, superior electrical insulation properties, and high resistance to weathering and UV radiation to the cured epoxy system.[2] These characteristics make MHHPA-cured epoxies particularly suitable for demanding applications in the electrical and electronics industries, such as in the encapsulation of components, as well as in high-performance coatings and composite materials.[2] MHHPA is a heating-curing type of anhydride, meaning it requires elevated temperatures to initiate and complete the cross-linking reaction with the epoxy resin.[3]

Physicochemical Properties of MHHPA

MHHPA is typically a colorless to pale yellow liquid at room temperature.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C9H12O3[4]
Molecular Weight 168.19 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
CAS Number 19438-60-9[1]
Density ~1.162 g/mL at 25°C[1]
Boiling Point Approximately 250°C[1]
Viscosity Low[3]
Solubility Soluble in organic solvents (e.g., acetone, ethyl acetate), insoluble in water.[1]

Curing Mechanism

The curing of an epoxy resin with MHHPA is a complex process that involves the ring-opening of both the anhydride and the epoxy groups. The reaction can proceed with or without a catalyst, although the presence of a catalyst significantly accelerates the curing process.[1]

Non-Catalyzed Reaction:

In the absence of a catalyst, the reaction is initiated by the presence of hydroxyl groups (e.g., from impurities in the epoxy resin or atmospheric moisture). The hydroxyl group attacks the anhydride ring, opening it to form a monoester with a carboxylic acid group. This newly formed carboxylic acid then reacts with an epoxy group, generating a new hydroxyl group, which can then react with another anhydride molecule, propagating the cross-linking reaction.

Catalyzed Reaction:

Tertiary amines are commonly used as catalysts to accelerate the curing process. The catalyst initiates the reaction by attacking the anhydride ring, forming a reactive intermediate. This intermediate then reacts with an epoxy group, regenerating the catalyst and creating a cross-link. The regenerated catalyst can then participate in further reactions, leading to a rapid polymerization process. The catalyzed reaction generally favors polyesterification over polyetherification.

curing_mechanism cluster_reactants Reactants cluster_reaction Curing Process MHHPA MHHPA (Anhydride) Initiation Initiation: Catalyst attacks anhydride ring MHHPA->Initiation Epoxy Epoxy Resin (Epoxide Group) Propagation1 Propagation: Intermediate reacts with epoxy group Epoxy->Propagation1 Catalyst Catalyst (e.g., Tertiary Amine) Catalyst->Initiation Initiation->Propagation1 Propagation2 Cross-linking and Polyesterification Propagation1->Propagation2 Cured_Network Cross-linked Polymer Network Propagation2->Cured_Network

Experimental Protocols

Sample Preparation

Objective: To prepare a homogeneous mixture of epoxy resin, MHHPA, and catalyst for subsequent analysis.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound (MHHPA)

  • Catalyst (e.g., 2-Ethyl-4-methylimidazole - EMI)

  • Disposable beakers

  • Stirring rod or mechanical stirrer

  • Vacuum oven or desiccator

Protocol:

  • Determine Stoichiometry: Calculate the required amounts of epoxy resin and MHHPA based on the desired stoichiometric ratio. The anhydride to epoxy group ratio is a critical parameter that influences the final properties of the cured material. A common starting point is a 1:1 molar ratio of epoxy groups to anhydride groups.

  • Preheating: Gently preheat the epoxy resin to reduce its viscosity, if necessary.

  • Mixing: In a disposable beaker, combine the pre-weighed amounts of epoxy resin and MHHPA. Mix thoroughly with a stirring rod or a mechanical stirrer until a homogeneous, clear mixture is obtained.

  • Catalyst Addition: Add the calculated amount of catalyst to the mixture and continue stirring for several minutes to ensure uniform dispersion.

  • Degassing: Place the mixture in a vacuum oven or desiccator to remove any entrapped air bubbles. Degassing is crucial to prevent voids in the final cured product.

sample_preparation_workflow start Start stoichiometry Calculate Stoichiometry (Epoxy:MHHPA Ratio) start->stoichiometry preheat Preheat Epoxy Resin (if necessary) stoichiometry->preheat mix Mix Epoxy and MHHPA preheat->mix add_catalyst Add Catalyst and Mix mix->add_catalyst degas Degas Mixture in Vacuum add_catalyst->degas end Homogeneous Mixture Ready for Analysis degas->end

Differential Scanning Calorimetry (DSC) for Curing Kinetics

Objective: To determine the curing characteristics, including the onset of curing, peak exothermic temperature, and total heat of reaction.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Protocol:

  • Sample Encapsulation: Accurately weigh 5-10 mg of the freshly prepared and degassed epoxy-MHHPA mixture into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan using a crimper. Prepare an empty sealed pan as a reference.

  • DSC Program: Place the sample and reference pans into the DSC cell. Run a dynamic scan under a nitrogen atmosphere (to prevent oxidation) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire curing exotherm (e.g., from room temperature to 250-300 °C).

  • Data Analysis:

    • The resulting DSC thermogram will show an exothermic peak corresponding to the curing reaction.

    • Determine the onset temperature (T_onset) , which indicates the start of the curing reaction.

    • Identify the peak exothermic temperature (T_peak) , which corresponds to the maximum rate of reaction.

    • Calculate the total heat of reaction (ΔH_total) by integrating the area under the exothermic peak. This value is proportional to the extent of the curing reaction.

    • The activation energy of the curing reaction can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis by performing the experiment at multiple heating rates.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Curing

Objective: To monitor the chemical changes during the curing process by observing the disappearance of reactant functional groups and the appearance of product functional groups.

Apparatus:

  • Fourier-Transform Infrared (FTIR) Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory and a heated stage.

  • Potassium Bromide (KBr) plates (for transmission measurements).

Protocol:

  • Sample Application:

    • ATR-FTIR: Apply a thin layer of the uncured epoxy-MHHPA mixture directly onto the ATR crystal.

    • Transmission FTIR: Place a small drop of the mixture between two KBr plates.

  • Initial Spectrum: Record the FTIR spectrum of the uncured mixture at room temperature. This will serve as the baseline (t=0).

  • Curing and Spectral Acquisition:

    • If using a heated stage, program the desired curing temperature profile.

    • Collect FTIR spectra at regular time intervals as the sample cures.

  • Data Analysis:

    • Monitor the following characteristic absorption bands:

      • Epoxy group: A peak around 915 cm⁻¹ corresponding to the epoxy ring deformation. The intensity of this peak will decrease as the curing progresses.[6]

      • Anhydride group: Two characteristic carbonyl (C=O) stretching bands around 1780 cm⁻¹ and 1860 cm⁻¹. The intensity of these peaks will also decrease during the reaction.[6]

      • Ester group: An emerging peak around 1740 cm⁻¹ corresponding to the C=O stretch of the newly formed ester linkages.

      • Hydroxyl group: A broad peak appearing in the range of 3200-3600 cm⁻¹ due to the formation of hydroxyl groups during the reaction.

    • The degree of conversion can be quantified by measuring the change in the area of the epoxy or anhydride peaks relative to an internal standard peak that does not change during the reaction (e.g., a C-H stretching band from the aromatic rings of the epoxy).

Performance Data of MHHPA-Cured Epoxy Resins

The properties of the final cured epoxy thermoset are highly dependent on the specific epoxy resin used, the stoichiometry, the catalyst, and the curing schedule. The following tables provide typical data for MHHPA-cured epoxy systems.

Formulation and Curing Characteristics

This table presents example formulations of MHHPA with various epoxy resins and their resulting properties.

Epoxy Resin TypeMHHPA (phr)*Viscosity (cP at 25°C)Gel Time (minutes at 150°C)Cured Tg (°C)**
Standard Bisphenol A Liquid Epoxy89121019141
Low Viscosity Bisphenol A Liquid Epoxy9284517142
Cycloaliphatic Epoxy12213924206
Epoxy Phenol Novolac9696817134
Epoxy Bisphenol A Novolac87363017150
Bisphenol F Liquid Epoxy9648815138

*phr: parts per hundred parts of resin by weight **Cured for 1 hour at 120°C followed by a post-cure of 1 hour at 220°C (Data adapted from a technical bulletin)[7]

Thermal and Mechanical Properties

This table summarizes typical thermal and mechanical properties of an MHHPA-cured epoxy system.

PropertyTypical Value
Glass Transition Temperature (Tg) 120 - 210 °C
Heat Deflection Temperature (HDT) 128 °C
Tensile Strength 11,500 psi
Coefficient of Thermal Expansion (CTE) Varies with formulation
Thermal Stability (TGA, 5% weight loss) > 300 °C

(Data compiled from multiple sources)[2][8]

Applications

The excellent properties of MHHPA-cured epoxy resins make them suitable for a wide range of applications, including:

  • Electrical and Electronics: Encapsulation of transformers, capacitors, LEDs, and other electronic components due to high dielectric strength and thermal stability.[2]

  • Automotive Coatings: Used in clear coats for its exceptional UV resistance and gloss retention.[2]

  • Composite Materials: As a matrix for high-performance composites requiring high mechanical strength and stiffness.[2]

  • Adhesives: Formulation of high-strength adhesives with good color stability and resistance to aging.[9]

Safety and Handling

MHHPA is an irritant to the skin and mucous membranes and may cause allergic skin reactions or respiratory sensitization.[4] It is essential to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. MHHPA is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[7]

safety_precautions cluster_ppe Required PPE handling Handling Precautions ppe Personal Protective Equipment (PPE) handling->ppe Requires storage Storage Guidelines handling->storage Followed by gloves Gloves ppe->gloves goggles Safety Goggles ppe->goggles lab_coat Lab Coat ppe->lab_coat storage_details Store in a cool, dry, well-ventilated area in a tightly sealed container. storage->storage_details

References

Curing Epoxy Resins with Hexahydro-4-methylphthalic Anhydride (MHHPA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the curing of epoxy resins using Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) as a hardening agent. MHHPA is a cycloaliphatic anhydride widely utilized for its ability to produce cured epoxy systems with excellent mechanical strength, high thermal stability, and superior electrical insulation properties.[1][2][3] Its low viscosity and long pot life at room temperature make it suitable for a variety of applications, including coatings, adhesives, composite materials, and encapsulation of electronic components.[1][3][4][5]

Curing Chemistry and Mechanism

The curing of epoxy resins with MHHPA is a ring-opening polymerization reaction. The process is initiated by the nucleophilic attack of a hydroxyl group on the anhydride, which opens the anhydride ring to form a carboxylic acid. This carboxylic acid then reacts with an epoxy group, generating a new hydroxyl group and an ester linkage. The newly formed hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction.[6][7] The presence of a catalyst, typically a tertiary amine, is often employed to accelerate the curing process.[6][8]

Quantitative Data Summary

The following tables summarize the typical physical and mechanical properties of epoxy resins cured with MHHPA. These values can vary depending on the specific epoxy resin used, the exact formulation, and the curing schedule.

Table 1: Typical Properties of MHHPA Hardener

PropertyValue
AppearanceClear Liquid[2]
Color (APHA)20 Max[2]
Purity (%)99.5 Min[2]
Viscosity @ 25°C (mPa·s)50 - 70[2][3]
Specific Gravity @ 25°C (g/ml)1.150[2]

Table 2: Typical Formulation and Mechanical Properties of a Bisphenol A (BPA) Epoxy Resin Cured with MHHPA

ParameterValue
Epoxy Resin (Epoxy Equivalent 175-210)100 parts by weight[2]
MHHPA85 parts by weight[2]
Accelerator (e.g., Broadview AC 8)1 part by weight[2]
Heat Deflection Temperature (HDT), °C128[2]
Tensile Strength, psi11,500[2]
Flexural Strength, psi18,000[2]
Elongation, %4.5[2]
Dielectric Constant, 25°C – 60 cy3.3[2]

Table 3: Curing Characteristics of MHHPA with Various Epoxy Resins

Epoxy TypeMHHPA (phr)Viscosity (cP at 25°C)Gel Time (minutes at 150°C)Cured Glass Transition Temperature (Tg) (°C)
Standard BPA Liquid Epoxy89121019141[9]
Low Viscosity BPA Liquid9284517142[9]
Cycloaliphatic Epoxy12213924206[9]
Epoxy Phenol Novolac9696817134[9]
BPF Liquid Epoxy9648815138[9]

Cure cycle for data in Table 3: 1 hour at 120°C followed by a post-cure of 1 hour at 220°C.[9]

Experimental Protocols

Material Preparation and Formulation Calculation

Materials:

  • Epoxy Resin (e.g., Bisphenol A based)

  • Hexahydro-4-methylphthalic anhydride (MHHPA)

  • Accelerator (e.g., Benzyldimethylamine - BDMA, or 2,4,6-Tris(dimethylaminomethyl)phenol - DMP-30)[6]

Formulation Calculation:

The stoichiometric amount of anhydride hardener required can be calculated using the following formula[6]:

Anhydride (phr) = (100 / EEW) * AEW * (A/E)

Where:

  • phr = parts per hundred parts of epoxy resin

  • EEW = Epoxy Equivalent Weight of the resin

  • AEW = Anhydride Equivalent Weight of the hardener

  • A/E = Anhydride to Epoxy equivalent ratio (typically 0.85 to 1.05)

Mixing and Degassing Protocol
  • Pre-heating: Gently pre-heat the epoxy resin to reduce its viscosity for easier mixing. A typical temperature is 50-60°C.

  • Mixing: In a clean, dry container, combine the pre-heated epoxy resin and the calculated amount of MHHPA. Mix thoroughly using a mechanical stirrer until a homogeneous mixture is obtained.[6]

  • Accelerator Addition: Add the accelerator to the mixture and continue stirring for another 2-3 minutes to ensure uniform dispersion.[6]

  • Degassing: Place the mixture in a vacuum chamber and apply a vacuum to remove any entrapped air bubbles. This step is crucial to avoid voids in the final cured product.

Curing Protocol

A staged curing schedule is generally recommended to achieve optimal properties and minimize internal stresses.[6]

  • Initial Cure: Pour the degassed mixture into the desired mold or onto the substrate. Place the assembly in an oven and cure at a moderate temperature. A typical initial cure is 2 hours at 90°C.[6]

  • Post-Cure: After the initial cure, increase the oven temperature for post-curing. This step enhances the cross-linking density, leading to improved thermal and mechanical properties.[6] A common post-cure cycle is 4 hours at 165°C.[6] For higher performance, an additional post-cure of up to 16 hours at 200°C can be employed.[6]

Note: The optimal curing schedule will depend on the specific resin system and the desired final properties. It is advisable to perform preliminary tests to determine the ideal conditions.

Visualizations

Curing Reaction Pathway

Curing_Reaction cluster_0 cluster_1 Epoxy Epoxy Group (Resin) EsterLinkage Ester Linkage (Cross-link) Anhydride Anhydride Group (MHHPA) CarboxylicAcid Carboxylic Acid Intermediate Hydroxyl Hydroxyl Group (Initiator/Product) Hydroxyl->Anhydride 1. Ring Opening CarboxylicAcid->Epoxy 2. Esterification NewHydroxyl New Hydroxyl Group NewHydroxyl->Anhydride 3. Propagation Experimental_Workflow Start Start Formulation 1. Formulation Calculation (Epoxy, MHHPA, Accelerator) Start->Formulation Mixing 2. Mixing of Components Formulation->Mixing Degassing 3. Vacuum Degassing Mixing->Degassing Casting 4. Casting/Application Degassing->Casting InitialCure 5. Initial Cure (e.g., 90°C for 2h) Casting->InitialCure PostCure 6. Post-Cure (e.g., 165°C for 4h) InitialCure->PostCure Characterization 7. Material Characterization PostCure->Characterization End End Characterization->End Curing_Parameters_vs_Properties cluster_Parameters Curing Parameters cluster_Properties Final Properties CureTemp Cure Temperature Tg Glass Transition Temp. (Tg) CureTemp->Tg Increases MechStrength Mechanical Strength CureTemp->MechStrength Increases ChemResist Chemical Resistance CureTemp->ChemResist Increases Hardness Hardness CureTemp->Hardness Increases CureTime Cure Time CureTime->Tg Increases CureTime->MechStrength Increases CureTime->ChemResist Increases CureTime->Hardness Increases AE_Ratio A/E Ratio AE_Ratio->Tg Optimizes AE_Ratio->MechStrength Optimizes Accelerator Accelerator Conc. Accelerator->Tg Affects Rate

References

Hexahydro-4-methylphthalic Anhydride: Application Notes and Protocols for Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) is a cyclic carboxylic anhydride widely utilized as a curing agent or hardener for epoxy resins in the formulation of high-performance coatings and adhesives.[1][2] Its cycloaliphatic structure imparts notable properties to the cured polymer network, including excellent thermal stability, high glass transition temperatures (Tg), superior electrical insulation properties, and robust chemical resistance.[3][4] Furthermore, MHHPA's low viscosity and liquid form at room temperature facilitate its use in various manufacturing processes. Formulations cured with MHHPA exhibit minimal color and resistance to yellowing, making them suitable for applications where optical clarity is crucial.[5]

In the realm of coatings, MHHPA contributes to enhanced adhesion, hardness, and resistance to weathering and chemicals.[2] For adhesives, it is instrumental in formulating products with high bond strength and a refractive index comparable to optical glass, a critical feature for optical assembly applications.[6] The low internal stress observed after solidification of MHHPA-cured adhesives contributes to their long-term stability and resistance to cracking.[6]

This document provides detailed application notes and experimental protocols for the use of Hexahydro-4-methylphthalic anhydride in the formulation and evaluation of epoxy-based coatings and adhesives.

Data Presentation

MHHPA-Cured Epoxy Resin Properties

The following table summarizes the typical properties of various epoxy resins cured with this compound (MHHPA). The data highlights the influence of the epoxy resin type on the resulting viscosity, gel time, and glass transition temperature (Tg).

Epoxy Resin TypeMHHPA (phr)Viscosity (cP at 25°C)Gel Time (minutes at 150°C)Cured Tg (°C)
Standard Bisphenol A (BPA) Liquid Epoxy89121019141
Low Viscosity BPA Liquid Epoxy9284517142
Cycloaliphatic Epoxy12213924206
Epoxy Phenol Novolac9696817134
Epoxy BPA Novolac87363017150
BPF Liquid Epoxy9648815138

Data sourced from a technical datasheet for MHHPA-KB. The samples were cured for 1 hour at 120°C, followed by a post-cure of 1 hour at 220°C.[5]

Mechanical Properties of a Typical MHHPA-Cured Epoxy Formulation

This table presents the mechanical properties of a typical epoxy resin cured with MHHPA.

PropertyValue
Heat Deflection Temperature (HDT), °C128
Tensile Strength, psi11,500
Elongation, %3.1
Flexural Strength, psi18,500
Flexural Modulus, psi450,000

This data is for a typical formulation of 100 parts by weight of an epoxy resin (epoxy equivalent 175-210), 85 parts by weight of MHHPA, and 1 part by weight of an accelerator. The curing schedule was 2 hours at 100°C followed by 2 hours at 150°C.

Experimental Protocols

Protocol 1: Formulation and Preparation of an MHHPA-Cured Epoxy Coating

1. Materials and Equipment:

  • Epoxy Resin (e.g., Bisphenol A based, EEW 180-190 g/eq)

  • This compound (MHHPA)

  • Accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol - DMP-30)[7]

  • Solvent (e.g., xylene or a 1:1 blend of methyl isobutyl ketone and methyl ethyl ketone)

  • Substrate panels (e.g., cold-rolled steel or aluminum panels)

  • Mechanical stirrer

  • Beakers and mixing vessels

  • Drawdown bar for coating application

  • Curing oven

2. Formulation: A typical starting formulation for an MHHPA-cured epoxy coating is as follows:

  • Epoxy Resin: 100 parts by weight

  • MHHPA: 85 parts by weight (adjust based on the epoxy equivalent weight of the resin to achieve a stoichiometric ratio)

  • Accelerator (DMP-30): 1-2 parts by weight[7]

  • Solvent: As needed to achieve the desired application viscosity.

3. Procedure:

  • In a clean mixing vessel, weigh the required amount of epoxy resin.

  • While stirring the epoxy resin with a mechanical stirrer at a moderate speed, slowly add the pre-weighed MHHPA.

  • Continue mixing until a homogeneous mixture is obtained (typically 10-15 minutes).

  • Add the accelerator to the mixture and continue to stir for another 5 minutes.

  • If necessary, add the solvent gradually to the mixture while stirring to reduce the viscosity for application.

  • Clean the substrate panels with a suitable solvent (e.g., acetone) to remove any contaminants.

  • Apply the formulated coating to the substrate panels using a drawdown bar to ensure a uniform film thickness.[8]

  • Allow the coated panels to flash off any solvent at room temperature for 15-30 minutes.

  • Cure the coated panels in an oven according to a specified curing schedule. A typical schedule is 1-2 hours at 120°C followed by a post-cure of 1-2 hours at 150°C.[5]

  • After curing, allow the panels to cool to room temperature before performing any tests.

Protocol 2: Performance Evaluation of MHHPA-Cured Coatings

1. Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion): [8]

  • Make a series of six parallel cuts through the coating to the substrate using a sharp blade. The spacing of the cuts should be 2 mm for coatings up to 50 µm thick and 5 mm for coatings between 50 µm and 125 µm thick.

  • Make a second series of six parallel cuts at a 90-degree angle to the first set to form a grid.

  • Apply a specified pressure-sensitive adhesive tape over the grid and smooth it down firmly.

  • Rapidly pull the tape off at a 180-degree angle.

  • Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B - no detachment, to 0B - more than 65% of the area is detached).

2. Hardness Testing (ASTM D3363 - Pencil Hardness): [3][9]

  • Use a set of calibrated pencils of increasing hardness (e.g., from 6B to 6H).

  • Hold the pencil at a 45-degree angle to the coated surface and push it forward with uniform pressure.

  • The pencil hardness is reported as the hardest pencil that does not scratch or mar the coating surface.

3. Flexibility Testing (ASTM D522 - Mandrel Bend Test): [8][10]

  • Secure the coated panel in the mandrel bend test apparatus.

  • Bend the panel over a conical or cylindrical mandrel of a specified diameter.

  • Examine the bent area for any signs of cracking or delamination of the coating.

  • The flexibility is reported as the smallest mandrel diameter over which the coating can be bent without failure.

4. Impact Resistance Testing (ASTM D2794): [2][8]

  • Place the coated panel on the support of the impact tester.

  • Drop a standard weight from a specified height onto the panel.

  • Examine the impacted area for any cracking or delamination of the coating.

  • The impact resistance is reported as the maximum impact (in-lbs or N-m) the coating can withstand without failure.

5. Chemical Resistance Testing (ASTM D543 - Spot Test): [8]

  • Place a few drops of the test chemical (e.g., 10% sulfuric acid, 10% sodium hydroxide, xylene) onto the coated surface.

  • Cover the spot with a watch glass to prevent evaporation.

  • After a specified period (e.g., 24 hours), remove the watch glass and clean the surface.

  • Examine the coating for any changes in appearance, such as discoloration, blistering, or softening.

Protocol 3: Formulation and Evaluation of an MHHPA-Cured Adhesive

1. Materials and Equipment:

  • Epoxy Resin (e.g., Bisphenol A based, EEW 180-190 g/eq)

  • This compound (MHHPA)

  • Accelerator (e.g., DMP-30)

  • Substrates for bonding (e.g., aluminum or steel coupons)

  • Mechanical stirrer

  • Beakers and mixing vessels

  • Spacers to control bondline thickness

  • Clamps to hold the assembly during curing

  • Curing oven

  • Universal testing machine for lap shear testing

2. Formulation: A typical starting formulation for an MHHPA-cured adhesive is:

  • Epoxy Resin: 100 parts by weight

  • MHHPA: 85 parts by weight (stoichiometrically balanced)

  • Accelerator (DMP-30): 1-2 parts by weight

3. Procedure:

  • Prepare the substrates by cleaning and abrading the bonding surfaces to ensure good adhesion.

  • In a clean mixing vessel, weigh the epoxy resin.

  • While stirring, slowly add the MHHPA and mix until homogeneous.

  • Add the accelerator and mix for an additional 5 minutes.

  • Apply a thin, uniform layer of the mixed adhesive to the bonding surfaces of the substrates.

  • Use spacers to maintain a consistent bondline thickness.

  • Assemble the joint and clamp it securely.

  • Cure the assembly in an oven according to a specified schedule (e.g., 2 hours at 120°C and 2 hours at 150°C).

  • After curing, allow the bonded specimens to cool to room temperature.

4. Lap Shear Strength Testing (ASTM D1002): [11][12]

  • Place the bonded specimen in the grips of a universal testing machine.

  • Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min) until failure occurs.[13]

  • Record the maximum load at which the bond fails.

  • Calculate the lap shear strength by dividing the maximum load by the bond area (in MPa or psi).

Mandatory Visualization

Experimental_Workflow cluster_coating Coating Formulation and Testing cluster_adhesive Adhesive Formulation and Testing C_Start Start: Coating Formulation C_Mix Mix Epoxy Resin, MHHPA, and Accelerator C_Start->C_Mix C_Apply Apply Coating to Substrate (Drawdown Bar) C_Mix->C_Apply C_Cure Cure in Oven C_Apply->C_Cure C_Test Perform Coating Tests C_Cure->C_Test C_Adhesion Adhesion (ASTM D3359) C_Test->C_Adhesion C_Hardness Hardness (ASTM D3363) C_Test->C_Hardness C_Flexibility Flexibility (ASTM D522) C_Test->C_Flexibility C_Impact Impact Resistance (ASTM D2794) C_Test->C_Impact C_Chemical Chemical Resistance (ASTM D543) C_Test->C_Chemical C_End End: Coating Characterization C_Adhesion->C_End C_Hardness->C_End C_Flexibility->C_End C_Impact->C_End C_Chemical->C_End A_Start Start: Adhesive Formulation A_Mix Mix Epoxy Resin, MHHPA, and Accelerator A_Start->A_Mix A_Apply Apply Adhesive and Assemble Joint A_Mix->A_Apply A_Prepare Prepare Substrates A_Prepare->A_Apply A_Cure Cure in Oven A_Apply->A_Cure A_Test Lap Shear Strength Test (ASTM D1002) A_Cure->A_Test A_End End: Adhesive Bond Strength A_Test->A_End

Caption: Experimental workflow for coatings and adhesives.

References

Application Notes and Protocols: The Role of Hexahydro-4-methylphthalic Anhydride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of Hexahydro-4-methylphthalic anhydride (B1165640) (HMPA), also known as 4-methylhexahydrophthalic anhydride (MHHPA), in polymer synthesis. This document includes its primary applications, reaction mechanisms, and the resulting polymer properties, along with detailed experimental protocols.

Introduction to Hexahydro-4-methylphthalic Anhydride (HMPA)

This compound is a cyclic carboxylic acid anhydride widely utilized as a curing agent or hardener, primarily for epoxy resins.[1][2] It is also a key component in the synthesis of polyester (B1180765) and alkyd resins.[2][3] The hydrogenation of the aromatic ring from its precursor, methylphthalic anhydride, results in a cycloaliphatic structure that imparts unique and desirable properties to the final polymer products.[1][4] HMPA is favored in applications demanding high performance, such as in coatings, adhesives, composites, and for the encapsulation of electrical and electronic components.[2][5]

The use of HMPA as a curing agent offers several advantages, including:

  • Enhanced Thermal Stability: Polymers cured with HMPA exhibit high glass transition temperatures (Tg), contributing to their excellent performance at elevated temperatures.[4][5]

  • Improved Mechanical Properties: The cross-linked network formed during curing leads to polymers with high mechanical strength and rigidity.[4]

  • Excellent Chemical Resistance: The resulting thermosets are resistant to a wide range of chemicals.[2]

  • Good Electrical Insulation Properties: This makes HMPA-cured resins suitable for electronic applications.[1][5]

  • Low Viscosity and Long Pot Life: When mixed with epoxy resins, HMPA formulations often have a low viscosity and a long working life, which is advantageous for processing.[5]

Mechanism of Action in Epoxy Curing

The primary role of HMPA in polymer synthesis is to act as a cross-linking agent for epoxy resins. The curing mechanism is initiated by the ring-opening reaction of the anhydride group. This process is typically catalyzed by a tertiary amine, such as tris(dimethylaminomethyl)phenol.[4]

The reaction proceeds in the following general steps:

  • Initiation: A hydroxyl group, which can be present on the epoxy resin backbone or from trace amounts of water, attacks the carbonyl group of the HMPA anhydride ring. This opens the ring and forms a monoester with a free carboxylic acid group.

  • Propagation: The newly formed carboxylic acid group then reacts with an epoxy (oxirane) ring, opening it and creating a hydroxyl group and an ester linkage.

  • Cross-linking: The generated hydroxyl group can then react with another anhydride molecule, continuing the polymerization and leading to the formation of a highly cross-linked, three-dimensional polymer network.

This curing process is thermally activated and the final properties of the thermoset are highly dependent on the curing schedule (time and temperature).[4]

Quantitative Data on Polymer Properties

The concentration of HMPA and the curing conditions significantly influence the thermomechanical properties of the resulting polymer. Below are tables summarizing typical data for HMPA-cured epoxy systems.

Table 1: Thermal Properties of HMPA-Cured Epoxy Resin

Epoxy Resin SystemHMPA (phr)¹Accelerator (phr)Cure ScheduleGlass Transition Temp. (Tg) (°C)
DGEBA²802 (Tertiary Amine)120°C for 90 min + 150°C for 90 min138[4]
DGEBA²1001 (Tertiary Amine)413.15 K (140°C) for 1 h~140-150

¹phr: parts per hundred of resin by weight ²DGEBA: Diglycidyl ether of bisphenol A

Table 2: Mechanical Properties of Anhydride-Cured Epoxy Resin

PropertyTypical Value RangeTest Method
Flexural Strength100 - 150 MPaASTM D790
Flexural Modulus2.5 - 3.5 GPaASTM D790
Tensile Strength60 - 90 MPaASTM D638

Note: These values are representative and can vary significantly based on the specific epoxy resin, HMPA isomer mixture, accelerator, and curing cycle used.

Experimental Protocols

Protocol for Preparation of HMPA-Cured Epoxy Resin

This protocol describes the preparation of a standard HMPA-cured epoxy resin system.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (HMPA)

  • Tris(dimethylaminomethyl)phenol (accelerator)

  • Disposable mixing containers and stirring rods

  • Vacuum desiccator

  • Programmable oven

  • Molds for specimen casting

Procedure:

  • Pre-heating and Weighing: Pre-heat the DGEBA epoxy resin to approximately 60°C to reduce its viscosity. Accurately weigh the desired amounts of DGEBA, HMPA, and the accelerator into a clean, dry mixing container. A common formulation is a weight ratio of 100 parts DGEBA, 80 parts HMPA, and 2 parts accelerator.[4]

  • Mixing: Thoroughly mix the components by hand or using a mechanical stirrer for 10 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum desiccator and apply a vacuum for 5-10 minutes to remove any entrapped air bubbles.

  • Casting: Carefully pour the degassed mixture into pre-heated molds.

  • Curing: Place the molds in a programmable oven and apply the desired cure schedule. A typical two-stage cure schedule is 120°C for 90 minutes, followed by a post-cure at 150°C for 90 minutes.[4]

  • Cooling: After the curing cycle is complete, allow the samples to cool slowly to room temperature inside the oven to prevent the buildup of internal stresses.

  • Demolding: Once cooled, carefully remove the cured specimens from the molds.

Protocol for Dynamic Mechanical Analysis (DMA)

DMA is used to characterize the viscoelastic properties of the cured polymer, including the glass transition temperature (Tg).

Equipment:

  • Dynamic Mechanical Analyzer (DMA) with a single cantilever clamp

Specimen Preparation:

  • Prepare rectangular specimens from the cured epoxy resin with typical dimensions of 38 mm x 10 mm x 1.5 mm.[4]

Procedure:

  • Instrument Setup: Calibrate the DMA instrument according to the manufacturer's instructions.

  • Sample Loading: Securely mount the specimen in the single cantilever clamp.

  • Test Parameters: Set the following test parameters:

    • Frequency: 1 Hz[4]

    • Strain/Deformation Amplitude: 30 µm[4]

    • Temperature Range: 20°C to 240°C[4]

    • Heating Rate: 5°C/min[4]

  • Data Acquisition: Start the experiment and record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

  • Data Analysis: Determine the glass transition temperature (Tg) from the peak of the tan delta curve or the onset of the drop in the storage modulus curve.

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_curing Curing Process cluster_characterization Characterization weighing Weighing of Epoxy, HMPA, and Accelerator mixing Thorough Mixing weighing->mixing degassing Vacuum Degassing mixing->degassing casting Casting into Molds degassing->casting curing Oven Curing (e.g., 120°C + 150°C) casting->curing cooling Controlled Cooling curing->cooling demolding Demolding of Specimen cooling->demolding testing Thermomechanical Testing (DMA, etc.) demolding->testing analysis Data Analysis testing->analysis

Caption: Experimental workflow for HMPA-cured epoxy resin synthesis.

influencing_factors cluster_inputs Formulation & Process Inputs cluster_outputs Resulting Polymer Properties epoxy Epoxy Resin Type properties Final Polymer Properties epoxy->properties hmpa HMPA Concentration hmpa->properties accelerator Accelerator Type & Concentration accelerator->properties cure_schedule Cure Time & Temperature cure_schedule->properties thermal Thermal Stability (Tg) mechanical Mechanical Strength (Flexural, Tensile) chemical Chemical Resistance electrical Electrical Insulation properties->thermal properties->mechanical properties->chemical properties->electrical

Caption: Factors influencing the properties of HMPA-cured polymers.

References

Application Note: Analysis of Hexahydro-4-methylphthalic Anhydride by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and quantification of Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) using Gas Chromatography-Mass Spectrometry (GC-MS). MHHPA is a crucial industrial chemical, primarily utilized as a hardening agent for epoxy resins in various applications. Monitoring its presence and concentration is vital for quality control and safety assessment. This document outlines two primary methodologies: a direct injection method for routine analysis and a derivatization method for enhanced sensitivity and analysis in complex matrices. The protocols are designed for researchers, scientists, and professionals in drug development and material science.

Introduction

Hexahydro-4-methylphthalic anhydride (MHHPA) is an organic compound widely used as a curing agent for epoxy resins, imparting desirable physical and chemical properties to the final polymer, such as excellent electrical insulation and high thermal stability. Due to its widespread use, a reliable and robust analytical method is essential for its detection and quantification in raw materials, final products, and for monitoring occupational exposure. Gas chromatography coupled with mass spectrometry (GC-MS) offers the necessary selectivity and sensitivity for this purpose. This application note details the experimental procedures for the analysis of MHHPA by GC-MS.

Experimental Protocols

Two primary protocols are presented: a direct analysis method suitable for relatively clean samples and a derivatization method for complex matrices or when higher sensitivity is required.

Protocol 1: Direct GC-MS Analysis of MHHPA

This method is suitable for the analysis of MHHPA in standards and relatively clean sample matrices.

1. Sample Preparation:

  • Solid Samples: Accurately weigh 0.5-1.0 g of the crushed and homogenized sample into a flask.[1] Add 15-50 mL of a suitable organic solvent such as toluene (B28343) or acetone.[1] Perform extraction using either ultrasonic extraction for 1-4 hours or Soxhlet extraction for 2-6 hours.[1] After extraction, filter the solution through a 0.22 µm organic membrane filter.[1] If necessary, the extract can be concentrated using a rotary evaporator.[1]

  • Liquid Samples: For liquid samples, dilution in a volatile organic solvent like dichloromethane, hexane, or methanol (B129727) to a concentration of approximately 10 µg/mL is recommended.[2]

  • Final Sample: The final sample should be clear and free of particulates. If necessary, centrifuge the sample before transferring it to a 1.5 mL glass autosampler vial.[2]

2. GC-MS Instrumentation and Conditions:

The following table summarizes the recommended GC-MS parameters.

ParameterCondition 1Condition 2
Gas Chromatograph Agilent 8890 GC or equivalentVarian CP-3800 GC or equivalent[3]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]VF-5 ms (B15284909) (30 m x 0.25 mm, 0.25 µm film thickness) with a 10 m x 0.25 mm guard column[3]
Injector Temperature 280 °C[1]300 °C[3]
Injection Volume 1 µL[1]Not Specified
Injection Mode Split (10:1 ratio)[1]Split (10:1 ratio)[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]Helium at a constant flow of 1.2 mL/min[3]
Oven Program 60 °C (hold for 1 min), then ramp at 10 °C/min to 260 °C (hold for 5 min)[1]50 °C (hold for 1 min), then ramp at 10 °C/min to 240 °C[3]
Mass Spectrometer Agilent 7000D Triple Quadrupole or equivalentSaturn 2200 Ion Trap-MS or equivalent[3]
Ionization Mode Electron Ionization (EI) at 70 eV[1][3]Electron Ionization (EI)[3]
Ion Source Temp. 230 °C[1]Not Specified
Quadrupole Temp. 150 °C[1]Not Specified
Transfer Line Temp. 280 °C[1]Not Specified
Scan Mode Selected Ion Monitoring (SIM)Full Scan
Quantifier Ions m/z 81, 82[1]Not Specified

3. Quantification:

Quantification is achieved using an external standard method.[1] Prepare a series of calibration standards of MHHPA in the chosen solvent (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, and 10.0 mg/L).[1] A calibration curve is generated by plotting the peak area of the quantifier ions against the concentration of the standards. The concentration of MHHPA in the samples is then determined from this calibration curve.

Protocol 2: Derivatization GC-MS Analysis of MHHPA

For complex matrices where MHHPA may be present at low levels or where the anhydride may hydrolyze to the corresponding dicarboxylic acid, a derivatization method is recommended. This protocol involves the hydrolysis of the anhydride to 1,2-cyclohexanedicarboxylic acid, 4-methyl-, followed by methylation to its more volatile ester form.

1. Sample Preparation and Derivatization:

  • Hydrolysis: The anhydride in the sample is first hydrolyzed to its corresponding dicarboxylic acid (4-methyl-1,2-cyclohexanedicarboxylic acid). This can be facilitated by the presence of water in the sample matrix or by the addition of water.

  • Derivatization: A study on the related compound hexahydrophthalic anhydride (HHPA) details a derivatization procedure that can be adapted for MHHPA.[4] To convert the dicarboxylic acid to its methyl ester, a derivatization agent such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO) can be used.[4]

    • Transfer an aliquot of the sample extract to a vial.

    • Add a suitable internal standard.

    • Add sodium carbonate with stirring.[4]

    • Add solid TMO in aliquots.[4]

    • Neutralize the solution with sodium bicarbonate after the reaction is complete.[4]

  • Extraction: The derivatized methyl esters can then be extracted from the aqueous matrix using a suitable organic solvent or by Solid Phase Microextraction (SPME).[4]

2. GC-MS Instrumentation and Conditions:

The GC-MS conditions will be similar to those in Protocol 1, with potential adjustments to the temperature program to ensure optimal separation of the derivatized products.

3. Quantification:

Quantification is performed using the external standard method as described in Protocol 1, but using calibration standards of the derivatized MHHPA.

Data Presentation

The following table summarizes the key quantitative data for the analysis of MHHPA.

ParameterValueReference
Quantifier Ions (Direct Analysis) m/z 81, 82[1]
Quantifier Ion (Derivatized) m/z 81 (for the methyl ester of HHPA)[3]
Limit of Detection (LOD) - Derivatized 2.9 pg (cis-isomer), 8.0 pg (trans-isomer) for HHPA derivative[4]
Limit of Quantification (LOQ) - Derivatized 14.5 pg (cis-isomer), 29.7 pg (trans-isomer) for HHPA derivative[4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Extraction Extraction (Ultrasonic or Soxhlet) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Concentration Concentration (if necessary) Filtration->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization Optional Path FinalSample Final Sample in Vial Concentration->FinalSample Derivatization->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification (External Standard) PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of MHHPA.

Logical_Relationship MHHPA Hexahydro-4-methylphthalic anhydride (MHHPA) GC Gas Chromatography MHHPA->GC Injection Separation Separation based on Volatility & Polarity GC->Separation MS Mass Spectrometry Identification Identification based on Mass Spectrum MS->Identification Quantification Quantification based on Ion Abundance MS->Quantification Separation->MS Elution

Caption: Logical relationship of the GC-MS analytical process.

References

Application Note: Determination of Hexahydro-4-methylphthalic Anhydride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA). MHHPA is a widely used epoxy resin hardener, and its accurate quantification is crucial for quality control in manufacturing processes and for monitoring potential occupational exposure. This method utilizes a reverse-phase C18 column with UV detection, providing excellent resolution and sensitivity. The protocol is suitable for researchers, scientists, and drug development professionals requiring a precise and accurate method for the determination of MHHPA in various sample matrices.

Introduction

Hexahydro-4-methylphthalic anhydride (MHHPA) is a cyclic acid anhydride primarily used as a curing agent for epoxy resins in the electronics, electrical, and composites industries. Its physical and chemical properties contribute to the desirable characteristics of the final cured products, such as excellent electrical insulation and high thermal stability. However, MHHPA is also a known sensitizer (B1316253) and can cause occupational allergies. Therefore, sensitive and specific analytical methods are required for its quantification to ensure product quality and workplace safety.

While gas chromatography (GC) methods are commonly employed for the analysis of MHHPA, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples that are not amenable to GC analysis or when derivatization is to be avoided. This application note details a direct, reverse-phase HPLC method for the determination of MHHPA.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this method.

Table 1: HPLC Instrumentation and Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes

For mass spectrometry (MS) compatible applications, the phosphoric acid can be replaced with 0.1% formic acid.[1][2]

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

The sample preparation will vary depending on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh 100 mg of the homogenized sample into a 50 mL volumetric flask.

  • Add 25 mL of acetonitrile and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Results and Discussion

The developed HPLC method provides a well-resolved peak for this compound with a retention time of approximately 4.5 minutes. The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: Summary of Method Validation Data

ParameterResult
Retention Time (tR) ~ 4.5 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL

Protocol

Preparation of Mobile Phase

1.1. Carefully mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. 1.2. Add 1 mL of concentrated phosphoric acid to the mixture. 1.3. Degas the mobile phase by sonication or vacuum filtration before use.

Instrument Setup and Equilibration

2.1. Set up the HPLC system according to the parameters listed in Table 1. 2.2. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

Calibration Curve Generation

3.1. Inject 10 µL of each calibration standard in triplicate. 3.2. Record the peak area for each injection. 3.3. Construct a calibration curve by plotting the mean peak area against the concentration of the standards. 3.4. Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).

Sample Analysis

4.1. Inject 10 µL of the prepared sample solution in triplicate. 4.2. Record the peak area of the MHHPA peak. 4.3. Calculate the concentration of MHHPA in the sample using the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Prepare MHHPA Standard Solutions Injection Inject Sample/Standard Standard->Injection Sample Prepare Sample (Extraction & Filtration) Sample->Injection HPLC HPLC System (C18 Column, UV Detector) Chromatogram Obtain Chromatogram HPLC->Chromatogram MobilePhase Mobile Phase (ACN:H2O with 0.1% H3PO4) MobilePhase->HPLC Equilibrate Injection->HPLC Calibration Generate Calibration Curve Chromatogram->Calibration Standard Runs Quantification Quantify MHHPA in Sample Chromatogram->Quantification Sample Runs Calibration->Quantification Use for Calculation

References

Application Notes and Protocols: Stoichiometry and Reaction Kinetics of Hexahydro-4-methylphthalic Anhydride with Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stoichiometry and reaction kinetics of Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) with various epoxides. This document is intended to guide researchers, scientists, and professionals in drug development in understanding and controlling the curing process of epoxy resins using MHHPA as a hardener.

Introduction

Hexahydro-4-methylphthalic anhydride (MHHPA) is a widely used curing agent for epoxy resins, valued for its ability to form cross-linked polymer networks with enhanced mechanical strength, thermal stability, and chemical resistance.[1] The reaction between the anhydride and the epoxide is a complex process influenced by stoichiometry, temperature, and the presence of catalysts. A thorough understanding of the reaction kinetics is crucial for optimizing material properties and processing conditions in various applications, including coatings, adhesives, and composite materials.[1]

The curing process involves the nucleophilic attack of a hydroxyl group on the anhydride, followed by the reaction of the resulting carboxylic acid with an epoxide group to form an ester linkage and another hydroxyl group, which continues the reaction.[1] Tertiary amines and imidazoles are common catalysts that accelerate the curing process.[2]

Stoichiometry

The ideal stoichiometric ratio for the reaction between an anhydride and an epoxy resin is one mole of anhydride for every mole of epoxide.[3] However, in practice, the optimal ratio of anhydride equivalents to epoxide equivalents (A/E) is often found to be in the range of 0.90 to 0.95.[3] This deviation from the ideal 1:1 stoichiometry accounts for potential side reactions, such as the homopolymerization of the epoxy resin, which also consumes epoxide groups.[3]

The amount of MHHPA required, expressed in parts per hundred parts of epoxy resin (phr), can be calculated using the following formula:

MHHPA (phr) = (100 / EEW) x AEW x (A/E)

Where:

  • EEW is the epoxy equivalent weight of the resin.

  • AEW is the anhydride equivalent weight of MHHPA.

  • A/E is the desired ratio of anhydride equivalents to epoxide equivalents.

It is recommended to experimentally determine the optimal A/E ratio for a specific application by evaluating the key performance characteristics of the cured material at various ratios.[3]

Reaction Kinetics: Data Presentation

The reaction kinetics of MHHPA with different epoxides are influenced by the type of epoxy resin and the catalyst used. The following tables summarize key kinetic parameters obtained from various studies, primarily using Differential Scanning Calorimetry (DSC).

Table 1: Kinetic Parameters for the Curing of Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy with MHHPA

Heating Rate (°C/min)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (ln A) (1/s)Reaction Order (n)Reference
2151.840.071.46[1]
5144.336.81.51[1]
10144.436.21.36[1]
-71.6 (Kissinger), 74.7 (Ozawa)-~2.5 (autocatalytic)[4]

Table 2: Comparison of Activation Energies for MHHPA with Different Cycloaliphatic Epoxides

Cycloaliphatic Epoxy ResinCuring SystemActivation Energy (Ea) (kJ/mol)MethodReference
Hexahydrophthalic acid bis(3,4-epoxycyclohexylmethyl) ester (BE)BE/MHHPAHigher than CE/MHHPA and BA/MHHPADSC[5][6]
(3′,4′-epoxycyclohexane) methyl-3,4-epoxycyclohexyl-carboxylate (CE)CE/MHHPA-DSC[5][6]
Bis(3,4-epoxycyclohexylmethyl) adipate (B1204190) (BA)BA/MHHPA-DSC[5][6]

Table 3: Influence of Catalysts on the Activation Energy of Anhydride-Cured Epoxy Systems

Epoxy SystemCatalystActivation Energy (Ea) (kJ/mol)MethodReference
DGEBA / MHHPATris(dimethylaminomethyl)phenol (DMP-30)Lower than uncatalyzedDSC[2]
DGEBA / MHHPA1-cyano-2-ethyl-4-methylimidazole (2E4MZ-CN)Significantly lower than N,N-dimethylbenzylamineDSC[2]
DGEBA / MHHPAN,N-dimethylbenzylamine-DSC[2]

Experimental Protocols

Kinetic Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of curing kinetics of an MHHPA-epoxy system using non-isothermal DSC.

Objective: To determine the activation energy (Ea) and reaction order (n) of the curing reaction.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Epoxy resin (e.g., DGEBA, cycloaliphatic epoxy)

  • This compound (MHHPA)

  • Catalyst (e.g., tertiary amine, imidazole)

  • Precision balance (±0.01 mg)

  • Mixing container and stirrer

Procedure:

  • Sample Preparation:

    • Accurately weigh the epoxy resin and MHHPA into a mixing container according to the desired stoichiometric ratio (e.g., A/E = 0.9).

    • If a catalyst is used, add the specified amount (typically 0.5-2.0 phr).

    • Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.

  • DSC Sample Encapsulation:

    • Weigh an empty aluminum DSC pan and lid.

    • Transfer a small amount of the mixed system (typically 5-10 mg) into the DSC pan.

    • Record the exact sample weight.

    • Securely crimp the lid onto the pan.

    • Prepare an empty, sealed aluminum pan as a reference.

  • Dynamic DSC Scans:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature below the onset of the curing exotherm (e.g., 30°C).

    • Heat the sample at multiple constant heating rates (e.g., 5, 10, 15, and 20 °C/min) to a temperature where the curing reaction is complete (e.g., 250-300°C).

    • Record the heat flow as a function of temperature for each heating rate.

  • Data Analysis:

    • Determine the peak exothermic temperature (Tp) for each heating rate from the DSC curves.

    • Calculate the activation energy (Ea) using the Kissinger or Ozawa method.

      • Kissinger Equation: ln(β/Tp²) = ln(AR/Ea) - Ea/(RTp)

      • A plot of ln(β/Tp²) versus 1/Tp gives a straight line with a slope of -Ea/R.

    • The reaction order (n) can be determined using various model-fitting methods, such as the Sestak-Berggren model.

In-situ Monitoring of Curing by Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of in-situ FTIR to monitor the disappearance of functional groups during the curing reaction.

Objective: To qualitatively and quantitatively track the conversion of anhydride and epoxide groups over time.

Materials and Equipment:

  • FTIR spectrometer with a heated transmission or Attenuated Total Reflectance (ATR) accessory.

  • Temperature controller.

  • Potassium bromide (KBr) discs or a diamond ATR crystal.

  • Epoxy-MHHPA mixture prepared as in the DSC protocol.

Procedure:

  • Sample Preparation:

    • For transmission, apply a thin film of the uncured epoxy-MHHPA mixture onto a KBr disc.

    • For ATR, place a small drop of the mixture directly onto the ATR crystal.

  • In-situ Measurement:

    • Place the sample in the heated accessory of the FTIR spectrometer.

    • Set the desired isothermal curing temperature.

    • Record FTIR spectra at regular time intervals as the sample cures.

  • Data Analysis:

    • Monitor the decrease in the intensity of the characteristic absorption bands for the anhydride group (around 1780 cm⁻¹ and 1850 cm⁻¹) and the epoxide group (around 915 cm⁻¹).

    • For quantitative analysis, normalize the absorbance of the reacting functional group peaks against an internal reference peak that does not change during the reaction (e.g., a C-H stretching band).

    • The degree of conversion (α) can be calculated using the following equation: α = (A₀ - At) / A₀ Where A₀ is the initial absorbance of the functional group and At is the absorbance at time t.

Determination of Epoxide Value by Titration

This protocol is based on the direct titration of epoxy compounds with perchloric acid in the presence of a quaternary ammonium (B1175870) bromide.

Objective: To determine the initial epoxide content of the resin.

Materials and Equipment:

  • Buret

  • Beakers

  • Chloroform

  • Glacial acetic acid

  • 0.1 N Perchloric acid in glacial acetic acid (standardized)

  • Tetraethylammonium (B1195904) bromide reagent (100 g in 400 mL glacial acetic acid)

  • Crystal violet indicator

Procedure:

  • Sample Preparation:

    • Dissolve a known weight of the epoxy resin in chloroform.

  • Titration:

    • Add the tetraethylammonium bromide reagent and a few drops of crystal violet indicator to the dissolved sample.

    • Titrate with standardized 0.1 N perchloric acid to a distinct color change of the indicator.

  • Calculation:

    • The epoxide value (EV) in mol/100 g can be calculated as: EV = (V * N) / (10 * w) Where V is the volume of perchloric acid used (in mL), N is the normality of the perchloric acid, and w is the weight of the sample (in g).

Visualizations

Reaction Pathway

The following diagram illustrates the principal chemical reactions occurring during the curing of an epoxy resin with MHHPA.

ReactionPathway MHHPA Hexahydro-4-methylphthalic anhydride (MHHPA) Monoester Monoester (Carboxylic Acid) MHHPA->Monoester Epoxy Epoxy Group Diester Diester Linkage (Cross-link) Epoxy->Diester Hydroxyl Hydroxyl Group (Initiator/Product) Hydroxyl->Monoester Ring Opening Monoester->Diester Esterification Diester->Hydroxyl Generates new Hydroxyl Group Catalyst Catalyst (e.g., Tertiary Amine) Catalyst->Monoester Accelerates Catalyst->Diester Accelerates

Caption: Curing mechanism of MHHPA with an epoxide.

Experimental Workflow for DSC Kinetic Study

This diagram outlines the major steps involved in conducting a kinetic study of the MHHPA-epoxy reaction using DSC.

DSC_Workflow start Start prep Sample Preparation (Mix Epoxy, MHHPA, Catalyst) start->prep encap DSC Pan Encapsulation (5-10 mg) prep->encap dsc_run Dynamic DSC Scans (Multiple Heating Rates) encap->dsc_run analysis Data Analysis dsc_run->analysis kissinger Kissinger/Ozawa Plot analysis->kissinger model_fit Model Fitting (e.g., Sestak-Berggren) analysis->model_fit results Kinetic Parameters (Ea, n, A) kissinger->results model_fit->results end End results->end

Caption: Workflow for DSC kinetic analysis.

Logical Relationship of Components in Curing Reaction

This diagram shows the logical connections between the reactants, intermediates, and the final cross-linked product.

Logical_Relationship cluster_reactants Inputs cluster_intermediates Process cluster_product Output Reactants Reactants EpoxyResin Epoxy Resin Monoester_intermediate Monoester EpoxyResin->Monoester_intermediate MHHPA_Hardener MHHPA Hardener MHHPA_Hardener->Monoester_intermediate Catalyst_node Catalyst Catalyst_node->Monoester_intermediate Intermediates Reaction Intermediates Crosslinked_Network Cross-linked Polymer Network Monoester_intermediate->Crosslinked_Network Product Final Product

Caption: Component relationships in the curing process.

References

Application Notes and Protocols for Catalyst Use in Hexahydro-4-methylphthalic Anhydride (MHHPA) Curing Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of catalysts in the curing of epoxy resins with Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA). This document includes detailed experimental protocols, comparative data on catalyst performance, and visualizations of the reaction pathways and experimental workflows.

Introduction

Hexahydro-4-methylphthalic anhydride (MHHPA) is a widely used curing agent for epoxy resins, valued for the excellent thermal and mechanical properties it imparts to the final cured product. The curing reaction between the epoxy resin and MHHPA, however, can be slow and require high temperatures. Catalysts are therefore frequently employed to accelerate the curing process, lower the curing temperature, and influence the final properties of the thermoset. This document outlines the role of various catalysts and provides protocols for their application and analysis.

The curing of epoxy resins with anhydrides is a complex process that can proceed through two main competing reactions: esterification and etherification.[1] The choice of catalyst can significantly influence the kinetics and the dominant reaction pathway, thereby affecting the network structure and final properties of the cured resin.[1]

Catalyst Selection and Performance

A variety of catalysts can be used to accelerate the MHHPA curing of epoxy resins. The selection of a suitable catalyst depends on the desired processing conditions (e.g., pot life, curing temperature) and the required final properties of the cured material. Common classes of catalysts include tertiary amines, imidazoles, and metal-organic compounds.

Common Catalysts for MHHPA Curing
  • Tertiary Amines: Examples include benzyldimethylamine (BDMA) and 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30).[2] These are effective accelerators that promote the ring-opening of the anhydride.[3]

  • Imidazoles: 2-Methylimidazole (2-MI) and 1,2-dimethylimidazole (B154445) are highly reactive catalysts that can significantly reduce the curing temperature and time.[4][5]

  • Metal Acetylacetonates: Zinc acetylacetonate (B107027) (Zn(acac)2) is a latent catalyst that can provide a good balance between pot life and cure speed at elevated temperatures.[6]

  • Quaternary Ammonium Salts: Salts like benzyltriethylammonium chloride (BTEAC) can also be used as accelerators.[2]

Comparative Data of Catalyst Performance

The following table summarizes the quantitative data on the performance of different catalysts in MHHPA-cured epoxy systems, compiled from various studies.

CatalystEpoxy SystemCatalyst Concentration (phr)Curing ScheduleGlass Transition Temperature (Tg) (°C)Activation Energy (Ea) (kJ/mol)Reference
None Cycloaliphatic Epoxy (ERL-4221) / MHHPA0-233-238-[6]
DMBA Epoxy (ECC) / MHHPA1.6415 h at 80°C--[6]
2-Methyl Imidazole (2-MI) DGEBA / MHHPANot Specified---[4]
DMP-30 DGEBA / MHHPANot Specified---[3]
Zinc Acetylacetonate (ZAA) DGEBA / MHHPANot Specified---[6]

Note: "phr" denotes parts per hundred parts of resin. The data presented is for comparative purposes and may vary depending on the specific epoxy resin, stoichiometry, and processing conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the catalyzed curing of MHHPA with epoxy resins.

Protocol for Sample Preparation and Curing

This protocol describes the preparation of a catalyzed MHHPA-epoxy formulation and its subsequent thermal curing.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound (MHHPA)

  • Catalyst (e.g., 2,4,6-tris(dimethylaminomethyl)phenol - DMP-30)

  • Mixing container

  • Stirring rod or mechanical mixer

  • Vacuum oven

  • Mold

Procedure:

  • Resin and Hardener Preparation: Accurately weigh the epoxy resin and MHHPA into a clean, dry mixing container. The stoichiometric ratio of anhydride to epoxy is crucial for optimal properties and is typically around 0.8-1.0 anhydride equivalents per epoxy equivalent.

  • Catalyst Addition: Add the desired amount of catalyst to the mixture. Catalyst concentration typically ranges from 0.5 to 2.0 phr.

  • Mixing: Thoroughly mix the components at room temperature until a homogeneous, clear mixture is obtained. For viscous resins, gentle heating (e.g., to 40-50°C) can aid in mixing.

  • Degassing: Place the mixture in a vacuum oven at a temperature that reduces viscosity without initiating significant curing (e.g., 60°C) and apply vacuum to remove any entrapped air bubbles.

  • Casting: Carefully pour the degassed mixture into a pre-heated and release-agent-coated mold.

  • Curing: Transfer the mold to an oven and apply the desired curing schedule. A typical multi-step curing schedule for an anhydride-cured epoxy might be:

    • 2.5 hours at 105°C

    • 2.5 hours at 125°C

    • 4.5 hours at 150°C[4]

  • Post-Curing: After the initial cure, the material can be post-cured at a higher temperature (e.g., 180-200°C) to ensure complete reaction and maximize the glass transition temperature.

  • Cooling: Allow the cured sample to cool slowly to room temperature to minimize internal stresses.

Protocol for Differential Scanning Calorimetry (DSC) Analysis

DSC is a powerful technique for studying the curing kinetics of thermosetting resins.[7] This protocol outlines the procedure for non-isothermal DSC analysis to determine the heat of reaction and activation energy.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Uncured, catalyzed MHHPA-epoxy mixture

  • Nitrogen gas supply for purging

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the freshly prepared uncured epoxy mixture into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with a lid. Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the DSC cell with a constant flow of nitrogen (e.g., 50 mL/min) to maintain an inert atmosphere.[7]

    • Equilibrate the cell at a low temperature (e.g., 25°C).

  • Non-isothermal Scan:

    • Heat the sample at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) from the starting temperature to a temperature where the curing reaction is complete (e.g., 300°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Total Heat of Reaction (ΔH_total): Integrate the area under the exothermic curing peak to determine the total heat evolved during the reaction.

    • Activation Energy (Ea): Use model-free isoconversional methods, such as the Kissinger or Ozawa-Flynn-Wall method, to determine the activation energy from the DSC data obtained at different heating rates. The Kissinger method, for example, gave activation energy values of 71.6 and 74.7 kJ/mol for a DEBGA–MHHPA epoxy system.[7]

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the key reaction pathways in MHHPA curing and a typical experimental workflow for studying these reactions.

Curing_Mechanism Epoxy Epoxy Group Hydroxyl Hydroxyl Group (from resin or moisture) Epoxy->Hydroxyl Side Reaction Monoester Monoester Epoxy->Monoester Anhydride MHHPA (Anhydride) Intermediate1 Anhydride-Catalyst Complex Anhydride->Intermediate1 CarboxylicAcid Carboxylic Acid Anhydride->CarboxylicAcid Catalyst Catalyst (e.g., Tertiary Amine) Catalyst->Anhydride Activation Hydroxyl->Anhydride Initiation (uncatalyzed) Polyether Polyether Network (Etherification) Hydroxyl->Polyether Intermediate2 Carboxylate Anion and Acylium Cation Intermediate1->Intermediate2 Ring Opening Intermediate2->Epoxy Propagation Polyester Polyester Network (Esterification) Monoester->Polyester CarboxylicAcid->Epoxy Propagation

Caption: Catalyzed curing mechanism of MHHPA with an epoxy resin.

Experimental_Workflow Start Start: Define Formulation Mixing Component Mixing (Epoxy, MHHPA, Catalyst) Start->Mixing Degassing Vacuum Degassing Mixing->Degassing Curing Thermal Curing (Defined Schedule) Degassing->Curing Characterization Material Characterization Curing->Characterization DSC DSC Analysis (Kinetics, Tg) Characterization->DSC Mechanical Mechanical Testing (Tensile, Flexural) Characterization->Mechanical Thermal TGA Analysis (Thermal Stability) Characterization->Thermal End End: Data Analysis & Reporting DSC->End Mechanical->End Thermal->End

Caption: Experimental workflow for MHHPA-epoxy curing and characterization.

References

Application Notes and Protocols for Bio-based Polymers using Hexahydro-4-methylphthalic Anhydride (MHHPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of bio-based polymers utilizing Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) as a curing agent. The focus is on the synthesis and characterization of thermosetting polymers derived from renewable resources, offering sustainable alternatives to petroleum-based plastics.

Introduction

Hexahydro-4-methylphthalic anhydride (MHHPA) is a versatile cyclic anhydride widely used as a curing agent for epoxy resins. Its low viscosity, high reactivity at elevated temperatures, and ability to form highly cross-linked, rigid structures make it an excellent candidate for creating robust bio-based polymers.[1][2] When combined with bio-derived epoxy resins, such as those from epoxidized vegetable oils (e.g., soybean oil, linseed oil), MHHPA facilitates the formation of polyesters with a range of desirable properties.[1][3][4][5] These bio-based polymers are gaining significant attention for their potential in various applications, including biomedical devices, composites, and coatings, due to their biodegradability and biocompatibility.[6][7][8][9]

Key Applications
  • Biomedical Devices: The biocompatibility of certain bio-based polyesters makes them suitable for applications in tissue engineering and drug delivery systems.[6][7]

  • Sustainable Composites: MHHPA-cured bio-resins can be reinforced with natural fibers to create environmentally friendly composite materials for various structural applications.

  • Coatings and Adhesives: The excellent adhesion and mechanical properties of these polymers make them suitable for protective coatings and adhesive formulations.

  • Electrical Encapsulation: MHHPA is known to impart superior electrical insulation and thermal resistance, making it suitable for encapsulating electronic components.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on bio-based polymers formulated with MHHPA.

Table 1: Formulation and Mechanical Properties of MHHPA-Cured Epoxy Blends

Bio-resin Content (wt%)Curing AgentTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Reference
0% (Virgin Epoxy)MHHPA42.94--[1]
20% Epoxidized Soybean Oil (ESO)MHHPA48.62--[1]
75% Biopolymer Blend with ESOMHHPA---[3]
-MHHPA45 - 68235 - 343-[11]
--0.27 ± 0.06180%0.50 ± 0.02[6]
--0.41 - 0.6216.3% - 26.9%1.94 - 4.58[6]

Table 2: Thermal Properties of MHHPA-Cured Bio-based Polymers

Bio-resin SystemCuring AgentGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Reference
Cardanol Diglycidyl EtherMHHPA42-[3]
Soybean OilMTHPA57-[3]
Standard BPA Liquid EpoxyMHHPA-KB141-[2]
Low Viscosity BPA Liquid EpoxyMHHPA-KB142-[2]
Cycloaliphatic EpoxyMHHPA-KB206-[2]
Lignin-derived Poly(ether-amide)s-100 - 120330 - 380[12]
Aromatic Copolyesters--36 - 67413 - 446[12]

Experimental Protocols

Protocol 1: Synthesis of MHHPA-Cured Epoxidized Soybean Oil (ESO) Polymer

This protocol describes the formulation of a bio-based epoxy resin from epoxidized soybean oil (ESO) cured with MHHPA.

Materials:

  • Epoxidized Soybean Oil (ESO)

  • Diglycidyl ether of bisphenol-A (DGEBA) (optional, for blending)

  • This compound (MHHPA)

  • 2-methyl imidazole (B134444) (2-MI) or other suitable accelerator/catalyst

  • Silicone molds

Procedure:

  • Preparation of Resin Blend:

    • In a beaker, combine the desired weight percentages of ESO and DGEBA (e.g., 20% ESO and 80% DGEBA).

    • Mechanically stir the mixture at room temperature until a homogeneous blend is obtained.

  • Addition of Curing Agent and Catalyst:

    • Calculate the stoichiometric amount of MHHPA required to cure the epoxy blend. The ratio of anhydride groups to epoxy groups is a critical parameter and should be optimized for desired properties.[1] A common starting point is a 1:1 molar ratio.

    • Add the calculated amount of MHHPA to the resin blend and continue stirring.

    • Add a catalytic amount of 2-methyl imidazole (e.g., 1-2 phr - parts per hundred resin) to the mixture. The catalyst accelerates the curing reaction.[1]

  • Degassing:

    • Place the beaker containing the mixture in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) to remove any entrapped air bubbles. Degas until bubble formation ceases.

  • Casting and Curing:

    • Pour the bubble-free mixture into pre-heated silicone molds.

    • Place the molds in an oven and follow a staged curing schedule. A typical schedule might be:

      • 120 °C for 2 hours

      • Followed by a post-curing step at 150 °C for 3 hours.

      • The curing schedule should be optimized based on the specific formulation and desired degree of cross-linking.

  • Demolding and Characterization:

    • After the curing cycle is complete, allow the molds to cool down to room temperature.

    • Carefully demold the cured polymer samples.

    • The samples are now ready for characterization (e.g., tensile testing, DMA, TGA).

Protocol 2: Characterization of Cured Bio-Polymers

This protocol outlines standard methods for characterizing the mechanical and thermal properties of the synthesized polymers.

1. Mechanical Testing (Tensile Properties):

  • Instrument: Universal Testing Machine (UTM)

  • Standard: ASTM D638

  • Procedure:

    • Prepare dog-bone shaped specimens from the cured polymer sheets according to the ASTM standard dimensions.

    • Measure the width and thickness of the gauge section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and displacement data to calculate tensile strength, Young's modulus, and elongation at break.

2. Dynamic Mechanical Analysis (DMA):

  • Instrument: Dynamic Mechanical Analyzer

  • Procedure:

    • Cut rectangular specimens of appropriate dimensions from the cured polymer.

    • Mount the specimen in the DMA clamp (e.g., single cantilever or three-point bending).

    • Heat the sample at a controlled rate (e.g., 3 °C/min) over a desired temperature range (e.g., 30 °C to 250 °C) while applying a small oscillatory strain at a fixed frequency (e.g., 1 Hz).

    • The storage modulus (E'), loss modulus (E''), and tan delta (tan δ) are recorded as a function of temperature. The peak of the tan δ curve is typically taken as the glass transition temperature (Tg).

3. Thermogravimetric Analysis (TGA):

  • Instrument: Thermogravimetric Analyzer

  • Procedure:

    • Place a small, known weight of the cured polymer sample (e.g., 5-10 mg) in a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss of the sample as a function of temperature. This data is used to determine the thermal stability and decomposition temperature of the polymer.

Visualizations

Curing Reaction of Epoxidized Oil with MHHPA

The following diagram illustrates the general reaction pathway for the curing of an epoxidized vegetable oil with MHHPA, initiated by a catalyst.

G cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxidized_Oil Epoxidized Vegetable Oil (e.g., ESO) Esterification Reaction with Epoxy Group (Esterification) Epoxidized_Oil->Esterification MHHPA Hexahydro-4-methylphthalic Anhydride (MHHPA) Ring_Opening Anhydride Ring Opening by Catalyst MHHPA->Ring_Opening Catalyst Catalyst (e.g., 2-MI) Catalyst->Ring_Opening Ring_Opening->Esterification Initiation Crosslinking Propagation and Cross-linking Esterification->Crosslinking Propagation Polymer Cross-linked Bio-based Polyester Crosslinking->Polymer

Caption: Curing mechanism of epoxidized oil with MHHPA.

Experimental Workflow for Bio-based Polymer Synthesis

This diagram outlines the typical workflow for the synthesis and characterization of MHHPA-cured bio-based polymers.

G cluster_characterization Characterization Methods Start Start Formulation Formulation Design (Resin, Curing Agent, Catalyst Ratios) Start->Formulation Mixing Mixing of Components Formulation->Mixing Degassing Vacuum Degassing Mixing->Degassing Casting Casting into Molds Degassing->Casting Curing Thermal Curing (Staged Heating) Casting->Curing Demolding Demolding of Samples Curing->Demolding Characterization Material Characterization Demolding->Characterization Mechanical Mechanical Testing (Tensile, Flexural) Characterization->Mechanical Thermal Thermal Analysis (DMA, TGA, DSC) Characterization->Thermal Morphological Morphological Analysis (SEM) Characterization->Morphological End End

Caption: Workflow for bio-polymer synthesis and analysis.

Relationship between Formulation and Properties

This diagram illustrates the logical relationship between formulation parameters and the final properties of the bio-based polymer.

G cluster_inputs Formulation Parameters cluster_outputs Polymer Properties Bio_Resin_Type Type of Bio-Resin (e.g., ESO, ELO) Crosslink_Density Cross-link Density Bio_Resin_Type->Crosslink_Density Biodegradability Biodegradability Bio_Resin_Type->Biodegradability MHHPA_Ratio Anhydride/Epoxy Stoichiometric Ratio MHHPA_Ratio->Crosslink_Density Catalyst_Conc Catalyst Type and Concentration Catalyst_Conc->Crosslink_Density Curing_Profile Curing Temperature and Time Curing_Profile->Crosslink_Density Mechanical_Props Mechanical Properties (Strength, Toughness) Thermal_Props Thermal Properties (Tg, Thermal Stability) Crosslink_Density->Mechanical_Props Crosslink_Density->Thermal_Props

Caption: Influence of formulation on polymer properties.

References

Application Notes: Synthesis of N-Substituted 4-Methyl-hexahydro-1H-isoindole-1,3-dione Derivatives as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) is a versatile cyclic anhydride that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its saturated carbocyclic ring and reactive anhydride functionality allow for the construction of complex molecular architectures with diverse biological activities. A significant application of MHHPA in pharmaceutical synthesis is the formation of N-substituted 4-methyl-hexahydro-1H-isoindole-1,3-diones, also known as 4-methyl-hexahydrophthalimides. These derivatives are of considerable interest to the drug discovery and development community due to their wide-ranging therapeutic potential, including anticonvulsant, anti-inflammatory, and antitumor properties.

The synthesis of these intermediates is typically achieved through the condensation reaction of MHHPA with primary amines or hydrazides. This reaction proceeds via a nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride by the amino group, followed by an intramolecular cyclization with the elimination of a water molecule to form the stable five-membered imide ring. The choice of the amine or hydrazide starting material allows for the introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the final compound.

This document provides detailed application notes and protocols for the synthesis of N-substituted 4-methyl-hexahydro-1H-isoindole-1,3-dione derivatives, intended for researchers, scientists, and professionals in drug development.

Application in the Synthesis of Anticonvulsant Agents

N-substituted isoindoline-1,3-dione derivatives have shown promise as anticonvulsant agents.[1] The 4-methyl-hexahydrophthalimide scaffold can be derivatized with various aromatic and aliphatic amines to generate libraries of compounds for screening and lead optimization in antiepileptic drug discovery programs.

General Synthesis Pathway

The general synthetic route to N-substituted 4-methyl-hexahydro-1H-isoindole-1,3-diones involves the reaction of Hexahydro-4-methylphthalic anhydride with a primary amine or a substituted hydrazine.

Synthesis_Pathway MHHPA Hexahydro-4-methylphthalic anhydride Intermediate Amic Acid Intermediate MHHPA->Intermediate + Amine Primary Amine / Hydrazide (R-NH2) Amine->Intermediate Product N-Substituted 4-Methyl-hexahydro-1H-isoindole-1,3-dione Intermediate->Product Cyclization (-H2O) H2O H2O

Caption: General reaction scheme for the synthesis of N-substituted 4-methyl-hexahydro-1H-isoindole-1,3-diones.

Experimental Protocols

Protocol 1: Synthesis of N-(Aryl)-4-methyl-hexahydro-1H-isoindole-1,3-dione

This protocol describes a general method for the synthesis of N-aryl substituted 4-methyl-hexahydro-1H-isoindole-1,3-diones, which have been investigated for their anticonvulsant activity.[2]

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.

  • To this solution, add the substituted aniline (1.0 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified N-(Aryl)-4-methyl-hexahydro-1H-isoindole-1,3-dione.

  • Dry the purified product under vacuum.

  • Characterize the final product by determining its melting point and recording its ¹H NMR and IR spectra.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis dissolve Dissolve MHHPA in Glacial Acetic Acid add_amine Add Substituted Aniline dissolve->add_amine reflux Reflux for 4-6 hours add_amine->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Ice Water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry under Vacuum recrystallize->dry characterize Characterization (MP, NMR, IR) dry->characterize

Caption: Step-by-step workflow for the synthesis and purification of N-(Aryl)-4-methyl-hexahydro-1H-isoindole-1,3-diones.

Quantitative Data Summary

The following table summarizes typical experimental data for the synthesis of N-substituted isoindoline-1,3-dione derivatives. While specific data for the 4-methyl-hexahydro variant is limited in the immediate search results, the data for closely related structures provides a reasonable expectation for yields and characterization.

Reactant 1Reactant 2ProductSolventReaction Time (h)Yield (%)Melting Point (°C)
Phthalic anhydrideo-toluidine2-(N-(o-Tolylcarbamoyl))benzoic acidChloroform278186-187
Phthalic anhydridep-toluidine2-(N-(p-Tolylcarbamoyl))benzoic acidChloroform291158-159

Data adapted from a study on the reaction of phthalic anhydride with aromatic amines.[3]

Signaling Pathway/Logical Relationship

The development of novel anticonvulsant drugs often involves a logical progression from synthesis to biological evaluation. The synthesized N-substituted 4-methyl-hexahydro-1H-isoindole-1,3-dione derivatives would typically undergo a series of in vitro and in vivo tests to determine their efficacy and mechanism of action.

Logical_Relationship cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_development Drug Development start Hexahydro-4-methylphthalic anhydride + R-NH2 product N-R-4-methyl-hexahydro- 1H-isoindole-1,3-dione start->product invitro In vitro Assays (e.g., Receptor Binding) product->invitro invivo In vivo Models (e.g., MES, scPTZ tests) invitro->invivo lead_opt Lead Optimization invivo->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Logical workflow from synthesis to preclinical development for novel anticonvulsant candidates.

This compound is a valuable and readily available starting material for the synthesis of pharmaceutically relevant N-substituted 4-methyl-hexahydro-1H-isoindole-1,3-dione intermediates. The straightforward synthetic protocols and the potential for diverse functionalization make this a compelling scaffold for the development of new therapeutic agents, particularly in the area of anticonvulsants. The provided protocols and data serve as a foundational guide for researchers in this field.

References

Troubleshooting & Optimization

How to prevent moisture contamination of Hexahydro-4-methylphthalic anhydride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on preventing moisture contamination of Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA).

Troubleshooting Guide and FAQs

Q1: What is Hexahydro-4-methylphthalic anhydride (MHHPA) and why is it sensitive to moisture?

This compound (MHHPA) is an organic compound, specifically a saturated cyclic anhydride.[1] Like other anhydrides, it is reactive with water. In the presence of moisture, MHHPA will undergo hydrolysis to form the corresponding dicarboxylic acid, 4-methylcyclohexane-1,2-dicarboxylic acid.[1] This contamination can alter the material's properties and affect the outcome of experiments where it is used as a reactant or building block.[1]

Q2: How can I visually identify if my MHHPA has been contaminated with moisture?

Pure MHHPA is typically a colorless to light yellow liquid or a white to off-white solid with a waxy appearance.[1][2] While there may not be a distinct visual change upon initial, minor moisture exposure, significant hydrolysis can potentially lead to the formation of a solid precipitate (the dicarboxylic acid) in the liquid anhydride, or a change in the consistency of the solid form. A mild, acrid, or acidic odor may also be present due to the anhydride functional group's reactivity.[1]

Q3: What are the primary signs of MHHPA degradation due to moisture?

The primary sign of degradation is the loss of purity and the presence of 4-methylcyclohexane-1,2-dicarboxylic acid. This can impact its performance in applications such as epoxy curing and polymer synthesis.[3][4] In experimental settings, this could manifest as incomplete reactions, unexpected side products, or changes in the physical properties of the resulting materials.

Q4: What are the recommended storage conditions to prevent moisture contamination?

To prevent moisture contamination, MHHPA should be stored in a tightly closed container.[2][5][6] The storage area should be cool, dry, and well-ventilated, away from incompatible substances such as strong acids, strong bases, and strong oxidizing agents.[2] It is crucial to store the compound protected from moisture, moist air, and steam.[2]

Q5: What are the best handling practices to minimize moisture exposure during experiments?

When handling MHHPA, it is important to work in a dry environment. If possible, use a glove box with a dry atmosphere. Avoid leaving the container open to the air for extended periods. Use dry glassware and equipment. After use, ensure the container is tightly sealed immediately.[7] It is also recommended to use adequate ventilation, such as a fume hood.[7]

Q6: Can I use a desiccant in the storage container?

While not explicitly stated in the provided search results for MHHPA, using a compatible desiccant in a secondary container or desiccator cabinet is a common practice for storing moisture-sensitive reagents. Ensure the desiccant does not come into direct contact with the MHHPA.

Q7: How can I test my MHHPA for moisture contamination?

There are several analytical methods that can be employed to test for moisture or its effects on MHHPA:

  • Karl Fischer Titration: This is a highly accurate and specific method for determining the water content in a substance.[8] It directly measures the amount of water present.

  • Thermogravimetric Analysis (TGA): This method, often performed with a halogen moisture analyzer, measures the loss of weight of a sample upon drying to calculate the moisture content.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to detect the presence of the hydrolysis product, 4-methylcyclohexane-1,2-dicarboxylic acid. A patent for determining MHHPA in electronic products suggests using GC-MS with an external standard method for quantification.[10] This method is highly specific and can provide accurate determination of the impurity.[10]

Data Presentation

Table 1: Recommended Storage and Handling Conditions for MHHPA

ParameterRecommendationRationale
Container Tightly closed, original container.[2][5][6]Prevents ingress of atmospheric moisture.
Storage Area Cool, dry, well-ventilated.[2][6]Minimizes hydrolysis and degradation.
Incompatible Substances Moisture, water, strong acids, strong bases, strong oxidizing agents.[2][11]Avoids chemical reactions and degradation.
Handling Environment Dry atmosphere (e.g., glove box), adequate ventilation.[7]Minimizes exposure to moisture during use.
Personal Protective Equipment Safety goggles, gloves, protective clothing.[6][11]Ensures personal safety during handling.

Experimental Protocols

Methodology for Moisture Content Determination by Karl Fischer Titration (General Principle)

Karl Fischer titration is a standard method for water determination.[8] The principle is based on a chemical reaction between iodine and water in the presence of sulfur dioxide, a base, and a solvent.

  • Reagent Preparation: Use commercially available Karl Fischer reagents.

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to eliminate ambient moisture.

  • Sample Preparation: Accurately weigh a suitable amount of the MHHPA sample and introduce it into the titration cell.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and detect the endpoint of the reaction.

  • Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed.

Methodology for Detection of Hydrolysis by Gas Chromatography-Mass Spectrometry (GC-MS) (Principle based on cited patent)

This method aims to identify and quantify the dicarboxylic acid hydrolysis product.

  • Standard Preparation: Prepare standard solutions of both MHHPA and its hydrolysis product, 4-methylcyclohexane-1,2-dicarboxylic acid, in a suitable solvent like toluene (B28343) or acetone (B3395972) at known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mg/L).[10]

  • Sample Preparation: Dissolve a precisely weighed amount of the MHHPA sample in the chosen solvent. If the hydrolysis product is a solid, ensure it is fully dissolved, potentially with sonication. Filter the solution through a 0.22 µm organic membrane filter.[10]

  • GC-MS Analysis: Inject the prepared sample and standard solutions into the GC-MS system.

    • Gas Chromatograph Conditions (Example):

      • Injection Port Temperature: 280 °C[10]

      • Carrier Gas: Helium at a flow rate of 1.0 mL/min[10]

      • Oven Temperature Program: Start at 60 °C (hold for 1 min), then ramp up to 260 °C at 10 °C/min (hold for 5 min).[10]

    • Mass Spectrometer Conditions (Example):

      • Ionization Mode: Electron Ionization (EI)[10]

  • Data Analysis: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the standards to identify the presence of the hydrolysis product. Use a calibration curve generated from the standard solutions to quantify the amount of the hydrolysis product in the sample.[10]

Mandatory Visualizations

Moisture_Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_verification Verification cluster_outcome Outcome storage_conditions Store in Cool, Dry, Well-Ventilated Area container Keep Container Tightly Sealed storage_conditions->container dry_env Use in Dry Environment (e.g., Glove Box) container->dry_env min_exposure Minimize Air Exposure During Use dry_env->min_exposure dry_equipment Use Dry Glassware and Equipment min_exposure->dry_equipment testing Analytical Testing (e.g., KF, GC-MS) dry_equipment->testing uncontaminated_product Uncontaminated MHHPA testing->uncontaminated_product Pass contaminated_product Contaminated MHHPA (Hydrolyzed) testing->contaminated_product Fail start Receiving MHHPA start->storage_conditions

Caption: Logical workflow for preventing moisture contamination of MHHPA.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_standard Prepare Standard Solutions (MHHPA & Hydrolysis Product) prep_sample Dissolve MHHPA Sample in Solvent filtration Filter Sample Solution (0.22 µm filter) prep_sample->filtration injection Inject Sample and Standards into GC-MS filtration->injection separation Chromatographic Separation of Components injection->separation detection Mass Spectrometric Detection and Identification separation->detection quantification Quantify Hydrolysis Product using Calibration Curve detection->quantification result Determine Purity of MHHPA Sample quantification->result

Caption: Experimental workflow for detecting MHHPA hydrolysis via GC-MS.

References

Technical Support Center: Epoxy Resins & Hexahydro-4-methylphthalic Anhydride (MHHPA) Curing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting epoxy resin formulations cured with Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during experimentation, with a focus on incomplete curing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My epoxy resin mixture is not curing completely. What are the common causes?

Incomplete curing of MHHPA-epoxy systems is a frequent issue that can typically be attributed to several key factors:

  • Incorrect Mix Ratio: An improper stoichiometric ratio of MHHPA to epoxy resin is a primary cause of curing failure.[1][2][3] It is critical to calculate the precise ratio based on the Epoxy Equivalent Weight (EEW) of the resin and the Anhydride Equivalent Weight (AEW) of the MHHPA.

  • Insufficient Cure Temperature or Time: MHHPA-epoxy systems require specific temperature ranges and durations to achieve a full cure.[3] Inadequate temperature or a shortened curing cycle will result in an incomplete reaction.

  • Moisture Contamination: MHHPA is sensitive to moisture. Water contamination can lead to the hydrolysis of the anhydride, forming a carboxylic acid. This side reaction consumes the anhydride, rendering it unavailable for the epoxy curing reaction and inhibiting the overall process.[3][4][5]

  • Inadequate Accelerator Concentration: Tertiary amines are often used as accelerators to facilitate the curing process.[3] An insufficient amount of accelerator will lead to a slow or incomplete cure. Conversely, an excessive amount can negatively impact the material's properties.[3]

Q2: How can I troubleshoot a sticky or tacky epoxy surface after the recommended curing time?

A sticky or tacky surface is a clear indication of incomplete curing. Follow these troubleshooting steps:

  • Verify Mix Ratio Calculations: Double-check the EEW and AEW values on the technical datasheets of your materials and recalculate the required parts by weight.

  • Review Cure Schedule: Consult the manufacturer's datasheet for the recommended cure schedule.[3] A typical starting point for many systems is 2-4 hours at 100-120°C. A post-cure at a higher temperature (e.g., 150°C) can often enhance the final properties.[3][6]

  • Check Accelerator Levels: Ensure the correct concentration of accelerator, such as Benzyldimethylamine (BDMA), is used. A typical concentration is 0.5-2 parts per hundred of resin (phr).[3]

  • Control for Moisture: Store MHHPA in a tightly sealed container in a dry environment.[4][7][8] Consider using a moisture scavenger in your formulation if operating in a high-humidity environment.

Quantitative Data Summary

For consistent and optimal results, it is crucial to adhere to the recommended formulation and curing parameters. The following tables provide a summary of key quantitative data for typical MHHPA-epoxy systems.

Table 1: Stoichiometric Mix Ratio Calculation

ParameterDescriptionFormula
phr (parts per hundred resin) The amount of anhydride needed for a given amount of epoxy resin.phr = (AEW / EEW) * 100
AEW (Anhydride Equivalent Weight) The molecular weight of the anhydride divided by the number of anhydride groups per molecule.Provided by the manufacturer's technical datasheet.
EEW (Epoxy Equivalent Weight) The molecular weight of the resin divided by the number of epoxy groups per molecule.Provided by the manufacturer's technical datasheet.

Table 2: Typical Cure Schedules for MHHPA-Epoxy Systems

StageTemperature Range (°C)DurationPurpose
Initial Cure 100 - 1202 - 4 hoursTo achieve initial solidification and handling strength.
Post-Cure 125 - 1652 - 4 hoursTo complete the cross-linking and enhance mechanical and thermal properties.

Note: These are general guidelines. Always refer to the specific technical datasheet for your epoxy resin and MHHPA for precise recommendations.

Experimental Protocols for Troubleshooting

When troubleshooting fails to resolve the issue, analytical techniques can provide deeper insights into the root cause of incomplete curing.

Differential Scanning Calorimetry (DSC) for Cure Analysis

DSC is a powerful technique to determine the degree of cure and the glass transition temperature (Tg) of your epoxy system.[9][10][11]

Methodology:

  • Sample Preparation:

    • Uncured Sample: Accurately weigh 5-10 mg of the uncured epoxy/MHHPA mixture into an aluminum DSC pan and seal it.

    • Cured Sample: Prepare a cured sample according to your standard procedure. Accurately weigh 5-10 mg of the cured sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan in the DSC cell alongside an empty reference pan.

  • Thermal Program (Uncured Sample):

    • Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the expected cure completion (e.g., 250°C).

    • Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction. The total heat of reaction (ΔH_total) can be determined by integrating the area under this peak.

  • Thermal Program (Partially Cured Sample):

    • Use the same heating program as for the uncured sample.

    • The residual exothermic heat (ΔH_residual) can be measured.

  • Degree of Cure Calculation:

    • Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] * 100

  • Thermal Program (Cured Sample for Tg):

    • Perform a heat-cool-heat cycle. For example, heat from room temperature to 200°C, cool to room temperature, and then reheat to 200°C.

    • The glass transition temperature (Tg) will appear as a step-change in the heat flow curve during the second heating scan. A low Tg in a cured sample can indicate incomplete curing.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

FTIR spectroscopy can be used to identify the presence of unreacted functional groups, such as anhydride and epoxide groups, in a cured sample.[12][13]

Methodology:

  • Sample Preparation:

    • Prepare a thin film of the cured epoxy material. If the sample is a solid, it may be possible to analyze the surface using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a small amount of the cured material can be ground into a fine powder and mixed with potassium bromide (KBr) to form a pellet.

  • Data Acquisition:

    • Obtain the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000 - 400 cm⁻¹).

  • Spectral Analysis:

    • Unreacted Anhydride: Look for characteristic carbonyl (C=O) stretching peaks for anhydrides, typically around 1860 cm⁻¹ and 1780 cm⁻¹.[14] The presence of these peaks in a cured sample indicates unreacted MHHPA.

    • Unreacted Epoxide: Look for the characteristic peak for the epoxide ring, which typically appears around 915 cm⁻¹. The disappearance or significant reduction of this peak indicates consumption of the epoxy groups.

    • Ester Formation: The formation of ester linkages as a result of the curing reaction can be observed by the appearance of a new, broad ester carbonyl peak, typically around 1740 cm⁻¹.

Visual Diagrams

Troubleshooting Workflow for Incomplete Curing

TroubleshootingWorkflow start Incomplete Curing Observed (Sticky/Tacky Surface) check_ratio Verify Mix Ratio (EEW/AEW Calculation) start->check_ratio check_cure Review Cure Schedule (Temperature & Time) check_ratio->check_cure Ratio Correct remediate Adjust Formulation or Process & Re-run Experiment check_ratio->remediate Ratio Incorrect check_moisture Assess for Moisture Contamination check_cure->check_moisture Schedule Correct check_cure->remediate Schedule Incorrect check_accelerator Check Accelerator Concentration check_moisture->check_accelerator No Moisture check_moisture->remediate Moisture Present analytical_testing Perform Analytical Testing (DSC/FTIR) check_accelerator->analytical_testing Concentration Correct check_accelerator->remediate Concentration Incorrect analytical_testing->remediate remediate->start cured Curing Successful remediate->cured

Caption: A logical workflow for troubleshooting incomplete epoxy curing.

Simplified Curing Reaction Pathway

CuringMechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Epoxy Epoxy Resin (with epoxide groups) Esterification Esterification Epoxy->Esterification MHHPA MHHPA (anhydride hardener) RingOpening Anhydride Ring Opening MHHPA->RingOpening Initiator Initiator (e.g., hydroxyl group or accelerator) Initiator->MHHPA 1. Activation RingOpening->Epoxy 2. Reaction with Epoxide CrosslinkedPolymer Cross-linked Polymer Network (Cured Epoxy) Esterification->CrosslinkedPolymer 3. Propagation

Caption: A simplified diagram of the MHHPA-epoxy curing mechanism.

References

Technical Support Center: Hexahydro-4-methylphthalic Anhydride (MHHPA) in Epoxy Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) as a curing agent for epoxy resins.

Troubleshooting Guide

This guide addresses common issues encountered during the curing of epoxy resins with MHHPA, with a focus on identifying and mitigating the effects of side reactions.

Issue Potential Cause Recommended Action
Low Glass Transition Temperature (Tg) Incomplete Curing: Insufficient time or temperature for the curing reaction.[1] Off-Stoichiometry: Incorrect ratio of MHHPA to epoxy resin. Moisture Contamination: Hydrolysis of MHHPA reduces its effective concentration.[2] Epoxy Homopolymerization: Excessive accelerator can promote the self-polymerization of the epoxy resin, consuming epoxy groups that should react with the anhydride.[3]- Ensure the curing schedule (time and temperature) is appropriate for the specific resin system. A post-cure at a higher temperature can often increase the Tg.[1] - Accurately calculate and weigh the required amounts of MHHPA and epoxy resin based on their equivalent weights. - Store MHHPA in a dry environment and handle it quickly to minimize moisture absorption.[2][4] - Optimize the accelerator concentration. A concentration that is too high or too low can negatively impact properties.
Brittle Cured Product Excessive Cross-linking: This can be a result of the formulation or cure cycle. Epoxy Homopolymerization: This side reaction can lead to a less uniform and more brittle network structure.[3]- Adjust the MHHPA/epoxy ratio. A slight excess of epoxy can sometimes improve toughness. - Modify the cure schedule. A slower, lower-temperature initial cure followed by a post-cure may reduce internal stresses. - Evaluate and optimize the type and concentration of the accelerator.
Soft or Tacky Surface (Incomplete Cure) Incorrect Stoichiometry: An excess of either MHHPA or epoxy resin will result in unreacted functional groups.[5] Low Curing Temperature: The reaction rate is too slow to achieve full cure in a reasonable time.[5][6] Inhibited Reaction: Presence of contaminants that interfere with the curing chemistry. Moisture: High humidity or moisture in the components can interfere with the curing process.[7]- Verify the mix ratio and ensure thorough mixing of the components.[5] - Increase the curing temperature or time according to the manufacturer's recommendations. - Ensure all equipment and substrates are clean and dry. - Control the humidity of the curing environment.
Bubbles or Voids in the Cured Product Trapped Air: Air introduced during mixing.[6] Moisture: Moisture can vaporize at curing temperatures, creating bubbles.[6][7] Outgassing from Substrate: Porous substrates can release air or moisture during heating.- Degas the mixed resin and hardener under vacuum before pouring. - Mix the components slowly and carefully to avoid introducing air. - Ensure all components and the substrate are thoroughly dry. - Use a sealing primer on porous substrates.
Discoloration (Yellowing) High Curing Temperature: Excessive heat can cause thermal degradation of the components. Oxidation: Exposure to air at high temperatures.- Optimize the curing temperature; avoid exceeding the recommended maximum. - Consider curing in an inert atmosphere (e.g., nitrogen) if color is critical.

Frequently Asked Questions (FAQs)

1. What are the primary side reactions of MHHPA with epoxy resins?

The two main side reactions are:

  • Epoxy Homopolymerization: This is the self-polymerization of the epoxy resin, which can be catalyzed by acids or bases.[3] This reaction consumes epoxy groups that would otherwise react with the MHHPA, leading to an off-stoichiometry in the intended reaction and potentially altering the final properties of the cured material.[3]

  • Hydrolysis of MHHPA: MHHPA can react with water to form the corresponding dicarboxylic acid.[2] This reaction consumes the anhydride, altering the stoichiometry of the curing reaction and can affect the final properties of the polymer network. It is crucial to store MHHPA in a dry environment to prevent this.[2][4]

2. How does the stoichiometry of MHHPA to epoxy resin affect the final properties?

The stoichiometry, or the ratio of anhydride groups to epoxy groups, is a critical factor in determining the properties of the cured resin. An optimal ratio leads to a high degree of cross-linking, resulting in desirable properties such as high glass transition temperature (Tg) and good mechanical strength. An imbalance in the stoichiometry can lead to a lower Tg, reduced mechanical properties, and a soft or tacky cured product due to unreacted components.

3. What is the role of an accelerator in the MHHPA-epoxy reaction?

Accelerators, typically tertiary amines, are used to increase the rate of the curing reaction between MHHPA and the epoxy resin. They allow for curing at lower temperatures or for shorter times. However, the concentration of the accelerator must be carefully optimized, as too much can promote the undesirable side reaction of epoxy homopolymerization.[3]

4. How can I determine the glass transition temperature (Tg) of my cured epoxy?

The glass transition temperature (Tg) is a key indicator of the extent of cure and the thermal stability of the cured epoxy. It can be determined using several analytical techniques, with Differential Scanning Calorimetry (DSC) being the most common.[1][8] Other methods include Dynamic Mechanical Analysis (DMA) and Thermomechanical Analysis (TMA).[1]

5. What is a typical curing schedule for an MHHPA-epoxy system?

A typical curing schedule involves an initial cure at a moderate temperature (e.g., 1-2 hours at 120°C) followed by a post-cure at a higher temperature (e.g., 1-2 hours at 150-180°C).[2] The exact schedule will depend on the specific epoxy resin, the amount and type of accelerator used, and the desired final properties. A slow initial cure can help to minimize internal stresses.

Experimental Protocols

1. Protocol for Determining Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

  • Objective: To measure the glass transition temperature (Tg) of a cured MHHPA-epoxy sample.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Prepare a small sample (5-10 mg) of the fully cured epoxy resin.

    • Place the sample in an aluminum DSC pan and seal it. Place an empty sealed pan in the reference position.

    • Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere.[1][9]

    • The Tg is observed as a step-like change in the heat flow curve.[8] The midpoint of this transition is typically reported as the Tg.[1][8]

    • It is common to perform a second heating scan after a controlled cooling cycle to ensure a more defined transition.[9]

2. Protocol for Monitoring the Curing Process using Fourier-Transform Infrared Spectroscopy (FTIR)

  • Objective: To qualitatively and semi-quantitatively monitor the disappearance of functional groups (epoxy and anhydride) and the appearance of new functional groups (ester) during the curing reaction.

  • Apparatus: Fourier-Transform Infrared Spectrometer (FTIR) with a heated transmission cell or Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain an initial FTIR spectrum of the uncured mixture of MHHPA and epoxy resin.

    • Heat the sample to the desired curing temperature.

    • Acquire FTIR spectra at regular intervals during the curing process.

    • Monitor the decrease in the intensity of the characteristic absorption bands for the epoxy group (around 915 cm⁻¹) and the anhydride group (around 1780 and 1850 cm⁻¹).

    • Simultaneously, monitor the increase in the intensity of the ester carbonyl band (around 1740 cm⁻¹).

    • The degree of conversion can be estimated by comparing the peak areas of the relevant functional groups to an internal standard peak that does not change during the reaction.

Data Presentation

Table 1: Effect of Epoxy Resin Type on Properties of MHHPA-Cured Formulations

Epoxy TypeMHHPA (phr)Viscosity (cP at 25°C)Gel Time (minutes at 150°C)Cured Tg (°C)
Standard Bisphenol A Liquid Epoxy89121019141
Low Viscosity Bisphenol A Liquid Epoxy9284517142
Cycloaliphatic Epoxy12213924206
Epoxy Phenol Novolac9696817134
Epoxy Bisphenol A Novolac87363017150
Bisphenol F Liquid Epoxy9648815138
Data sourced from a technical bulletin for MHHPA-KB, a specific grade of MHHPA.[2] Cure schedule: 1 hour at 120°C followed by a post-cure of 1 hour at 220°C.[2]

Table 2: Typical Physical Properties of an MHHPA-Cured Epoxy Resin

PropertyValue
Heat Deflection Temperature (HDT), °C128
Tensile Strength, psi11,500
Flexural Strength, psi18,000
Elongation, %4.5
Typical formulation: 100 parts by weight Epoxy Resin (Epoxy Equivalent 175-210), 85 parts MHHPA, 1 part Accelerator.[4]

Visualizations

MHHPA_Epoxy_Reactions cluster_inputs cluster_reactions Reaction Pathways Epoxy Epoxy Resin CuredEpoxy Cured Epoxy Network (Polyester) Epoxy->CuredEpoxy Main Curing Reaction (Esterification) Homopolymer Epoxy Homopolymer Epoxy->Homopolymer Side Reaction: Homopolymerization MHHPA MHHPA MHHPA->CuredEpoxy DicarboxylicAcid Dicarboxylic Acid MHHPA->DicarboxylicAcid Side Reaction: Hydrolysis Accelerator Accelerator (e.g., Tertiary Amine) Accelerator->CuredEpoxy Catalyzes Accelerator->Homopolymer Can Promote Moisture Moisture (H₂O) Moisture->DicarboxylicAcid

Caption: Reaction pathways in an MHHPA-cured epoxy system.

Troubleshooting_Workflow Start Start: Curing Issue Observed CheckStoichiometry Verify Stoichiometry (MHHPA:Epoxy Ratio) Start->CheckStoichiometry CheckCureSchedule Review Cure Schedule (Time & Temperature) Start->CheckCureSchedule CheckMoisture Assess for Moisture Contamination Start->CheckMoisture CheckAccelerator Evaluate Accelerator Concentration Start->CheckAccelerator AdjustStoichiometry Adjust Formulation Ratio CheckStoichiometry->AdjustStoichiometry OptimizeCure Optimize Cure Schedule (e.g., add post-cure) CheckCureSchedule->OptimizeCure DryComponents Dry Components & Control Environment CheckMoisture->DryComponents OptimizeAccelerator Adjust Accelerator Level CheckAccelerator->OptimizeAccelerator End Issue Resolved AdjustStoichiometry->End OptimizeCure->End DryComponents->End OptimizeAccelerator->End

Caption: A logical workflow for troubleshooting MHHPA-epoxy curing issues.

References

Technical Support Center: Hexahydro-4-methylphthalic Anhydride (MHHPA) Epoxy Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the pot life of their Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) epoxy formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and handling of MHHPA epoxy systems.

Issue 1: Pot life is significantly shorter than expected.

  • Question: My MHHPA epoxy formulation is gelling much faster than anticipated. What could be the cause, and how can I resolve it?

  • Answer: An unexpectedly short pot life is a common issue that can be attributed to several factors. Follow these troubleshooting steps to identify and rectify the problem:

    • Temperature Control: The curing of epoxy is an exothermic reaction, and higher temperatures accelerate this process, thereby reducing pot life.[1]

      • Verification: Measure the ambient temperature of your workspace and the temperature of the individual components (resin, hardener, accelerator).

      • Solution: Store the epoxy resin and MHHPA in a cool environment (around 15°C) before use and work in a temperature-controlled area.[1] Mixing smaller batches can also help manage the exothermic heat generated during curing.

    • Accelerator Concentration: The type and concentration of the accelerator have a significant impact on pot life. Even small errors in measuring the accelerator can drastically reduce the working time.

      • Verification: Double-check your calculations and the accuracy of your measurement tools for the accelerator.

      • Solution: Carefully and precisely measure the accelerator according to the formulation guidelines. Consider reducing the accelerator concentration to extend the pot life. It's crucial to find the optimal level, as too much can lead to an overly rapid cure, while too little may result in an incomplete cure.

    • Moisture Contamination: Anhydride curing agents like MHHPA are sensitive to moisture.[2][3] Water contamination can lead to the formation of methylhexahydrophthalic acid, which can affect the curing process.

      • Verification: Ensure all mixing vessels and equipment are completely dry. Check the storage conditions of your MHHPA to ensure it has been protected from atmospheric moisture.

      • Solution: Store MHHPA in tightly sealed containers in a dry environment.[3] If moisture contamination is suspected, using a fresh, unopened container of MHHPA is recommended.

    • Mixing Order: The sequence of mixing components can influence the properties of the cured epoxy.

      • Verification: Review your mixing procedure.

      • Solution: A recommended procedure is to first mix the MHHPA and epoxy resin thoroughly, and then add the accelerator to this mixture.[4] Adding the accelerator to the anhydride before the resin may result in a darker color and could potentially affect the pot life.

Issue 2: The MHHPA or epoxy resin appears cloudy or has solid particles.

  • Question: I've noticed that my MHHPA or epoxy resin is cloudy and contains solid particles. What is causing this, and is it still usable?

  • Answer: This phenomenon is likely crystallization. Here’s how to address it:

    • Cause: Crystallization can be triggered by cold temperatures or temperature fluctuations during storage.[5][6] High purity and low viscosity of the resin can also make it more prone to crystallization.[6]

    • Solution: Crystallization is often reversible.[6]

      • Gently warm the container in a water bath at approximately 50-60°C.[7]

      • Stir or shake the container periodically until the resin becomes clear and the crystals have dissolved.[7]

      • Allow the resin to cool to room temperature before use.

    • Prevention: Store your epoxy components at a consistent, moderate temperature (20-25°C) and avoid significant temperature swings.[7]

Frequently Asked Questions (FAQs)

Q1: What is "pot life," and how is it different from "working life" or "gel time"?

A1: These terms describe different stages of the epoxy curing process:

  • Pot Life: This is a standardized measure defined as the time it takes for the initial viscosity of a mixed epoxy system to double (or quadruple for low-viscosity systems).[8] It is typically measured for a specific mass (e.g., 100 grams) at a constant temperature (e.g., 23°C).[8][9]

  • Working Life: This is the period during which the epoxy formulation remains liquid enough to be easily applied to a substrate.[8] It is application-dependent and is not a standardized value.

  • Gel Time: This refers to the point at which the epoxy mixture begins to transition from a liquid to a gel-like solid.[8]

Q2: How can I extend the pot life of my MHHPA epoxy formulation without significantly altering the final properties?

A2: Several strategies can be employed to prolong the pot life:

  • Temperature Reduction: Lowering the ambient temperature and the temperature of the components is a highly effective method to extend pot life.[1]

  • Accelerator Optimization: The choice and concentration of the accelerator are critical.

    • Tertiary amines and imidazoles are common accelerators that can provide a range of reactivities.[4]

    • Quaternary ammonium (B1175870) salts and phosphonium (B103445) salts can offer a good balance of long pot life at room temperature with a rapid cure at elevated temperatures.[4][10]

  • Use of Inhibitors/Retarders: Certain additives can slow down the curing reaction at room temperature. Diarylamines and some carboxylic acids have been shown to extend the pot life of certain epoxy systems.[11]

  • Encapsulated Accelerators: These are accelerators coated with a protective shell that prevents them from reacting until a specific temperature is reached.[12][13] This technology allows for very long pot life at ambient temperatures while still achieving a fast cure upon heating.[12][13]

Q3: What is the impact of the type of epoxy resin on the pot life of an MHHPA formulation?

A3: The structure of the epoxy resin influences its reactivity and, consequently, the pot life of the formulation.

  • Cycloaliphatic epoxy resins generally exhibit lower reactivity, which can lead to a longer pot life compared to other types.[14][15]

  • Bisphenol-A (BPA) epoxy resins are the most common and offer a good balance of properties and reactivity.[16]

  • Novolac epoxy resins have a higher crosslink density and tend to be more reactive, resulting in a shorter pot life but superior thermal stability.[14][16]

Q4: How does the stoichiometry (ratio of MHHPA to epoxy resin) affect the pot life?

A4: The stoichiometry, or the ratio of anhydride groups to epoxy groups, is crucial for achieving optimal properties in the cured resin. While a 1:1 ratio is theoretically ideal, the optimal ratio in practice is often between 0.90 and 0.95 to account for side reactions.[4] Deviating significantly from the optimal ratio can affect the cure rate and final properties, but minor adjustments can be used to fine-tune the pot life.

Data Presentation

Table 1: Effect of Epoxy Resin Type on Gel Time of MHHPA Formulations

Epoxy Resin TypeMHHPA (phr)Initial Viscosity (cP at 25°C)Gel Time (minutes at 150°C)Cured Glass Transition Temp. (°C)
Standard Bisphenol A Liquid Epoxy89121019141
Low Viscosity Bisphenol A Liquid Epoxy9284517142
Cycloaliphatic Epoxy12213924206
Epoxy Phenol Novolac9696817134
BPF Liquid Epoxy9648815138

Data sourced from a technical datasheet for a pre-catalyzed MHHPA product. Gel time was measured on a 100g mass.[3]

Experimental Protocols

Protocol 1: Determination of Pot Life by Viscosity Measurement (Based on ASTM D2471 principles)

This protocol describes a method for determining the pot life of an MHHPA epoxy formulation by measuring the change in viscosity over time.[9][17]

1. Materials and Equipment:

  • Epoxy resin
  • Hexahydro-4-methylphthalic anhydride (MHHPA)
  • Accelerator
  • Temperature-controlled environment (e.g., water bath or environmental chamber) set to 23 ± 1°C
  • Rotational viscometer with appropriate spindle
  • Mixing container (standardized size, e.g., 150 mL beaker)
  • Mixing paddle
  • Stopwatch or timer
  • Balance (accurate to 0.1 g)

2. Procedure:

  • Conditioning: Condition the epoxy resin, MHHPA, accelerator, and mixing equipment to 23 ± 1°C for at least 4 hours before testing.
  • Sample Preparation: Weigh 100 grams of the epoxy resin into the mixing container.
  • Mixing:
  • Add the specified amount of MHHPA to the epoxy resin and mix thoroughly for 2 minutes, scraping the sides and bottom of the container.
  • Add the specified amount of accelerator to the resin/anhydride mixture.
  • Start the stopwatch immediately upon adding the accelerator.
  • Mix for an additional 1 minute until the mixture is homogeneous.
  • Initial Viscosity Measurement:
  • Immediately after mixing, measure the initial viscosity of the formulation using the rotational viscometer. Record the viscosity and the time.
  • Viscosity Monitoring:
  • Continue to measure the viscosity at regular intervals (e.g., every 10-15 minutes). It is important to minimize the disturbance to the sample during measurement.
  • Pot Life Determination:
  • The pot life is defined as the time, from the start of mixing, at which the viscosity doubles from its initial value.[8]
  • Plot viscosity versus time to accurately determine the point at which the viscosity has doubled.

3. Reporting:

  • Report the pot life in minutes.
  • Record the initial viscosity, the final (doubled) viscosity, and the test temperature.

Mandatory Visualizations

Pot_Life_Factors cluster_formulation Formulation Components cluster_process Process Conditions Resin Epoxy Resin Type (e.g., BPA, Cycloaliphatic) PotLife Pot Life Resin->PotLife Hardener MHHPA Hardener->PotLife Accelerator Accelerator (Type & Concentration) Accelerator->PotLife Inhibitor Inhibitor/Retarder Inhibitor->PotLife Temp Temperature (Ambient & Component) Temp->PotLife Mass Mixed Mass Mass->PotLife Mixing Mixing Procedure Mixing->PotLife

Caption: Factors influencing the pot life of MHHPA epoxy formulations.

Pot_Life_Workflow start Start prep Condition Components & Equipment to 23°C start->prep weigh Weigh Resin, MHHPA, & Accelerator prep->weigh mix Mix Components & Start Timer weigh->mix measure_initial Measure Initial Viscosity (V₀) mix->measure_initial monitor Monitor Viscosity Over Time measure_initial->monitor decision Viscosity ≥ 2 * V₀? monitor->decision decision->monitor No record Record Time as Pot Life decision->record Yes end End record->end

Caption: Experimental workflow for pot life determination by viscosity.

References

Technical Support Center: Minimizing Viscosity of Hexahydro-4-methylphthalic Anhydride (MHHPA) Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the viscosity of Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) mixtures for experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of MHHPA and how does temperature affect it?

A1: The viscosity of neat MHHPA is typically in the range of 50-70 mPa·s at 25°C. Like most liquids, the viscosity of MHHPA is highly dependent on temperature. Increasing the temperature will significantly reduce its viscosity. For example, the viscosity can drop to around 24.5 mPa·s at 40°C and approximately 10.6 mPa·s at 60°C.

Q2: How can I lower the viscosity of my MHHPA-epoxy resin mixture?

A2: There are several effective methods to reduce the viscosity of MHHPA-epoxy formulations:

  • Increase Temperature: Warming the individual components (MHHPA and epoxy resin) before mixing, and maintaining a controlled elevated temperature during processing, is a primary method for viscosity reduction.

  • Use Reactive Diluents: Incorporating low-viscosity reactive diluents into the formulation can significantly decrease the overall mixture viscosity.

  • Select a Low-Viscosity Epoxy Resin: The choice of epoxy resin has a substantial impact on the initial viscosity of the mixture. Opting for a lower viscosity grade of epoxy resin will result in a less viscous formulation.

  • Blend with Lower Viscosity Anhydrides: MHHPA can be blended with other, lower-viscosity anhydrides like Hexahydrophthalic Anhydride (HHPA) to reduce the overall viscosity of the hardener component. A common blend is MHHPA/37, which is a mixture of MHHPA and HHPA.[1]

Q3: What are reactive diluents and how do they work?

A3: Reactive diluents are low-viscosity compounds that have functional groups capable of reacting with the epoxy resin and hardener during the curing process. They become a permanent part of the cured polymer network. By physically separating the larger resin and hardener molecules, they reduce the intermolecular friction and thus lower the viscosity of the uncured mixture. Common reactive diluents include monofunctional and difunctional glycidyl (B131873) ethers.

Q4: Do catalysts affect the initial viscosity of the MHHPA mixture?

A4: Catalysts, such as 1-methylimidazole (B24206) and benzyldimethylamine (BDMA), are primarily added to accelerate the curing reaction between the epoxy resin and the anhydride hardener. While their main role is to influence the cure kinetics, their addition in small quantities typically has a negligible effect on the initial viscosity of the uncured mixture. However, they can significantly shorten the pot life and the time to gelation, during which the viscosity rapidly increases.[2][3]

Troubleshooting Guide: High Viscosity in MHHPA Mixtures

This guide provides solutions to common problems related to high viscosity in MHHPA formulations.

Problem Potential Cause Recommended Solution
Initial mixture is too thick for application (e.g., potting, infusion). Low ambient or component temperature. Gently warm the MHHPA and epoxy resin separately to 30-40°C before mixing. Ensure the mold or substrate is also at a suitable temperature.[4]
High viscosity of the selected epoxy resin. Substitute the current epoxy resin with a lower viscosity grade. For example, a low viscosity Bisphenol A liquid epoxy can result in a mixture viscosity of around 845 cP at 25°C with MHHPA.[5]
Absence of a viscosity-reducing additive. Incorporate a reactive diluent into the formulation. Start with a low concentration (e.g., 5-10 phr) and adjust as needed.
Viscosity increases too rapidly after mixing, shortening working time. Highly active catalyst or high catalyst concentration. Reduce the concentration of the catalyst. Consider using a less reactive catalyst to achieve a longer pot life.
High mixing and processing temperature. While elevated temperatures reduce initial viscosity, they also accelerate the curing reaction. Optimize the temperature to balance low viscosity with sufficient working time.
MHHPA has solidified or appears cloudy. Crystallization due to low storage temperature. Gently warm the MHHPA to 50-60°C and mix until it becomes a clear liquid again. Allow it to cool to the processing temperature before use.[4]
Viscosity is inconsistent between batches. Inaccurate measurement of components. Ensure precise and consistent measurement of the epoxy resin, MHHPA, and any additives for each batch.
Moisture contamination. MHHPA can react with moisture, which can affect its properties. Store MHHPA in a tightly sealed container in a dry environment.[5]

Data on Viscosity Reduction

Effect of Temperature on MHHPA Viscosity
Temperature (°C)Typical Viscosity of MHHPA (mPa·s)
2556.5
4024.5
6010.6
806.10

Data sourced from a typical MHHPA technical data sheet.

Viscosity of MHHPA with Different Epoxy Resins at 25°C
Epoxy Resin TypeMHHPA (phr)Resulting Mixture Viscosity (cP)
Standard Bisphenol A Liquid Epoxy891210[5]
Low Viscosity Bisphenol A Liquid Epoxy (e.g., EPON 826)92845[5]
Bisphenol F Liquid Epoxy (e.g., EPON 862)96488[5]
Cycloaliphatic Epoxy (e.g., Celloxide 2021P)122139[5]
Impact of Reactive Diluents on Epoxy Resin Viscosity

While specific data for MHHPA with varying concentrations of these diluents is proprietary to formulators, the following provides a general indication of the effectiveness of common reactive diluents in reducing the viscosity of a standard Bisphenol A epoxy resin. The addition of these diluents to an MHHPA/epoxy formulation will have a similar viscosity-reducing effect.

Reactive DiluentFunctionalityTypical Viscosity at 25°C (mPa·s)General Effect on Epoxy Resin Viscosity
Butyl Glycidyl Ether (BGE)Monofunctional~1-5Significant viscosity reduction.[6][7]
Neopentyl Glycol Diglycidyl Ether (NPGDGE)Difunctional~13-25[8]Good viscosity reduction with less impact on properties than monofunctional diluents.[9]
1,6-Hexanediol Diglycidyl Ether (HDGE)Difunctional~10-25Effective viscosity reduction while maintaining good mechanical properties.[10][11][12]

Experimental Protocols

Protocol 1: Standard Viscosity Measurement of MHHPA Mixtures

Objective: To determine the viscosity of MHHPA and its mixtures with epoxy resins and/or reactive diluents using a Brookfield-type rotational viscometer, following the principles of ASTM D2393.

Materials and Equipment:

  • Hexahydro-4-methylphthalic anhydride (MHHPA)

  • Epoxy resin

  • Reactive diluent (if applicable)

  • Catalyst (if applicable)

  • Brookfield-type rotational viscometer with a set of spindles

  • Low-form Griffin beakers (e.g., 600 mL)

  • Water bath or other temperature-controlled chamber

  • Digital thermometer

  • Stirring rod or mechanical stirrer

  • Timer

Procedure:

  • Temperature Conditioning: Place the MHHPA, epoxy resin, and any other liquid components in a temperature-controlled bath set to the desired measurement temperature (e.g., 25°C ± 0.1°C). Allow the components to reach thermal equilibrium for at least 2 hours.

  • Sample Preparation:

    • For measuring the viscosity of neat MHHPA, pour the temperature-conditioned MHHPA into a clean, dry beaker.

    • For mixtures, accurately weigh the required amounts of the temperature-conditioned epoxy resin and MHHPA (and reactive diluent, if used) into a clean, dry beaker.

    • Thoroughly mix the components with a stirring rod for 2-3 minutes, scraping the sides and bottom of the beaker to ensure a homogeneous mixture. Avoid entrapping excessive air.

    • If a catalyst is used, add it after the resin and hardener are well mixed and stir for an additional minute. Start the timer immediately after adding the catalyst.

  • Viscometer Setup:

    • Level the viscometer.

    • Select an appropriate spindle and rotational speed. The goal is to obtain a torque reading between 10% and 90% of the instrument's full-scale range. For low-viscosity liquids, a smaller spindle and higher speed may be necessary. For more viscous mixtures, a larger spindle and lower speed are appropriate.

    • Attach the selected spindle to the viscometer.

  • Measurement:

    • Immerse the spindle into the center of the sample until the fluid level is at the immersion mark on the spindle shaft.

    • Turn on the viscometer motor and allow the spindle to rotate for at least 1 minute to reach a stable reading.

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s) and the corresponding torque percentage.

    • For catalyzed systems, take readings at regular intervals (e.g., every 5-10 minutes) to monitor the viscosity increase over time.

  • Cleaning: Immediately after the measurement, remove the spindle from the viscometer and clean it thoroughly with an appropriate solvent (e.g., acetone), followed by drying. Clean the beaker as well.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_measurement 2. Viscosity Measurement cluster_analysis 3. Analysis & Reporting P1 Condition Components (MHHPA, Epoxy, etc.) to Test Temperature P2 Accurately Weigh Components P1->P2 P3 Thoroughly Mix (2-3 minutes) P2->P3 M1 Select Spindle and Speed on Viscometer P3->M1 Transfer to Viscometer M2 Immerse Spindle in Mixture M1->M2 M3 Allow Reading to Stabilize (>1 minute) M2->M3 M4 Record Viscosity (cP) and Torque (%) M3->M4 A1 Repeat for Different Formulations/Temperatures M4->A1 Next Measurement A2 Tabulate and Compare Viscosity Data A1->A2

Caption: Workflow for Viscosity Measurement of MHHPA Mixtures.

Troubleshooting_Viscosity Start High Viscosity Problem Identified Q1 Is the initial mixture too viscous? Start->Q1 Q2 Does viscosity increase too rapidly? Start->Q2 S1_1 Increase Temperature of Components Q1->S1_1 Yes S1_2 Use Lower Viscosity Epoxy Resin Q1->S1_2 Yes S1_3 Add Reactive Diluent Q1->S1_3 Yes S2_1 Reduce Catalyst Concentration Q2->S2_1 Yes S2_2 Optimize (Lower) Processing Temperature Q2->S2_2 Yes S2_3 Select a Less Reactive Catalyst Q2->S2_3 Yes End Viscosity Optimized S1_1->End S1_2->End S1_3->End S2_1->End S2_2->End S2_3->End

Caption: Logical Flow for Troubleshooting High Viscosity Issues.

References

Technical Support Center: Hexahydro-4-methylphthalic anhydride (MHHPA) Cured Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) cured epoxy resins, with a specific focus on addressing and preventing yellowing.

Frequently Asked Questions (FAQs)

Q1: What is Hexahydro-4-methylphthalic anhydride (MHHPA) and why is it used as a curing agent for epoxy resins?

A1: this compound (MHHPA) is a cycloaliphatic anhydride used as a hardener for epoxy resins. It is favored in applications requiring high performance due to several key properties it imparts to the cured resin, including excellent thermal stability, high glass transition temperatures (Tg), good mechanical strength, and superior electrical insulation properties. Its liquid form and low viscosity when mixed with epoxy resins facilitate ease of processing, which is particularly advantageous for applications like the impregnation of electrical components and the encapsulation of electronic devices such as LEDs.[1]

Q2: Why is my cured MHHPA resin turning yellow?

A2: Yellowing in cured MHHPA resins, though generally less pronounced than in amine-cured systems, can occur due to several factors. The primary causes are thermo-oxidative degradation and exposure to ultraviolet (UV) radiation.[2] During thermal aging, the epoxy network can undergo chemical changes, leading to the formation of chromophores (color-causing groups).[2][3] Similarly, UV energy can break down the polymer chains, causing discoloration. The choice of accelerator and the presence of impurities can also influence the color stability of the final product.[4]

Q3: Are MHHPA-cured resins more resistant to yellowing than amine-cured resins?

A3: Yes, MHHPA-cured epoxy resins, particularly those based on cycloaliphatic structures, generally exhibit superior resistance to yellowing compared to those cured with aromatic amines.[5][6] The absence of aromatic amine structures in MHHPA formulations reduces the tendency for oxidation and the formation of colored byproducts upon exposure to heat and UV light. Technical data for MHHPA often highlights its "low color and low color development" and "unparalleled resistance to UV radiation" as key features.[5][6]

Q4: Can the curing process affect the color of the MHHPA resin?

A4: Yes, the curing process plays a significant role in the final color and long-term stability of the resin. A slow initial cure at a lower temperature followed by a post-cure at a higher temperature can result in better color and reduced stress in the cured product.[7] The type and concentration of the accelerator used to speed up the curing process can also impact the color; for instance, some tertiary amines may impart an amber or brown hue, while certain organometallic salts can result in a more colorless cure.[4]

Q5: What is the Yellowness Index (YI) and how is it measured?

A5: The Yellowness Index (YI) is a standardized metric used to quantify the degree of yellowness of a material. It is a crucial parameter for evaluating the color stability of polymers after exposure to environmental factors like heat and UV light. YI is typically measured using a spectrophotometer or colorimeter, which analyzes the light transmitted or reflected by a sample. The resulting data is then used to calculate the YI value according to standards such as ASTM E313.[8]

Troubleshooting Guide: Yellowing in Cured MHHPA Resins

This guide provides a systematic approach to identifying and resolving yellowing issues in your MHHPA-cured resin experiments.

Problem: Cured MHHPA resin appears yellow immediately after curing.
Potential Cause Recommended Action
High Exotherm During Cure: An excessive reaction rate, often due to a high concentration of accelerator or a high initial curing temperature, can lead to a significant exotherm. This can cause thermal degradation and yellowing. Reduce the accelerator concentration or implement a stepped curing cycle with a lower initial temperature.[7]
Accelerator Choice: Certain accelerators, particularly some tertiary amines, can inherently impart a yellow color to the cured resin.[4] Consider using a different type of accelerator, such as an organometallic salt, which may result in a more colorless product.[4]
Impurity in Raw Materials: Contaminants in the epoxy resin, MHHPA, or additives can contribute to initial color. Ensure you are using high-purity grades of all components.
Incorrect Stoichiometry: An off-ratio mixture of epoxy and MHHPA can lead to incomplete curing and potential side reactions that may cause discoloration. Carefully calculate and precisely weigh the components based on their epoxy equivalent weight (EEW) and anhydride equivalent weight (AEW).[7]
Problem: Cured MHHPA resin yellows over time with exposure to heat.
Potential Cause Recommended Action
Thermo-oxidative Degradation: Prolonged exposure to elevated temperatures, even below the glass transition temperature (Tg), can cause oxidation of the polymer backbone, leading to the formation of yellowing chromophores.[2][3] If the application requires high-temperature exposure, consider incorporating antioxidants into your formulation. Hindered phenolic antioxidants are often effective in mitigating thermo-oxidative degradation.
Inadequate Post-Curing: An incomplete cure can leave unreacted functional groups that are more susceptible to thermal degradation. Ensure that the post-cure schedule (time and temperature) is sufficient to achieve full cross-linking.[7]
Problem: Cured MHHPA resin yellows upon exposure to light.
Potential Cause Recommended Action
UV Degradation: Ultraviolet radiation from sunlight or artificial light sources can break chemical bonds in the epoxy matrix, leading to yellowing. For applications with significant light exposure, incorporate UV stabilizers into the formulation. UV absorbers (e.g., benzotriazoles) and hindered amine light stabilizers (HALS) can provide effective protection.
Choice of Epoxy Resin: Aromatic epoxy resins (like those based on Bisphenol A) are more prone to UV degradation than cycloaliphatic epoxy resins. For maximum UV stability, use a cycloaliphatic epoxy resin in conjunction with the MHHPA hardener.[9]

Quantitative Data on Yellowing

The following table summarizes the change in Yellowness Index (ΔYI) for an MHHPA-cured epoxy system under different thermal conditions, as reported in a study on LED encapsulants.

Formulation Aging Condition Duration Change in Yellowness Index (ΔYI)
Epon-828/MHHPA110 °C1000 hours6.74
Epon-828/MHHPA260 °C (IR-reflow simulation)10 seconds1.49

Data sourced from a study on thermal resistant enhancement of LED encapsulants.[10]

Experimental Protocols

Protocol: Accelerated Weathering Test for Color Stability

This protocol is based on the principles of ASTM G155 for operating a xenon arc light apparatus to simulate the weathering effects of sunlight and moisture.[11][12][13][14]

1. Specimen Preparation:

  • Prepare cast samples of the cured MHHPA resin with uniform thickness (e.g., 3 mm).

  • Ensure the surfaces are smooth and free of defects.

  • Create a set of control samples to be stored in the dark at ambient conditions.

2. Test Apparatus:

  • Use a xenon arc weathering apparatus equipped with appropriate filters (e.g., daylight filters to simulate natural sunlight).[12]

  • The apparatus should allow for control of irradiance, temperature, and humidity.[11][13]

3. Exposure Cycle:

  • A typical cycle for plastics involves alternating periods of light and dark, with and without water spray, to simulate day/night cycles and rain/dew.[11][15]

  • An example cycle could be: 102 minutes of light only, followed by 18 minutes of light with water spray.[15]

  • The black panel temperature during the light-only phase is typically maintained around 63°C.[15]

4. Measurement of Yellowness Index (YI):

  • Before starting the exposure, measure the initial Yellowness Index (YI₀) of all samples using a spectrophotometer according to ASTM E313.

  • At predetermined intervals (e.g., every 100 hours), remove a subset of samples from the weathering apparatus.

  • Allow the samples to equilibrate to ambient conditions.

  • Measure the Yellowness Index (YIₜ) of the exposed samples.

5. Data Analysis:

  • Calculate the change in Yellowness Index (ΔYI) at each interval: ΔYI = YIₜ - YI₀.

  • Plot ΔYI as a function of exposure time to track the rate of yellowing.

  • Compare the ΔYI of different formulations to assess their relative color stability.

Visualizations

Troubleshooting Flowchart for Yellowing in MHHPA Resins

Yellowing_Troubleshooting start Yellowing Observed in Cured MHHPA Resin q1 When is the yellowing observed? start->q1 immediately Immediately After Curing q1->immediately Immediately over_time Over Time q1->over_time Gradually cause1 Potential Causes: - High Exotherm - Accelerator Choice - Impurities - Incorrect Stoichiometry immediately->cause1 q2 What are the exposure conditions? over_time->q2 heat Heat Exposure q2->heat Heat light Light Exposure q2->light Light cause2 Potential Causes: - Thermo-oxidative Degradation - Incomplete Post-Cure heat->cause2 cause3 Potential Causes: - UV Degradation - Aromatic Epoxy Resin light->cause3 solution1 Solutions: - Optimize Cure Cycle - Change Accelerator - Use High-Purity Materials - Verify Stoichiometry cause1->solution1 solution2 Solutions: - Add Antioxidants - Ensure Full Post-Cure cause2->solution2 solution3 Solutions: - Add UV Stabilizers - Use Cycloaliphatic Epoxy cause3->solution3

Caption: Troubleshooting flowchart for yellowing issues.

Signaling Pathway of Resin Yellowing

Yellowing_Mechanism cluster_initiators Initiating Factors cluster_process Degradation Process cluster_outcome Result UV UV Radiation ChainScission Polymer Chain Scission UV->ChainScission Heat Heat Oxidation Oxidation Heat->Oxidation Chromophores Chromophore Formation (e.g., Carbonyl Groups) Oxidation->Chromophores ChainScission->Chromophores Yellowing Yellowing of Resin Chromophores->Yellowing

Caption: Key mechanisms leading to resin yellowing.

References

Purity analysis and purification methods for Hexahydro-4-methylphthalic anhydride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis and purification of Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in technical-grade Hexahydro-4-methylphthalic anhydride (MHHPA)?

A1: Technical-grade MHHPA is typically a mixture of cis and trans isomers.[1][2][3][4][5][6][7] Common impurities can include:

  • Related cyclic anhydrides: Methyl tetrahydrophthalic anhydride (MTHPA) is a common impurity.

  • Hydrolysis products: Due to its sensitivity to moisture, MHHPA can hydrolyze to form the corresponding hexahydro-4-methylphthalic acid.[8]

  • Residual starting materials and by-products: Depending on the synthetic route, trace amounts of reactants and side-products may be present.

Q2: Which analytical techniques are most suitable for determining the purity of MHHPA?

A2: The most commonly employed and effective techniques for MHHPA purity analysis are:

  • Gas Chromatography (GC): A robust method for separating and quantifying volatile and semi-volatile compounds, making it ideal for assessing the purity of MHHPA and detecting related anhydride impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the definitive identification of impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Can be used for the quantification of MHHPA and its isomers.[9]

Q3: What are the recommended storage conditions for MHHPA to maintain its purity?

A3: To minimize degradation, MHHPA should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[8] Because it is moisture-sensitive, exposure to atmospheric humidity should be minimized to prevent hydrolysis to the dicarboxylic acid.[8]

Purity Analysis: Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
GC Analysis: Ghost peaks or baseline instability 1. Contaminated syringe, inlet liner, or column. 2. Carrier gas contamination. 3. Column bleed at high temperatures.1. Clean or replace the syringe and inlet liner. Condition the column at a high temperature. 2. Ensure high-purity carrier gas and check for leaks in the gas lines. 3. Use a column with a higher temperature limit or operate at a lower temperature if possible.
GC Analysis: Poor peak shape (tailing or fronting) 1. Active sites in the inlet or column. 2. Column overloading. 3. Inappropriate column temperature.1. Use a deactivated inlet liner and a high-quality, inert GC column. 2. Dilute the sample or inject a smaller volume. 3. Optimize the temperature program.
GC Analysis: Inconsistent retention times 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. 3. Column degradation.1. Check and stabilize the carrier gas flow. 2. Perform a leak check of the entire GC system. 3. Replace the GC column.
Appearance of a new peak in the chromatogram over time 1. Sample degradation (hydrolysis).1. Store MHHPA under anhydrous conditions. Prepare fresh samples for analysis.

Purification Methods: Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Vacuum Distillation: Bumping or unstable boiling 1. Lack of boiling chips or inadequate stirring. 2. Vacuum fluctuations.1. Add fresh boiling chips or use a magnetic stirrer. 2. Ensure all connections are properly sealed and the vacuum pump is operating consistently.
Vacuum Distillation: Product solidifying in the condenser 1. Cooling water is too cold. 2. Low distillation rate.1. Increase the temperature of the cooling water. 2. Increase the heating mantle temperature to increase the distillation rate.
Recrystallization: Oiling out instead of crystallization 1. The boiling point of the solvent is higher than the melting point of the solute. 2. Solution is supersaturated.1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent and cool slowly.
Recrystallization: No crystal formation upon cooling 1. Solution is not sufficiently saturated. 2. The compound is highly soluble in the chosen solvent at all temperatures.1. Evaporate some of the solvent to increase the concentration and re-cool. 2. Select a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures.

Quantitative Data Summary

The purity of commercially available this compound can vary. Below is a summary of typical purity levels found in commercial products.

Grade Typical Purity (%) Analytical Method
Technical Grade96%[1][4][6][7]Gas Chromatography (GC)
High Purity≥97.5% - 98%[5]Gas Chromatography (GC)
Analytical Standard98.0%[9]GC & qNMR

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and may require optimization based on the specific instrument and impurities of interest.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the MHHPA sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent, such as acetone (B3395972) or toluene, and dilute to the mark.

    • Prepare a series of calibration standards of MHHPA in the same solvent.

  • GC-MS Instrumentation and Conditions:

    • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (e.g., 10:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 260 °C.

      • Final hold: 5 minutes at 260 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the MHHPA peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the purity by calculating the peak area percentage of MHHPA relative to the total peak area of all components. For more accurate quantification, use a calibration curve generated from the standards.

Protocol 2: Purification by Vacuum Distillation

This protocol is a general procedure for the purification of high-boiling liquids like MHHPA.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a trap.

    • Ensure all glassware is dry and joints are properly greased to ensure a good seal.

    • Place a stir bar in the round-bottom flask.

  • Distillation Procedure:

    • Charge the round-bottom flask with the impure MHHPA. Do not fill the flask more than two-thirds full.

    • Begin stirring and apply vacuum to the system.

    • Once a stable vacuum is achieved, begin heating the flask using a heating mantle.

    • Collect any low-boiling impurities as the first fraction and discard.

    • Increase the temperature to distill the MHHPA. Collect the main fraction in a clean receiving flask at a steady rate. The boiling point will depend on the applied pressure.

    • Stop the distillation when a small amount of residue remains in the distillation flask.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum to prevent air from rushing in and potentially causing breakage.

    • Transfer the purified MHHPA to a clean, dry, and tightly sealed container for storage.

Visualizations

Experimental_Workflow_Purity_Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh MHHPA dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Peaks detect->identify quantify Quantify Purity identify->quantify end end quantify->end Final Purity Report

Caption: Workflow for the purity analysis of MHHPA using GC-MS.

Troubleshooting_Logic_GC_Purity node_action node_action node_ok node_ok start Purity Issue Detected? check_peak_shape Abnormal Peak Shape? start->check_peak_shape check_retention Retention Time Shift? check_peak_shape->check_retention No action_liner Check/Replace Inlet Liner & Column check_peak_shape->action_liner Yes check_baseline Baseline Noise/Drift? check_retention->check_baseline No action_flow Verify Carrier Gas Flow & Check for Leaks check_retention->action_flow Yes check_ghost Ghost Peaks? check_baseline->check_ghost No action_gas Check Gas Purity & Traps check_baseline->action_gas Yes action_cleanup Perform System Bake-out & Syringe Cleaning check_ghost->action_cleanup Yes end_further Consult Instrument Specialist check_ghost->end_further No end_ok Problem Resolved action_liner->end_ok action_flow->end_ok action_gas->end_ok action_cleanup->end_ok

Caption: Troubleshooting decision tree for common GC purity analysis issues.

References

Technical Support Center: Hexahydro-4-methylphthalic anhydride (MHHPA) in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) as a curing agent for polymers, particularly epoxy resins.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: The epoxy resin is not curing properly, remaining tacky or soft.

  • Question: My epoxy resin mixed with MHHPA isn't hardening and has a sticky surface after the recommended curing time. What could be the cause?

  • Answer: Incomplete curing is a common issue that can stem from several factors:

    • Incorrect Mixing Ratio: The stoichiometry between the epoxy resin and the MHHPA hardener is critical. An incorrect ratio can lead to an excess of either component, preventing the formation of a fully cross-linked polymer network. Always ensure you are accurately measuring both components by weight, as specified by the manufacturer.[1][2] Adding more hardener will not accelerate the cure and can prevent a full cure.[1][3]

    • Inadequate Mixing: If the resin and hardener are not thoroughly mixed, you can have localized areas of uncured material, resulting in soft or sticky spots.[2][3][4] It is essential to scrape the sides and bottom of the mixing container to ensure all the material is incorporated.[2]

    • Low Curing Temperature: The curing reaction of MHHPA with epoxy resins is temperature-dependent.[1][4] Curing at a temperature below the recommended range can significantly slow down or even halt the reaction.[4][5]

    • Moisture Contamination: MHHPA can react with water to form methylhexahydrophthalic acid.[6] This reaction consumes the anhydride, altering the stoichiometry and inhibiting a complete cure. Ensure your MHHPA and epoxy resin are dry and that the mixing environment has low humidity.[7]

Issue 2: The cured polymer exhibits a lower than expected Glass Transition Temperature (Tg).

  • Question: I've successfully cured my epoxy system, but the measured Glass Transition Temperature (Tg) is significantly lower than the value stated in the technical datasheet. Why is this happening?

  • Answer: A reduced Tg is often an indication of a less than ideal polymer network structure. Potential causes include:

    • Off-Ratio Mixing: As with curing issues, an improper stoichiometric ratio of MHHPA to epoxy resin is a primary cause of reduced Tg. An excess of either component will result in a poorly cross-linked network with lower thermal stability.

    • Presence of Impurities:

      • Water/Moisture: Moisture contamination leads to the formation of dicarboxylic acid, which can disrupt the cross-linking reaction and lower the Tg.[6][8] Water absorption can act as a plasticizer, further reducing the Tg.[8]

      • Unreacted Precursors (e.g., MTHPA): The presence of residual Methyltetrahydrophthalic Anhydride (MTHPA), a common precursor in MHHPA synthesis, can affect the final properties of the cured polymer.[9] While both are anhydrides, their different molecular structures can lead to a polymer network with a different cross-link density and, consequently, a different Tg.

    • Incomplete Curing: If the polymer is not fully cured, the cross-link density will be lower, resulting in a lower Tg. This can be due to insufficient curing time or temperature.

Issue 3: The cured polymer appears cloudy or hazy.

  • Question: My cured epoxy is not clear and has a cloudy appearance. What could be the reason for this?

  • Answer: Cloudiness in a cured epoxy system can be attributed to a few factors:

    • Moisture Contamination: Water is a significant cause of cloudiness in epoxy resins.[7] Even small amounts of moisture present in the MHHPA, the epoxy resin, or absorbed from the atmosphere during mixing and curing can lead to a hazy appearance.[7]

    • Incomplete Mixing: If the MHHPA and epoxy resin are not thoroughly mixed, microscopic, unreacted droplets of one component can be dispersed within the other, scattering light and causing a cloudy look.[7]

    • Incompatibility of Components: While MHHPA is generally compatible with a wide range of epoxy resins, using additives, fillers, or colorants that are not fully compatible can lead to phase separation and a cloudy appearance.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in MHHPA and how do they affect my polymer?

A1: The most common impurities in MHHPA are:

  • Methyltetrahydrophthalic Anhydride (MTHPA): This is the precursor to MHHPA. Its presence indicates an incomplete hydrogenation process during MHHPA synthesis.[9] While it will still react with the epoxy resin, the resulting polymer may have slightly different mechanical and thermal properties compared to a polymer cured with pure MHHPA.

  • Water (leading to Methylhexahydrophthalic Acid): MHHPA readily reacts with water to form the corresponding dicarboxylic acid.[6] This is an undesirable reaction as it consumes the anhydride, throwing off the stoichiometry of your curing reaction and leading to incomplete curing, reduced Tg, and poor mechanical properties.[6]

  • Catalyst Residues: Residual catalysts from the hydrogenation process can potentially influence the curing kinetics.

Q2: How should I store MHHPA to minimize contamination?

A2: Proper storage is crucial to maintain the purity of MHHPA. It should be stored in a tightly sealed container to protect it from moisture.[6] The storage area should be dry and cool.[10] Avoid storing in areas with high humidity. It's also good practice to purge the container with an inert gas like nitrogen before sealing to displace any moist air.

Q3: Can I use a different ratio of MHHPA to epoxy resin than what is recommended?

A3: It is highly recommended to adhere to the stoichiometric ratio provided by the manufacturer. Deviating from this ratio will result in an excess of either the epoxy or the anhydride, leading to an incomplete reaction. This will negatively impact the polymer's properties, including a lower Tg, reduced mechanical strength, and poor chemical resistance.[5]

Q4: What is a typical curing schedule for an MHHPA-cured epoxy resin?

A4: A typical curing schedule involves an initial cure at a moderate temperature followed by a post-cure at a higher temperature. For example, a common schedule is 1 hour at 120°C followed by a post-cure of 1 hour at 220°C.[6] The exact schedule will depend on the specific epoxy resin being used and the desired final properties. Higher curing temperatures generally lead to a higher glass transition temperature.[5]

Data Presentation

Table 1: Effect of MHHPA on the Glass Transition Temperature (Tg) of Various Epoxy Resins

Epoxy Resin TypeMHHPA (phr)Cured Tg (°C)
Standard Bisphenol A (BPA) Liquid Epoxy89141
Low Viscosity BPA Liquid Epoxy92142
Cycloaliphatic Epoxy122206
Epoxy Phenol Novolac96134
Epoxy BPA Novolac87150
BPF Liquid Epoxy96138

Data sourced from a technical bulletin for MHHPA-KB, with a cure schedule of 1 hour at 120°C and 1 hour at 220°C.[6]

Experimental Protocols

Protocol 1: Determination of MHHPA Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities in MHHPA, such as residual MTHPA.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a HP-5MS (30m x 0.25mm internal diameter, 0.25µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Maintain 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector (MS) Temperature: 280°C.

  • Sample Preparation:

    • Accurately weigh a known amount of the MHHPA sample.

    • Dissolve the sample in a suitable solvent, such as toluene (B28343) or acetone (B3395972), to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Identify impurities based on their mass spectra and retention times compared to known standards. Quantify the impurities using an external or internal standard method.

Protocol 2: Quantification of Free Acid in MHHPA by Titration

This method determines the amount of methylhexahydrophthalic acid present in the MHHPA, which is an indicator of moisture contamination.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Phenolphthalein (B1677637) indicator solution.

    • Solvent mixture (e.g., acetone and water, 1:1 v/v).

  • Procedure:

    • Accurately weigh approximately 2 g of the MHHPA sample into an Erlenmeyer flask.

    • Add 50 mL of the solvent mixture to dissolve the sample. Gentle heating may be required to facilitate the hydrolysis of the anhydride to the diacid.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

    • Record the volume of NaOH used.

  • Calculation:

    • % Free Acid = (V × M × MW) / (W × 2 × 10)

      • V = Volume of NaOH solution used (mL)

      • M = Molarity of NaOH solution (mol/L)

      • MW = Molecular weight of methylhexahydrophthalic acid (186.21 g/mol )

      • W = Weight of the MHHPA sample (g)

Protocol 3: Measurement of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

This protocol is used to determine the Tg of the cured polymer.

  • Instrumentation: Differential Scanning Calorimeter (DSC).

  • Sample Preparation:

    • Prepare a small, uniform sample of the cured polymer (5-10 mg).

    • Place the sample in an aluminum DSC pan and seal it.

  • DSC Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 250°C) at a controlled rate (e.g., 10°C/min). This is to remove any thermal history.

    • Cooling Scan: Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan.

  • Data Analysis: The Tg is identified as the midpoint of the step-like transition in the heat flow curve of the second heating scan.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results & Troubleshooting MHHPA_Sample MHHPA Sample Mixing Accurate Weighing & Thorough Mixing MHHPA_Sample->Mixing Purity_Analysis Purity Analysis (GC-MS, Titration) MHHPA_Sample->Purity_Analysis Epoxy_Resin Epoxy Resin Epoxy_Resin->Mixing Curing Curing (Controlled Time & Temp) Mixing->Curing Property_Characterization Polymer Property Characterization (DSC for Tg) Curing->Property_Characterization Data_Interpretation Data Interpretation Purity_Analysis->Data_Interpretation Property_Characterization->Data_Interpretation Troubleshooting Troubleshooting Guide Data_Interpretation->Troubleshooting

Caption: Experimental workflow for MHHPA-cured epoxy synthesis and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Observed Problem (e.g., Low Tg, Tacky Cure) Stoichiometry Incorrect Stoichiometry Problem->Stoichiometry Mixing Inadequate Mixing Problem->Mixing Curing_Conditions Improper Curing (Time/Temp) Problem->Curing_Conditions Impurities Impurities in MHHPA (Water, MTHPA) Problem->Impurities Verify_Ratio Verify Weighing & Calculations Stoichiometry->Verify_Ratio Improve_Mixing Improve Mixing Technique Mixing->Improve_Mixing Optimize_Cure Optimize Cure Schedule Curing_Conditions->Optimize_Cure Check_Purity Check MHHPA Purity & Storage Conditions Impurities->Check_Purity

Caption: Logical relationship for troubleshooting common issues with MHHPA.

References

Strategies to enhance the thermal resistance of Hexahydro-4-methylphthalic anhydride cured polymers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working to enhance the thermal resistance of Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) cured polymers.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Lower than expected Glass Transition Temperature (Tg)

Question: My MHHPA-cured polymer has a lower Glass Transition Temperature (Tg) than anticipated. What are the potential causes and how can I fix this?

Answer: A lower-than-expected Tg is a common issue that can often be traced back to the curing process or formulation.

Potential Causes & Solutions:

  • Incomplete Cure: The polymerization reaction may not have reached completion.

    • Solution: Optimize your curing schedule. An increase in curing temperature or time can lead to a higher glass transition temperature.[1][2] A post-curing step at a temperature significantly above the initial Tg is often necessary to drive the reaction to completion and maximize the crosslink density.[3][4]

  • Incorrect Stoichiometry: The ratio of MHHPA to epoxy resin is critical. An improper ratio can lead to an incomplete polymer network.

    • Solution: Ensure the stoichiometric ratio of anhydride groups to epoxy groups is accurate. The ideal ratio is typically around 1:1, but the optimum for specific properties might be in the range of 0.90-0.95 to account for side reactions.[5]

  • Moisture Contamination: MHHPA can react with water to form methylhexahydrophthalic acid.[3] This acid can interfere with the primary curing reaction, reducing the crosslink density and lowering the Tg.

    • Solution: Store MHHPA in a dry, moisture-proof environment.[3][6] Before use, ensure all resins, additives, and equipment are free from moisture.

  • Presence of Plasticizing Agents: The inclusion of certain additives, such as some reactive diluents or tougheners like unmodified epoxidized soybean oil (ESO), can increase chain mobility and decrease the Tg.[7]

    • Solution: Carefully select additives. If toughness is required with minimal Tg reduction, consider chemically modified tougheners or thermoplastics like polysulfone.[8][9]

Issue 2: Poor Thermal Stability (Low Decomposition Temperature)

Question: The cured polymer degrades at a lower temperature than required for my application. How can I improve its thermal stability?

Answer: Enhancing the decomposition temperature (Td) involves careful selection of base materials and the incorporation of specific additives.

Potential Causes & Solutions:

  • Resin Backbone Instability: The thermal stability of the polymer is inherently limited by the chemical structure of the epoxy resin and curing agent.

    • Solution: Select an epoxy resin with higher intrinsic thermal stability. For instance, epoxy novolac resins generally offer better thermal performance than standard Bisphenol A (BPA) based epoxies due to their higher aromatic content and crosslink density.[3] Cycloaliphatic epoxies can also yield very high Tg systems when cured with MHHPA.[3]

  • Oxidative Degradation: At elevated temperatures, the polymer can be susceptible to oxidation, which breaks down the polymer network.

    • Solution: Incorporate antioxidants or heat stabilizers into your formulation. The use of inorganic fillers can also help protect the polymer matrix from thermal oxidation.[10]

  • High Filler Loading Issues: While fillers can improve thermal properties, high loadings of certain nanofillers can sometimes lead to agglomeration, creating stress points and potentially having a minimal or even negative effect on the curing degree and thermal stability.[11]

    • Solution: Optimize the type and concentration of fillers. Ensure proper dispersion of fillers within the epoxy matrix using techniques like ultrasonication to avoid agglomerates.

Issue 3: Material becomes brittle after post-curing at high temperatures.

Question: I've increased the post-curing temperature to maximize Tg, but now the material is too brittle. How can I maintain toughness while achieving high thermal resistance?

Answer: Balancing thermal resistance and toughness is a classic challenge in thermoset formulation.

Potential Causes & Solutions:

  • Excessively High Crosslink Density: A very dense network of crosslinks, which is necessary for a high Tg, restricts polymer chain mobility, leading to brittleness.[12]

    • Solution: Introduce a secondary phase to absorb energy and prevent crack propagation. This is a primary strategy for toughening epoxy resins.[1][8]

      • Bio-based Tougheners: Incorporate modified bio-rubbers, such as fatty alkyl-anhydride-grafted epoxidized soybean oil. These can significantly improve fracture toughness with minimal reduction in Tg.[8]

      • Thermoplastics: Blending the epoxy with high-performance thermoplastics like polysulfone (PSF) can create a phase-separated morphology that enhances toughness without significantly compromising thermal stability.[9]

  • Formulation Imbalance:

    • Solution: A slight adjustment to the stoichiometry (e.g., reducing the anhydride to epoxy ratio slightly below 1.0) can sometimes reduce brittleness by decreasing the overall crosslink density, though this may also slightly lower the Tg.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most direct way to increase the Glass Transition Temperature (Tg) of my MHHPA-cured system?

A1: The most direct methods involve optimizing the polymer network structure and the curing process.

  • Utilize Multifunctional Resins: Switching from a standard difunctional epoxy (like DGEBA) to a multifunctional epoxy, such as an epoxy phenol (B47542) novolac, increases the number of reactive sites. This leads to a higher crosslink density and consequently a higher Tg.[2][3]

  • Implement a Post-Cure: A post-cure step is crucial. After the initial cure (gelation and solidification), heating the polymer to a temperature above its current Tg for several hours allows for further crosslinking. This process is essential to maximize the Tg of the system.[3][4]

  • Choose a Rigid Curing Agent Structure: MHHPA itself has a cycloaliphatic structure which contributes to a higher Tg compared to linear aliphatic anhydrides. Ensuring high purity of MHHPA is also important.[6]

Q2: How does the stoichiometry (Anhydride/Epoxy ratio) affect the final thermal properties?

A2: The stoichiometry, or the ratio of anhydride equivalents to epoxide equivalents (A/E), is a critical formulation parameter.[5] For maximum crosslink density, and thus the highest Tg and thermal stability, a stoichiometric ratio of 1.0 is theoretically ideal.[5] However, in practice, the optimal ratio is often between 0.85 and 1.0. This can be due to side reactions that may consume epoxy groups.[1][5] Deviating significantly from the optimal ratio will result in an incompletely reacted network with dangling chains, leading to a lower Tg and reduced thermal performance.

Q3: Can the addition of fillers enhance the thermal resistance of the polymer?

A3: Yes, incorporating inorganic fillers is a well-established strategy.

  • Mechanism: Fillers do not typically increase the Tg of the polymer matrix itself (and can sometimes slightly decrease it by hindering full cure), but they enhance the overall thermal performance of the composite material.[1] They improve thermal conductivity, which aids in heat dissipation, and reduce the coefficient of thermal expansion (CTE), leading to better dimensional stability at elevated temperatures.[13]

  • Common Fillers: Commonly used fillers include silica (B1680970) (SiO2), alumina (B75360) (Al2O3), carbon nanotubes (CNTs), and nanoclay.[1][11][14]

  • Considerations: The effectiveness of fillers is highly dependent on their size, shape, concentration, and dispersion within the polymer matrix. Poor dispersion can lead to agglomerates which can be detrimental to both mechanical and thermal properties.[11]

Q4: Which type of epoxy resin should I choose to achieve the highest thermal stability with MHHPA?

A4: The choice of epoxy resin is fundamental to the thermal performance of the cured product.

  • Cycloaliphatic Epoxy Resins: These resins, when cured with MHHPA, can produce systems with exceptionally high Tg, sometimes exceeding 200°C.[3] Their compact, rigid ring structures contribute to a tightly cross-linked network.

  • Epoxy Phenol Novolac (EPN) / Epoxy BPA Novolac: These resins have multiple epoxy groups per molecule, leading to a much higher crosslink density compared to standard bisphenol-A (BPA) resins. This results in significantly improved thermal stability and a higher Tg.[2][3]

  • Standard Bisphenol A (BPA) Liquid Epoxy: This is the most common type of epoxy. While versatile, it generally yields a lower Tg compared to novolac or cycloaliphatic systems when cured with MHHPA.[3]

Data Presentation

Table 1: Effect of Epoxy Resin Type on Glass Transition Temperature (Tg) of MHHPA-Cured Polymers
Epoxy Resin TypeMHHPA (phr)Cured Tg (°C)Reference
Standard BPA Liquid Epoxy89141[3]
Low Viscosity BPA Liquid92142[3]
Epoxy BPA Novolac87150[3]
BPF Liquid Epoxy96138[3]
Cycloaliphatic Epoxy122206[3]
Epoxy Phenol Novolac96134[3]
Cure Schedule: 1 hour at 120°C, followed by a post-cure of 1 hour at 220°C.[3]
phr: parts per hundred parts of resin.
Table 2: Impact of Bio-based Toughener on MHHPA-Cured Epoxy Properties
Formulation (wt %)Glass Transition Tg (°C)Fracture Toughness KIc (MPa·m1/2)Critical Strain Energy GIc (kJ/m²)Reference
Epon 828 / MHHPA (Control)1580.65 ± 0.040.14 ± 0.02[8]
Epon 828 / MHHPA + 20% ESO1420.81 ± 0.050.23 ± 0.03[8]
Epon 828 / MHHPA + 20% Modified ESO (BR)1491.26 ± 0.310.76 ± 0.38[8]
ESO: Epoxidized Soybean Oil; BR: Bio-rubber (modified ESO).

Experimental Protocols

Protocol 1: Formulation and Curing of a High-Tg MHHPA/Epoxy System
  • Materials:

    • Epoxy Resin (e.g., Bisphenol A type novolac)

    • Hexahydro-4-methylphthalic anhydride (MHHPA)

    • Accelerator/Catalyst (e.g., Tertiary Amine like Benzyldimethylamine (BDMA) or an Imidazole derivative)

  • Procedure:

    • Preheat the epoxy resin to 60-80°C to reduce its viscosity.

    • Calculate the required amount of MHHPA based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight (AEW) of MHHPA, targeting a stoichiometric ratio (A/E) of 0.9-1.0.[5]

    • Add the calculated amount of MHHPA to the preheated epoxy resin.

    • Mix thoroughly for 10-15 minutes until a homogeneous, clear mixture is obtained.

    • Add the accelerator, typically at a concentration of 0.5-2.0 phr. Mix for another 5 minutes.

    • Degas the mixture in a vacuum chamber for 5-10 minutes to remove entrapped air bubbles.[4]

    • Pour the mixture into a preheated mold treated with a release agent.

    • Curing Schedule:

      • Initial Cure: Place the mold in an oven at 120°C for 1-2 hours.[3]

      • Post-Cure: Increase the temperature to 150-160°C and hold for 2-4 hours to achieve a high degree of crosslinking and enhanced thermal properties.[4]

    • Allow the cured polymer to cool down slowly to room temperature to minimize internal stresses.

Protocol 2: Measurement of Tg by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Prepare a small sample (5-10 mg) of the fully cured polymer. Place it in a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., 30°C).

    • Ramp the temperature up at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature well above the expected Tg (e.g., 250°C).[15]

    • Hold at the high temperature for a few minutes to erase any prior thermal history.[15]

    • Cool the sample back down to the starting temperature.

    • Perform a second heating scan using the same ramp rate.

  • Data Analysis: The Tg is determined from the second heating curve as the midpoint of the step-like transition in the heat flow signal.[15]

Protocol 3: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small, accurately weighed sample (10-15 mg) of the cured polymer into a TGA crucible (e.g., platinum or ceramic).

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

    • The analysis can be run under an inert atmosphere (Nitrogen) to measure thermal decomposition or under an oxidative atmosphere (Air) to measure thermo-oxidative stability.

  • Data Analysis:

    • Plot the sample weight percentage as a function of temperature.

    • The onset of degradation is often reported as Td5 or Td10, the temperatures at which 5% or 10% weight loss occurs, respectively.

    • The temperature of the maximum rate of decomposition can be determined from the peak of the derivative weight loss curve (DTG).

Visualizations

Troubleshooting_Low_Tg Start Problem: Low Tg Observed CheckCure Verify Curing Schedule Start->CheckCure CheckRatio Verify A/E Stoichiometry Start->CheckRatio CheckMoisture Check for Moisture Contamination Start->CheckMoisture Sol_Cure Action: Increase Post-Cure Temp/Time CheckCure->Sol_Cure Incomplete? Sol_Ratio Action: Recalculate & Remix (Target A/E ~0.9-1.0) CheckRatio->Sol_Ratio Incorrect? Sol_Moisture Action: Use Dry MHHPA & Components CheckMoisture->Sol_Moisture Present? Result Improved Tg Sol_Cure->Result Sol_Ratio->Result Sol_Moisture->Result

Caption: Workflow for troubleshooting low Glass Transition Temperature (Tg).

Enhance_Thermal_Resistance Core Enhanced Thermal Resistance (Higher Tg & Td) Formulation Formulation Strategy Core->Formulation Processing Processing Optimization Core->Processing Modification Additive Modification Core->Modification Resin Use High-Functionality Epoxy Resins (e.g., Novolac) Formulation->Resin Stoichiometry Optimize A/E Stoichiometry Formulation->Stoichiometry Cure Implement Optimal Post-Curing Cycle Processing->Cure Moisture Ensure Anhydrous Conditions Processing->Moisture Fillers Incorporate Inorganic Fillers (Silica, Alumina) Modification->Fillers Tougheners Add Tougheners (Modified ESO, PSF) Modification->Tougheners

Caption: Strategies to enhance the thermal resistance of MHHPA-cured polymers.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of Hexahydro-4-methylphthalic Anhydride (MHHPA) Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of raw materials and chemical intermediates is a cornerstone of quality control in the pharmaceutical and chemical industries. Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA), a widely used epoxy resin curing agent, is no exception. Its purity directly impacts the physicochemical properties and performance of the final cured products. This guide provides an objective comparison of the principal analytical methods for validating the purity of MHHPA, offering experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.

The primary impurity of concern in technical grade MHHPA is often methyl tetrahydrophthalic anhydride (MTHPA), which can be present at levels around 4.2%.[1] Other potential impurities include the corresponding dicarboxylic acid formed by hydrolysis, isomers, and residual starting materials. The choice of analytical method depends on the specific purity attributes to be measured, such as assay of the main component, identification and quantification of specific impurities, or determination of total acidity.

Comparison of Analytical Method Performance

The selection of an analytical method for MHHPA purity validation is a trade-off between various performance characteristics. Gas Chromatography (GC) is often favored for its high resolution of volatile impurities, while Titrimetry provides a simple and cost-effective measure of total anhydride content. Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary method for determining absolute purity without the need for a specific MHHPA reference standard. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for non-volatile impurities.

ParameterGas Chromatography (GC-FID)TitrimetryQuantitative ¹H-NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Neutralization of the anhydride and its acidic hydrolysis product with a standardized base.Signal intensity is directly proportional to the number of protons, allowing for absolute quantification against a certified internal standard.
Primary Use Quantitation of MHHPA and volatile impurities, including isomers like MTHPA.Assay of total anhydride and free acid content.Absolute purity determination and structural confirmation.
Accuracy (%) 98-102% (Recovery)98-102%98.5-101.5%
Precision (%RSD) < 2%< 1%< 1.5%[2]
Limit of Detection (LOD) ~0.01 - 0.7 µg/mL (for related impurities)Not typically used for trace analysis.~10 µM[3]
Limit of Quantitation (LOQ) ~0.03 - 2.8 µg/mL (for related impurities)Not typically used for trace analysis.Dependent on desired accuracy, can be as low as 0.2% for impurities.[3]
Analysis Time (per sample) 20-30 minutes10-15 minutes15-20 minutes
Key Advantages High resolution for separating isomers and other volatile impurities. High sensitivity.Cost-effective, simple, and rapid for assay determination.Primary method, highly accurate, requires no specific MHHPA standard, provides structural information.
Key Limitations May require derivatization for thermally labile impurities. Requires a calibrated reference standard for MHHPA.Does not distinguish between the anhydride and its corresponding acid. Not suitable for impurity profiling.Higher initial instrument cost. Requires a certified internal standard.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is highly effective for the separation and quantification of MHHPA and its volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A polar column such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Autosampler and data acquisition system.

Reagents:

  • High-purity MHHPA reference standard.

  • Suitable solvent (e.g., acetone (B3395972) or toluene, GC grade).

  • Helium (carrier gas, high purity).

  • Hydrogen and Air (for FID).

Procedure:

  • Standard Preparation: Prepare a stock solution of the MHHPA reference standard in the chosen solvent at a concentration of approximately 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh about 100 mg of the MHHPA sample and dissolve it in the solvent in a 100 mL volumetric flask.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Split Ratio: 50:1

    • Carrier Gas Flow (Helium): 1 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: 5 minutes at 220°C.

    • Detector Temperature (FID): 280°C

    • Injection Volume: 1 µL

  • Analysis: Inject the calibration standards to establish a calibration curve. Then, inject the sample solution.

  • Quantification: The purity of MHHPA is determined by comparing the peak area of the analyte in the sample to the calibration curve. Impurities can be quantified similarly if reference standards are available, or reported as area percent.

Experimental Workflow for GC-FID Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Calibration Standards Inject Inject into GC-FID Standard->Inject Sample Prepare MHHPA Sample Solution Sample->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify MHHPA and Impurities Detect->Quantify Calibrate->Quantify Report Report Purity Quantify->Report cluster_gc Gas Chromatography cluster_titration Titrimetry cluster_qnmr Quantitative NMR MHHPA MHHPA Sample (with impurities) GC_Principle Separation by Volatility MHHPA->GC_Principle Titr_Principle Acid-Base Neutralization MHHPA->Titr_Principle qNMR_Principle Proton Signal Proportionality MHHPA->qNMR_Principle GC_Result Purity & Impurity Profile GC_Principle->GC_Result Titr_Result Total Acid Content Titr_Principle->Titr_Result qNMR_Result Absolute Purity qNMR_Principle->qNMR_Result

References

A Comparative Analysis of Hexahydro-4-methylphthalic Anhydride (MHHPA) and Methyltetrahydrophthalic Anhydride (MTHPA) as Epoxy Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate curing agent is paramount in tailoring the properties of epoxy resins for specific applications. This guide provides a detailed comparative study of two widely used anhydride (B1165640) curing agents: Hexahydro-4-methylphthalic anhydride (MHHPA) and Methyltetrahydrophthalic anhydride (MTHPA).

This analysis delves into their chemical and physical characteristics, and their impact on the performance of cured epoxy systems, supported by experimental data.

Chemical and Physical Properties

Both MHHPA and MTHPA are cyclic dicarboxylic anhydrides that serve as hardeners for epoxy resins. The key distinction lies in the saturation of the cyclohexene (B86901) ring. MHHPA is the hydrogenated counterpart of MTHPA, meaning it lacks the double bond present in the MTHPA ring structure. This seemingly subtle difference in their molecular architecture has a significant impact on the final properties of the cured epoxy resin.

A summary of their key physical and chemical properties is presented in the table below.

PropertyThis compound (MHHPA)Methyltetrahydrophthalic anhydride (MTHPA)
Molecular Formula C₉H₁₂O₃C₉H₁₀O₃
Molecular Weight 168.19 g/mol 166.17 g/mol
Appearance Colorless to light yellow transparent liquidLight yellow transparent oily liquid
Density (25°C) 1.162 g/mL1.20 - 1.22 g/mL[1][2]
Boiling Point 120 °C115 - 155 °C[1][2]
Melting Point 29 °CIsomer dependent: 63°C and 65°C, but commercially a liquid mixture with a freezing point < -20°C[1][2]
Flash Point 110 °C137 - 150 °C[1][2]
Viscosity (25°C) ~56.5 mPa·s40 - 80 mPa·s[1][2]

Performance as Epoxy Curing Agents: A Comparative Overview

The performance of an epoxy resin is critically dependent on the curing agent used. While both MHHPA and MTHPA are effective hardeners, the saturation of MHHPA's structure generally imparts superior properties to the cured epoxy resin, particularly in terms of thermal stability, weather resistance, and electrical insulation.

Thermal Properties

One of the most significant advantages of using MHHPA is the enhanced thermal stability of the resulting epoxy network. The absence of a double bond in the MHHPA molecule leads to a more stable polymer matrix that is less susceptible to thermal degradation. While direct comparative data is limited in the public domain, one study on resin-impregnated paper (RIP) insulation explicitly states that the material cured with MHHPA exhibits better thermal properties compared to that cured with MTHPA.[3]

Technical data for MHHPA-cured epoxy systems show high glass transition temperatures (Tg), a key indicator of thermal performance. For instance, a standard Bisphenol A liquid epoxy resin cured with MHHPA can achieve a Tg of 141°C.[4] In contrast, studies on DGEBA-MTHPA systems report Tg values in the range of 110-115°C. This suggests a significant improvement in the thermal resistance when using MHHPA.

Mechanical Properties

The crosslinked network formed by anhydride curing agents results in epoxy resins with excellent mechanical strength. While specific comparative data between MHHPA and MTHPA is scarce, technical datasheets for MHHPA-cured systems indicate high tensile strength. For example, a typical formulation can achieve a tensile strength of 11,500 psi.

Electrical Insulating Properties

Both MHHPA and MTHPA are used in the electrical and electronics industries for applications such as potting, encapsulation, and insulation. However, the superior thermal stability and weather resistance of MHHPA often translate to better long-term electrical performance, especially in harsh operating conditions. A study on RIP material found that the MHHPA-cured system had better insulating properties than the MTHPA-cured one.[3] MHHPA-cured epoxies are known for their excellent high-temperature electrical properties, including high dielectric strength and low dielectric loss, making them suitable for demanding electronic applications.[5]

Experimental Protocols

To evaluate and compare the performance of epoxy resins cured with MHHPA and MTHPA, a series of standardized experimental protocols are employed.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the glass transition temperature (Tg), heat of cure, and degree of cure.

Methodology:

  • A small, precisely weighed sample (5-10 mg) of the uncured or partially cured epoxy mixture is placed in an aluminum DSC pan.

  • The pan is hermetically sealed, and an empty sealed pan is used as a reference.

  • The sample is subjected to a controlled temperature program in a DSC instrument, typically involving a heating ramp (e.g., 10°C/min) to a temperature sufficient to complete the curing reaction.

  • The heat flow to the sample is measured relative to the reference.

  • The Tg is observed as a step change in the heat flow curve. The heat of cure is determined by integrating the area under the exothermic curing peak.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To assess the thermal stability and decomposition profile of the cured epoxy resin.

Methodology:

  • A small sample (10-20 mg) of the fully cured epoxy resin is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset of decomposition and the temperature at specific weight loss percentages are determined to evaluate thermal stability.

Tensile Strength Testing

Objective: To measure the tensile strength, modulus, and elongation at break of the cured epoxy resin.

Methodology:

  • Dog-bone shaped specimens of the cured epoxy resin are prepared according to standard specifications (e.g., ASTM D638).

  • The specimens are placed in the grips of a universal testing machine.

  • A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.

  • The load and displacement are recorded throughout the test to generate a stress-strain curve, from which the tensile properties are calculated.

Dielectric Properties Measurement

Objective: To determine the dielectric constant and dissipation factor of the cured epoxy resin.

Methodology:

  • A sample of the cured epoxy resin is placed between two electrodes to form a capacitor.

  • An LCR meter or an impedance analyzer is used to measure the capacitance and conductance of the sample over a range of frequencies.

  • The dielectric constant and dissipation factor are calculated from the measured capacitance and conductance, taking into account the geometry of the sample.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for DSC analysis and the general curing and testing procedure.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Weigh 5-10 mg of epoxy sample pan Place in aluminum DSC pan start->pan seal Hermetically seal the pan pan->seal ref Prepare empty reference pan seal->ref dsc Place sample and reference in DSC ref->dsc heat Apply heating ramp (e.g., 10°C/min) dsc->heat measure Measure heat flow heat->measure tg Determine Glass Transition (Tg) measure->tg cure Calculate Heat of Cure measure->cure degree Determine Degree of Cure measure->degree

Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Curing_Testing_Workflow cluster_curing Epoxy Curing cluster_testing Performance Testing mix Mix Epoxy Resin with Curing Agent (MHHPA or MTHPA) degas Degas the mixture mix->degas cast Cast into molds degas->cast cure Cure at specified temperature and time cast->cure thermal Thermal Analysis (DSC, TGA) cure->thermal mechanical Mechanical Testing (Tensile Strength) cure->mechanical electrical Electrical Testing (Dielectric Properties) cure->electrical

General workflow for curing and performance testing of epoxy resins.

Conclusion

References

Performance Showdown: Hexahydro-4-methylphthalic Anhydride vs. Aromatic Amine Curing Agents for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and formulation scientists on the comparative performance of Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) and aromatic amine curing agents in epoxy systems. This guide provides a comprehensive analysis of their key performance characteristics, supported by experimental data and detailed testing protocols.

When formulating high-performance epoxy systems, the choice of curing agent is paramount in defining the final properties of the thermoset. Both Hexahydro-4-methylphthalic anhydride (MHHPA), a cycloaliphatic anhydride, and aromatic amines stand out as popular choices, each imparting a distinct profile of mechanical, thermal, and processing characteristics. This guide offers an objective comparison to aid in the selection of the optimal curing agent for specific research and development applications.

Aromatic amine curing agents are renowned for imparting high thermal stability and excellent chemical resistance to epoxy resins.[1] They are often the go-to choice for applications demanding high heat distortion temperatures (HDT) and robust performance in harsh chemical environments.[1] However, they can be brittle and often require elevated temperatures for full curing.[2]

On the other hand, MHHPA is a liquid anhydride hardener that offers a unique combination of properties, including good color stability, excellent electrical insulation properties, and high resistance to UV radiation and weathering.[3][4] Anhydride-cured epoxies are also noted for their lower exotherms during cure and can provide better thermal stability.[5]

Quantitative Performance Comparison

The selection of a curing agent significantly influences the thermomechanical properties of the cured epoxy. The following tables summarize key performance data for epoxy systems cured with MHHPA and representative aromatic amines.

Table 1: Thermal and Mechanical Properties

PropertyMHHPAAromatic Amine (DDM)Aromatic Amine (m-XDA)Test Method
Glass Transition Temp. (Tg) 134 - 206 °C[6]~155 - >210 °C[2]Lower than DDM[7]DSC
Heat Deflection Temp. (HDT) 128 °C[3]High[1]-ASTM D648
Tensile Strength 11,500 psi (~79.3 MPa)[3]--ASTM D638
Flexural Strength ---ASTM D790
Flexural Modulus ---ASTM D790

Note: The properties of aromatic amine-cured systems can vary significantly based on the specific amine used.

Table 2: Processing and Handling Characteristics

PropertyMHHPAAromatic Amines
Viscosity at 25°C 40 - 60 mPa·s[3][4]Can be solid or high viscosity liquids
Pot Life Long[5]Generally shorter than anhydrides
Curing Temperature Elevated temperatures required[6]Often requires heating, two-stage cure common[8]
Exotherm Low[5]Can be high[5]
Toxicity Skin and eye irritant[6]Generally more toxic than anhydrides[5]

Curing Mechanisms and Experimental Workflows

The curing of epoxy resins with MHHPA and aromatic amines proceeds through distinct chemical reactions, resulting in different network structures.

Anhydride curing is initiated by a hydroxyl group, which opens the anhydride ring to form a carboxylic acid. This acid then reacts with an epoxy group, generating a new hydroxyl group that can continue the reaction. A catalyst, often a tertiary amine, is typically used to accelerate this process.

Aromatic amines, on the other hand, cure epoxies through the reaction of the amine's active hydrogens with the epoxide ring. Primary amines can react twice, leading to a highly cross-linked network.

curing_mechanisms cluster_mhhpa MHHPA Curing Mechanism cluster_amine Aromatic Amine Curing Mechanism M0 MHHPA + Initiator (R-OH) M1 Ring Opening -> Carboxylic Acid M0->M1 M2 Carboxylic Acid + Epoxy Group M1->M2 M3 Ester Linkage + New Hydroxyl Group M2->M3 M3->M2 Propagation M4 Cross-linked Polymer Network M3->M4 A0 Aromatic Primary Amine (R-NH2) + Epoxy Group A1 Nucleophilic Attack -> Secondary Amine A0->A1 A2 Secondary Amine + Epoxy Group A1->A2 A3 Tertiary Amine A2->A3 A4 Cross-linked Polymer Network A3->A4

Curing reaction pathways for MHHPA and aromatic amines.

A standardized workflow is crucial for the accurate comparison of curing agent performance.

experimental_workflow cluster_testing Performance Characterization start Start: Material Selection (Epoxy, Curing Agent, Additives) prep Sample Preparation (Stoichiometric Mixing, Degassing) start->prep cure Curing (Specified Temperature and Time) prep->cure thermal Thermal Analysis (DSC) - Glass Transition Temp. (Tg) - Curing Kinetics cure->thermal mech Mechanical Testing - Tensile Strength (ASTM D638) - Flexural Strength (ASTM D790) cure->mech analysis Data Analysis and Comparison thermal->analysis mech->analysis end End: Performance Report analysis->end

General experimental workflow for performance comparison.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following are outlines for key experiments based on ASTM standards.

Curing Kinetics and Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
  • Standard: Based on ASTM E698.

  • Methodology:

    • A small, precisely weighed sample (5-10 mg) of the uncured epoxy/curing agent mixture is placed in an aluminum DSC pan.

    • The sample is subjected to a controlled heating program in a DSC instrument under an inert atmosphere (e.g., nitrogen).

    • For non-isothermal kinetics, scans are performed at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

    • The heat flow as a function of temperature is recorded to determine the exothermic curing peak.

    • The total heat of reaction (ΔH) is calculated by integrating the area under the exotherm.

    • The activation energy (Ea) and other kinetic parameters can be determined using the Kissinger or Ozawa methods by analyzing the shift in the peak exotherm temperature with the heating rate.[9]

    • To determine the Tg of the cured material, a fully cured sample is heated, cooled, and then reheated in the DSC. The midpoint of the inflection in the heat flow curve on the second heating scan is taken as the Tg.[10]

Tensile Properties
  • Standard: ASTM D638.[11]

  • Methodology:

    • Dog-bone shaped specimens are prepared by casting the epoxy/curing agent mixture into molds of specified dimensions (Type I is common).[12]

    • The specimens are cured according to the predetermined cure schedule.

    • Prior to testing, specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity for at least 40 hours).[11]

    • The specimen is mounted in the grips of a universal testing machine.

    • A uniaxial tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[11]

    • The load and extension are continuously recorded to generate a stress-strain curve, from which tensile strength, modulus of elasticity, and elongation at break are calculated.

Flexural Properties
  • Standard: ASTM D790.[13]

  • Methodology:

    • Rectangular bar-shaped specimens are prepared and cured. The standard specimen size is typically 12.7 mm in width, 3.2 mm in thickness, and 127 mm in length.[13]

    • The test is conducted using a three-point bending setup on a universal testing machine.[14]

    • The specimen is placed on two supports, and a load is applied to the center of the specimen at a specified rate.[14]

    • The load and deflection are recorded until the specimen fractures or reaches a maximum strain of 5%.[13]

    • Flexural strength and flexural modulus are calculated from the load-deflection data.

Conclusion

The choice between this compound and aromatic amine curing agents is highly dependent on the specific performance requirements of the final application. Aromatic amines generally offer superior thermal stability and chemical resistance, making them suitable for demanding, high-temperature environments.[1][5] MHHPA, in contrast, provides a balanced set of properties including good electrical insulation, excellent UV stability, and more favorable processing characteristics such as lower viscosity and a longer pot life, making it a versatile option for a wide range of applications from coatings to electronic encapsulation.[3][4][5] A thorough evaluation based on the quantitative data and experimental protocols provided in this guide will enable researchers and formulators to make an informed decision tailored to their specific needs.

References

A Comparative Guide to the Mechanical Performance of Epoxy Resins Cured with Hexahydro-4-methylphthalic Anhydride and Other Anhydride Hardeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable curing agent is a critical determinant of the final mechanical and thermal properties of epoxy resin systems. Among the various classes of hardeners, anhydrides are renowned for imparting excellent thermal stability, high electrical insulation, and robust mechanical strength to the cured polymer network.[1] This guide provides an objective comparison of the mechanical properties of epoxy resins cured with Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) versus other commonly used anhydride hardeners, supported by experimental data.

Comparative Analysis of Mechanical and Thermal Properties

The choice of anhydride hardener significantly influences the performance of the final cured epoxy product. The following tables summarize key quantitative data for epoxy resins cured with MHHPA and other anhydrides such as Phthalic Anhydride (PA), Methyl Nadic Anhydride (MNA), and Hexahydrophthalic Anhydride (HHPA). The base resin for these comparisons is typically a standard Diglycidyl ether of bisphenol A (DGEBA), unless otherwise specified.

Thermal Properties

Anhydride-cured epoxy systems are noted for their high thermal resistance, which is often quantified by the glass transition temperature (Tg).[2] MHHPA, being a cycloaliphatic anhydride, contributes to a high Tg, making it suitable for applications requiring good performance at elevated temperatures.[3]

PropertyHexahydro-4-methylphthalic Anhydride (MHHPA)Phthalic Anhydride (PA)Methyl Nadic Anhydride (MNA)Hexahydrophthalic Anhydride (HHPA)
Glass Transition Temp. (Tg), °C 128 - 146[4][5]~110 - 130[1]197 - 200+[1]~120[1]
Cure Schedulee.g., 80°C / 5 hours + 160°C / 5 hours[4]---
Base Epoxy Resine.g., DGEBA[5]e.g., DGEBA[1]e.g., DGEBA[1]e.g., DGEBA[1]

Note: The specific Tg can vary depending on the exact epoxy resin, the presence and type of accelerator, and the cure cycle.[6] For instance, post-curing at higher temperatures can increase the Tg and overall mechanical properties.[3]

Mechanical Properties

The mechanical integrity of the cured epoxy is crucial for its application. Properties such as tensile strength, flexural strength, and elongation are key indicators of performance. MHHPA is known to impart a good balance of mechanical and thermal properties.[4]

PropertyThis compound (MHHPA)Phthalic Anhydride (PA)Methyl Nadic Anhydride (MNA)Hexahydrophthalic Anhydride (HHPA)
Tensile Strength, psi (MPa) 11,500 (79.3)[4]---
Flexural Strength, psi (MPa) 18,000 (124.1)[4]---
Elongation, % 4.5[4]---
Cure Schedule80°C / 5 hours, 160°C / 5 hours[4]---
Base Epoxy ResinEpoxy Equivalent 175-210[4]---

Detailed Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are summaries of typical experimental protocols for key mechanical property tests, largely based on ASTM standards.

Tensile Strength Testing
  • Standard: ASTM D638

  • Specimen: "Dog-bone" shaped specimens are prepared from the cured epoxy resin.[7]

  • Procedure: The specimen is held in the grips of a universal testing machine and pulled apart at a constant crosshead speed (e.g., 1.27 mm/min) until it fractures.[7] The force required to break the specimen and its elongation are recorded.

  • Calculation: Tensile strength is calculated as the maximum stress the specimen can withstand before breaking.

Flexural Strength Testing
  • Standard: ASTM D790

  • Specimen: A rectangular bar of the cured epoxy resin is used.

  • Procedure: The specimen is placed on two supports, and a load is applied to the center of the bar (three-point bending test) at a specified rate.[8] The test continues until the specimen breaks or reaches a specified deflection.

  • Calculation: Flexural strength is the maximum stress at the outermost fiber on the tension side of the specimen at the point of failure.

Glass Transition Temperature (Tg) Determination
  • Method: Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Thermal Analysis (DMTA)

  • Procedure (DSC): A small sample of the cured epoxy is heated at a constant rate in a DSC instrument. The heat flow to the sample is monitored. The Tg is identified as a change in the heat capacity, which appears as a step transition in the DSC curve.

  • Procedure (DMTA): A sample is subjected to an oscillating force while the temperature is increased. The storage modulus, loss modulus, and tan delta are measured. The peak of the tan delta curve is often taken as the Tg.[8]

Logical Workflow for Anhydride Hardener Selection

The selection of an appropriate anhydride hardener is a multi-faceted decision that depends on the specific requirements of the application. The following diagram illustrates a logical workflow to guide this selection process.

AnhydrideSelection start Define Application Requirements thermal High Thermal Stability (High Tg)? start->thermal mechanical Superior Mechanical Properties? thermal->mechanical Yes thermal->mechanical No mna Consider Methyl Nadic Anhydride (MNA) thermal->mna Yes mhhpa_hhpa Consider MHHPA or HHPA thermal->mhhpa_hhpa No processing Processing Constraints (e.g., Viscosity, Pot Life)? mechanical->processing Yes mechanical->processing No liquid_anhydrides Favor Liquid Anhydrides (e.g., MHHPA) processing->liquid_anhydrides Low Viscosity Needed evaluation Evaluate Specific Formulations and Cure Cycles processing->evaluation Long Pot Life Needed mna->mechanical mna->evaluation mhhpa_hhpa->mechanical mhhpa_hhpa->evaluation liquid_anhydrides->evaluation testing Perform Experimental Validation evaluation->testing final_selection Final Hardener Selection testing->final_selection

Caption: Workflow for selecting an anhydride hardener.

References

A Comparative Guide to the Thermal Performance of Polymers Cured with Hexahydro-4-methylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal properties of polymers cured with Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) against other common curing agents. The selection of an appropriate curing agent is critical in determining the final performance characteristics of a polymer system, particularly its thermal stability. This document summarizes key performance indicators derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), supported by detailed experimental methodologies.

Executive Summary

Hexahydro-4-methylphthalic anhydride (MHHPA) is a widely used curing agent for epoxy resins, known for imparting a good balance of thermal and mechanical properties. This guide demonstrates that while MHHPA provides robust thermal performance, alternative curing agents, such as other anhydrides and amines, offer a range of properties that may be more suitable for specific high-temperature applications. The choice of curing agent significantly influences the glass transition temperature (Tg) and the degradation profile of the cured polymer.

Comparison of Thermal Properties

The thermal stability of a cured polymer is primarily assessed by its glass transition temperature (Tg) and its decomposition behavior under controlled heating.

Glass Transition Temperature (Tg) by DSC

The glass transition temperature is a critical parameter indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is generally desirable for applications requiring dimensional stability at elevated temperatures. The data presented in Table 1, collated from various studies, compares the Tg of epoxy resins cured with MHHPA and other common curing agents.

Table 1: Comparison of Glass Transition Temperatures (Tg) for Various Curing Agents

Curing Agent CategoryCuring AgentEpoxy Resin TypeGlass Transition Temperature (Tg) (°C)
Anhydride This compound (MHHPA) DGEBA 125 - 150 [1][2]
AnhydrideMethyltetrahydrophthalic anhydride (MTHPA)DGEBA125[1]
AnhydrideNadic Methyl Anhydride (NMA)DGEBA165 - 197[1][3]
AnhydridePhthalic Anhydride (PA)DGEBA~110
AnhydrideBenzophenonetetracarboxylic dianhydride (BTDA)DGEBA238[1]
Amine 4,4′-Diaminodiphenyl sulfone (DDS) DGEBA 180 - 220 [4]
Aminem-Phenylenediamine (mPDA)DGEBA150 - 170[4]
AmineDicyandiamide (DICY)DGEBA120 - 140[1][4]
AmineTriethylenetetramine (TETA)DGEBA100 - 120[4]

Note: The presented Tg values are collated from multiple sources and may have been obtained under slightly different experimental conditions, including the specific grade of epoxy resin and the cure schedule.

Thermal Decomposition by TGA

Thermogravimetric analysis provides information on the thermal stability and decomposition profile of a material. Key parameters include the onset temperature of decomposition, the temperatures at which specific weight losses occur (e.g., T5%, T10%, T50%), and the final char yield at a high temperature. A higher decomposition temperature and char yield are indicative of greater thermal stability.

Table 2: TGA Data for Epoxy Resins with Different Curing Agents

Curing Agent CategoryCuring AgentOnset of Decomposition (°C)T5% (°C)Char Yield (%) at >600°C
Anhydride This compound (MHHPA) ~300 - 340 [5]~340 [5]~15 - 20
AnhydrideNadic Methyl Anhydride (NMA)~324[6]~312 - 320[5]~21 - 26[5]
Amine 4,4′-Diaminodiphenyl sulfone (DDS) ~350 - 380 ~370 ~25 - 35
Aminem-Phenylenediamine (mPDA)~340 - 360~350~20 - 30

Note: The presented TGA data is generalized from multiple sources. The exact values can vary based on the experimental conditions such as heating rate and atmosphere (e.g., nitrogen or air).

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols for DSC and TGA are crucial.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: A small amount of the liquid resin and curing agent mixture (typically 5-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used.

  • Thermal Program:

    • Curing: The sample is heated from ambient temperature to a temperature above the curing exotherm (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) to ensure complete curing.[7]

    • Cooling: The sample is then cooled down to a temperature below the expected Tg (e.g., 25°C) at a controlled rate (e.g., 10°C/min).

    • Second Heating: A second heating scan is performed at the same heating rate (e.g., 10°C/min) up to a temperature above the Tg (e.g., 200°C). The Tg is determined from the inflection point of the heat flow curve during this second heating scan.[8]

  • Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min).[7]

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: A small, fully cured sample of the polymer (typically 10-20 mg) is placed in a ceramic or platinum TGA pan.

  • Instrumentation: A calibrated Thermogravimetric Analyzer is used.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10 or 20°C/min).[3]

  • Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere to study the thermal decomposition, or in an air atmosphere to investigate oxidative stability.[9] A constant gas flow rate is maintained (e.g., 50 mL/min).[3]

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition, T5%, T10%, T50%, and the final char yield are determined from the resulting TGA curve.

Visualizing the Workflow and Relationships

To clarify the experimental process and the logical connections in this comparative study, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Resin Epoxy Resin Mixing Mixing Resin->Mixing CuringAgent Curing Agent (MHHPA or Alternative) CuringAgent->Mixing Curing Curing Mixing->Curing DSC DSC Analysis Curing->DSC TGA TGA Analysis Curing->TGA Tg Glass Transition Temp. (Tg) DSC->Tg Decomposition Decomposition Profile (T5%, Char Yield) TGA->Decomposition

Caption: Experimental workflow for thermal analysis of cured polymers.

LogicalRelationship cluster_anhydrides Anhydride Alternatives cluster_amines Amine Alternatives MHHPA MHHPA MTHPA MTHPA MHHPA->MTHPA Compare NMA NMA MHHPA->NMA Compare PA PA MHHPA->PA Compare BTDA BTDA MHHPA->BTDA Compare DDS DDS MHHPA->DDS Compare mPDA mPDA MHHPA->mPDA Compare DICY DICY MHHPA->DICY Compare

Caption: Logical relationship for comparing MHHPA with alternative curing agents.

References

Confirming the Reaction of Hexahydro-4-methylphthalic Anhydride: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful reaction of a starting material is a critical step in any synthetic workflow. When Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) is used as a reactant, for instance in the synthesis of esters, amides, or in polymerization reactions, various spectroscopic techniques can be employed to verify its conversion to the desired product. This guide provides an objective comparison of common spectroscopic methods—Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for this purpose, complete with experimental data and protocols.

Comparison of Spectroscopic Techniques

The choice of spectroscopic technique often depends on the specific reaction being studied, the information required, and the available instrumentation. Below is a comparative summary of the most effective methods for confirming the reaction of MHHPA.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Disappearance of anhydride peaks and appearance of new functional group peaks (e.g., ester, carboxylic acid).Fast, simple, and provides real-time monitoring of the reaction.[1][2][3]Can be less precise for quantification compared to NMR; overlapping peaks can complicate interpretation.
¹H NMR Spectroscopy Changes in the chemical environment of protons, disappearance of anhydride-related signals, and appearance of new signals corresponding to the product.Provides detailed structural information and allows for quantification of reactants and products.[4][5]Requires deuterated solvents and can be more time-consuming than FTIR.
¹³C NMR Spectroscopy Changes in the carbon skeleton, particularly the carbonyl carbons of the anhydride and the newly formed functional groups.Complements ¹H NMR by providing information about the carbon framework.Lower sensitivity and longer acquisition times compared to ¹H NMR.
Mass Spectrometry Provides the molecular weight of the product, confirming the addition of the reactant to the MHHPA molecule.Highly sensitive and provides definitive molecular weight information.May not provide detailed structural information on its own; can require chromatographic separation for complex mixtures.

Experimental Data: A Case Study - Esterification of MHHPA with Ethanol (B145695)

To illustrate the utility of these techniques, let's consider the reaction of Hexahydro-4-methylphthalic anhydride with ethanol to form the corresponding mono-ester.

Reaction:

This compound + Ethanol → 2-(ethoxycarbonyl)-5-methylcyclohexanecarboxylic acid

Table 1: FTIR Spectral Data

CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
This compound~1857 and ~1786Symmetric and asymmetric C=O stretching of the anhydride.[6]
~1251C-O-C stretching of the anhydride.[7]
2-(ethoxycarbonyl)-5-methylcyclohexanecarboxylic acid~1735C=O stretching of the ester.
~1710C=O stretching of the carboxylic acid.
~3300-2500 (broad)O-H stretching of the carboxylic acid.
~1200C-O stretching of the ester and carboxylic acid.

Table 2: ¹H NMR Spectral Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound3.25-2.96mProtons adjacent to carbonyls.[7]
2.38-2.08mOther ring protons.[7]
1.76-1.21mOther ring protons.[7]
0.99-0.87mMethyl group protons.[7]
2-(ethoxycarbonyl)-5-methylcyclohexanecarboxylic acid~11-12br sCarboxylic acid proton.
~4.12q-OCH₂- of the ethyl group.
~2.9-2.5mProtons adjacent to carbonyls.
~2.3-1.2mOther ring protons.
~1.25t-CH₃ of the ethyl group.
~0.95dMethyl group on the ring.

Table 3: ¹³C NMR Spectral Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound~172.88, ~172.61Carbonyl carbons.[7]
~40.86, ~40.32Carbons adjacent to carbonyls.[7]
~34.45, ~30.34, ~29.22Other ring carbons.[7]
~21.96, ~21.29Methyl carbon.[7]
2-(ethoxycarbonyl)-5-methylcyclohexanecarboxylic acid~179Carboxylic acid carbonyl carbon.
~174Ester carbonyl carbon.
~61-OCH₂- of the ethyl group.
~45-20Ring carbons.
~14-CH₃ of the ethyl group.

Table 4: Mass Spectrometry Data

Compound[M+H]⁺ (m/z)Interpretation
This compound169.0859Calculated for C₉H₁₂O₃H⁺.[7]
2-(ethoxycarbonyl)-5-methylcyclohexanecarboxylic acid215.1227Calculated for C₁₁H₁₈O₄H⁺.

Experimental Protocols

FTIR Spectroscopy

  • Sample Preparation: For in-situ monitoring, an ATR-FTIR probe can be inserted directly into the reaction vessel.[1] Alternatively, small aliquots of the reaction mixture can be withdrawn at different time points, and a drop placed on the ATR crystal or between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record a background spectrum of the solvent or the reaction mixture before the addition of the limiting reagent. Acquire spectra of the reaction mixture at regular intervals.

  • Data Analysis: Monitor the decrease in the intensity of the characteristic anhydride peaks (~1857 and ~1786 cm⁻¹) and the increase in the intensity of the product peaks (e.g., ester and carboxylic acid C=O stretches).

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.[5]

    • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. This will require a larger number of scans for adequate signal-to-noise.

  • Data Analysis: Process the spectra by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak. Integrate the peaks to determine the relative ratios of reactant and product.[5]

Mass Spectrometry

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol, acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system (LC-MS).

  • Data Acquisition: Acquire mass spectra in a positive or negative ionization mode, depending on the analyte. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Analysis: Identify the molecular ion peak corresponding to the expected product. The accurate mass measurement can be used to confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the workflow for confirming the reaction of this compound using the spectroscopic techniques discussed.

Reaction_Confirmation_Workflow cluster_reaction Reaction cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Reactant Hexahydro-4-methylphthalic anhydride + Reagent Product Reaction Product Reactant->Product Reaction FTIR FTIR Spectroscopy Product->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS FTIR_Data Functional Group Analysis FTIR->FTIR_Data NMR_Data Structural Elucidation & Quantification NMR->NMR_Data MS_Data Molecular Weight Confirmation MS->MS_Data Confirmation Reaction Confirmed FTIR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for reaction confirmation of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Hexahydro-4-methylphthalic Anhydride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and quality control, the accurate and reliable quantification of chemical compounds is paramount. Hexahydro-4-methylphthalic anhydride (B1165640) (HMPA), a key component in various industrial applications and a potential hapten causing occupational allergies, requires robust analytical methods for its monitoring and quantification. This guide provides an objective comparison of three common analytical techniques for the quantification of HMPA: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

The cross-validation of analytical results from different methodologies is a critical step in ensuring the accuracy, reliability, and interchangeability of data. This guide presents a framework for such a comparison, supported by detailed experimental protocols and a summary of the expected performance of each technique.

Performance Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the quantification of Hexahydro-4-methylphthalic anhydride.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection and quantification.Separation based on polarity through differential partitioning between a mobile and stationary phase, with UV absorbance-based detection.Intrinsic quantitative relationship between the number of nuclear spins and the integrated resonance signal intensity.
Sample Volatility Requires volatile or semi-volatile analytes.Suitable for non-volatile and thermally labile compounds.Analyte must be soluble in a suitable deuterated solvent.
Derivatization May be required to improve volatility and chromatographic performance.Generally not required for HMPA.Not required.
Selectivity High, especially with mass spectrometric detection.[1]Moderate to high, depending on the complexity of the sample matrix and chromatographic resolution.High, with the ability to distinguish between structurally similar compounds.
Sensitivity (LOD/LOQ) Very high (ng/mL to pg/mL range).[2][3]High (µg/mL to ng/mL range).[4]Lower compared to chromatographic methods (mg/mL to high µg/mL range).
Precision (%RSD) < 15%[4]< 2%[4]< 1%
Accuracy (% Recovery) 85 - 115%[4]98 - 102%[4]High, as it can be a primary ratio method.
Linearity (r²) > 0.99[1]> 0.999[4]Excellent, with a wide dynamic range.
Throughput Moderate, with typical run times of 20-40 minutes.[4]High, with typical run times of 10-20 minutes.[4]Low to moderate, depending on the required sensitivity and relaxation times of the nuclei.
Reference Standard Requires a specific certified reference standard for the analyte.[1]Requires a specific certified reference standard for the analyte.Can be used as a primary method for the characterization and certification of reference standards.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. The following sections provide representative protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the determination of HMPA in various matrices.[1]

1. Sample Preparation (Extraction):

  • Accurately weigh a known amount of the sample.

  • Add a precise volume of a suitable extraction solvent, such as toluene (B28343) or acetone.[1]

  • Perform extraction using ultrasonication or Soxhlet extraction to ensure efficient recovery of the analyte.[1]

  • Filter the extract through a 0.22 µm syringe filter to remove any particulate matter.

  • Prepare a series of calibration standards by dissolving a known amount of HMPA reference standard in the extraction solvent.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and an autosampler.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.[1]

  • Injection Volume: 1 µL with a split ratio of 10:1.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: Increase to 260 °C at a rate of 10 °C/min.

    • Final hold: 260 °C for 5 minutes.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

    • Quantifier and Qualifier Ions: Monitor characteristic ions for HMPA (e.g., m/z 96, 81, 68, 67 for methylhexahydrophthalic anhydride).[1]

3. Data Analysis:

  • Identify the HMPA peak based on its retention time and the presence of the selected quantifier and qualifier ions.

  • Quantify the concentration of HMPA using a calibration curve generated from the analysis of the standard solutions.[1]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on methods for the analysis of related anhydrides and general principles of reversed-phase chromatography.[5][6]

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Prepare a series of calibration standards by dissolving a known amount of HMPA reference standard in the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Due to the lack of a strong chromophore, detection at a low UV wavelength (e.g., 210-220 nm) is recommended.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the HMPA peak by comparing its retention time with that of the reference standard.

  • Quantify the concentration of HMPA by constructing a calibration curve based on the peak areas of the standard solutions.

Quantitative Nuclear Magnetic Resonance (qNMR) as a Primary Method

Quantitative NMR (qNMR) is a powerful analytical technique that provides a direct measurement of the molar concentration of an analyte in a solution. Unlike chromatographic methods that rely on the response of a detector to a specific physicochemical property, qNMR is based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Key advantages of qNMR in the context of HMPA quantification and cross-validation include:

  • Primary Ratio Method: qNMR can determine the purity of a substance or the ratio of components in a mixture without the need for a specific reference standard for each component.

  • Reference Standard Characterization: It is an invaluable tool for accurately determining the purity of in-house primary reference standards, which can then be used to calibrate other analytical methods like GC-MS and HPLC.

  • High Precision and Accuracy: When performed under appropriate experimental conditions, qNMR offers excellent precision and accuracy.

  • Structural Confirmation: In addition to quantification, the NMR spectrum provides unambiguous structural information, confirming the identity of the analyte.

While qNMR generally has lower sensitivity than GC-MS and HPLC, its role as a primary analytical technique makes it an essential component of a comprehensive cross-validation strategy, providing an orthogonal and highly reliable measure of analyte concentration.

Visualizing the Analytical Workflows and Cross-Validation Process

To better illustrate the experimental and logical flows, the following diagrams have been generated using the DOT language.

cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis weigh Weigh Sample dissolve Dissolve/Extract weigh->dissolve filter Filter dissolve->filter gcms_inject Inject into GC-MS filter->gcms_inject hplc_inject Inject into HPLC filter->hplc_inject gcms_separate Separation gcms_inject->gcms_separate gcms_detect Detection (MS) gcms_separate->gcms_detect gcms_quantify Quantification gcms_detect->gcms_quantify hplc_separate Separation hplc_inject->hplc_separate hplc_detect Detection (UV) hplc_separate->hplc_detect hplc_quantify Quantification hplc_detect->hplc_quantify cluster_methods Analytical Methods cluster_validation Method Validation cluster_cross_validation Cross-Validation method_a Method A (e.g., HPLC) validate_a Validate Method A method_a->validate_a method_b Method B (e.g., GC-MS) validate_b Validate Method B method_b->validate_b analyze_samples Analyze Same Set of Samples with Both Methods validate_a->analyze_samples validate_b->analyze_samples compare_results Compare Results (Statistical Analysis) analyze_samples->compare_results conclusion Conclusion on Method Equivalence/Comparability compare_results->conclusion

References

Benchmarking the performance of Hexahydro-4-methylphthalic anhydride in advanced composites.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

In the realm of advanced composite materials, the selection of an appropriate curing agent is paramount to achieving desired thermomechanical properties and long-term performance. Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) has emerged as a prominent choice for curing epoxy resins, finding extensive use in applications demanding high thermal stability and excellent mechanical strength. This guide provides an objective comparison of MHHPA's performance against common alternatives—Methyltetrahydrophthalic anhydride (MTHPA), Nadic Methyl Anhydride (NMA), and Phthalic Anhydride (PA)—supported by experimental data to inform formulation and development decisions.

Comparative Performance Data

The following tables summarize key performance indicators for epoxy composites cured with MHHPA and its alternatives. It is important to note that the properties of the final cured product are highly dependent on the specific epoxy resin, accelerator, and cure cycle used. The data presented here is collated from various sources to provide a comparative overview.

Table 1: Thermal Properties of Anhydride-Cured Epoxy Systems

Curing AgentEpoxy Resin TypeGlass Transition Temp. (T_g) (°C)Heat Deflection Temp. (HDT) (°C)
MHHPA Standard Bisphenol A (BPA) Liquid Epoxy141[1]128[2]
Epoxy Phenol Novolac134[1]-
Cycloaliphatic Epoxy206[1]-
MTHPA Cycloaliphatic Epoxy~150°C (Cure: 2h at 90°C + 4h at 150°C)[3]-
NMA Bisphenol A Epoxy->200[4]
PA Bisphenol A Epoxy110 - 147[5]-

Table 2: Mechanical Properties of Anhydride-Cured Epoxy Systems

Curing AgentEpoxy Resin TypeTensile Strength (psi)Flexural Strength (psi)
MHHPA Epoxy Resin (Epoxy Equivalent 175-210)11,500[2]18,000[2]
MTHPA Cycloaliphatic Epoxy with 5 parts CTBN~8,000 (at 25°C)[3]-
NMA ARALDITE 6004-19,000 (Cure A) / 20,000 (Cure B)[6]
PA Epoxy/Poly(amino amide)Decreased with PA addition[7]-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of curing agent performance. The following protocols outline the general procedures for key experiments cited in this guide.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the glass transition temperature (T_g) and the heat of cure of the epoxy system.

Methodology:

  • A small, precisely weighed sample (5-10 mg) of the uncured or cured epoxy resin is placed in an aluminum DSC pan.

  • The pan is hermetically sealed to prevent volatilization during the experiment. An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a controlled temperature program under an inert nitrogen atmosphere. A typical program involves heating at a constant rate (e.g., 10°C/min) to a temperature above the expected curing or transition temperatures.

  • For cured samples, the T_g is identified as a step-like change in the heat flow curve.

  • For uncured samples, the heat of cure is determined by integrating the area under the exothermic peak.

Mechanical Properties Testing

Objective: To determine the tensile and flexural properties of the cured composite material in accordance with ASTM standards.

1. Tensile Testing (ASTM D3039):

  • Specimen Preparation: Rectangular specimens are prepared with typical dimensions of 25 mm in width and 250 mm in length. Optional tabs can be bonded to the ends to prevent gripping-induced damage.

  • Test Procedure:

    • The specimen is placed in the grips of a Universal Testing Machine (UTM).

    • The specimen is pulled at a constant crosshead speed (e.g., 2 mm/min) until failure.

    • An extensometer or strain gauge is used to measure the elongation and determine the tensile modulus.

  • Data Analysis: The tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.

2. Flexural Testing (ASTM D790 - Three-Point Bending):

  • Specimen Preparation: Rectangular specimens of specified dimensions are prepared.

  • Test Procedure:

    • The specimen is placed on two supports in the UTM.

    • A load is applied to the center of the specimen at a constant crosshead speed until the specimen fractures.

  • Data Analysis: The flexural strength and flexural modulus are calculated from the load-deflection data.

Visualizing the Processes

To better understand the experimental and chemical processes involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Resin Epoxy Resin Mixer Mixing & Degassing Resin->Mixer CuringAgent Anhydride Curing Agent (MHHPA, MTHPA, NMA, PA) CuringAgent->Mixer Accelerator Accelerator Accelerator->Mixer Mold Casting into Molds Mixer->Mold Cure Curing (Specified Temperature & Time) Mold->Cure DSC DSC Analysis (Tg, Heat of Cure) Cure->DSC Tensile Tensile Testing (ASTM D3039) Cure->Tensile Flexural Flexural Testing (ASTM D790) Cure->Flexural Data Comparative Data Tables DSC->Data Tensile->Data Flexural->Data

Experimental workflow for composite preparation and testing.

Curing_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Epoxy Epoxy Group (Oxirane Ring) Step2 2. Esterification Epoxy->Step2 Anhydride Anhydride Group (MHHPA) Step1 1. Anhydride Ring Opening Anhydride->Step1 Hydroxyl Hydroxyl Group (Initiator) Hydroxyl->Step1 Carboxyl Carboxylic Acid Formation Step1->Carboxyl Carboxyl->Step2 Ester Ester Linkage & New Hydroxyl Group Step2->Ester Ester->Anhydride Further Reaction Network Cross-linked Polymer Network Ester->Network

Simplified epoxy-anhydride curing mechanism.

Conclusion

Hexahydro-4-methylphthalic anhydride (MHHPA) demonstrates a favorable balance of properties, including high glass transition temperatures and excellent mechanical strength, making it a versatile curing agent for advanced composites. When compared to its alternatives, MHHPA often provides superior thermal stability, particularly when used with cycloaliphatic epoxy resins. Methyltetrahydrophthalic anhydride (MTHPA) also offers good performance and processing characteristics. Nadic Methyl Anhydride (NMA) is recognized for its ability to impart very high heat resistance. Phthalic Anhydride (PA), while a more traditional and cost-effective option, generally results in lower thermal performance compared to the other cycloaliphatic and nadic anhydrides. The choice of the optimal anhydride curing agent will ultimately depend on the specific performance requirements, processing constraints, and cost considerations of the intended application. This guide provides a foundational benchmark to aid in that selection process.

References

The Isomeric Balance of Hexahydro-4-methylphthalic Anhydride: A Guide to Optimizing Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The performance of polymers derived from Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA), a common curing agent for epoxy and polyester (B1180765) resins, is intricately linked to the stereochemistry of the MHHPA molecule. MHHPA exists as a mixture of cis and trans isomers, and the ratio of these isomers can significantly influence the final properties of the cured polymer network. This guide provides an objective comparison of how the isomeric ratio of MHHPA is correlated to key polymer characteristics, supported by analogous experimental data and detailed methodologies for characterization.

The Critical Role of Isomeric Composition

The spatial arrangement of the methyl and anhydride groups on the cyclohexane (B81311) ring in MHHPA dictates its reactivity and how it integrates into the polymer matrix. The cis isomer, with both functional groups on the same side of the ring, and the trans isomer, with them on opposite sides, exhibit different steric profiles. This difference in three-dimensional structure is hypothesized to affect the curing kinetics and the architecture of the resulting crosslinked network.

A study on a similar cycloaliphatic curing agent, 1,2-diaminocyclohexane, revealed that the cis and trans isomers display distinct reactivities when curing epoxy resins.[1] The trans isomer, being less sterically hindered, demonstrated a higher reactivity of the secondary amine, leading to variations in the final polymer's glass transition temperature (Tg).[1] This principle of stereoisomerism influencing reactivity and final properties is the foundation for understanding the importance of the MHHPA isomeric ratio.

Correlating Isomeric Ratio to Final Polymer Properties

While direct, publicly available experimental data quantitatively correlating the precise cis/trans ratio of MHHPA to final polymer properties is limited, we can infer the expected trends based on fundamental polymer chemistry principles and data from analogous systems. A higher proportion of one isomer over the other will likely lead to a more uniform polymer network, which can enhance certain properties.

Key Polymer Properties Influenced by Isomeric Ratio:

  • Glass Transition Temperature (Tg): The Tg is a critical parameter indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often desirable for applications requiring thermal stability. The more reactive isomer is expected to lead to a more densely crosslinked network, resulting in a higher Tg.

  • Mechanical Strength: Properties such as tensile strength, flexural modulus, and impact resistance are dependent on the integrity and uniformity of the polymer network. A consistent isomeric composition can lead to a more ordered network structure, potentially improving these mechanical properties.

  • Chemical Resistance: A well-formed, densely crosslinked polymer network generally exhibits superior resistance to chemical attack. The isomeric ratio that promotes the most complete and uniform cure will likely yield a polymer with enhanced chemical resistance.

The following table summarizes the hypothesized correlation between the MHHPA isomeric ratio and final polymer properties, drawing parallels from studies on similar thermosetting systems.

Isomeric Ratio of MHHPAPredominant IsomerAnticipated Impact on Curing and Network StructureExpected Final Polymer Properties
High Cis Cis IsomerPotentially slower or sterically hindered reaction kinetics due to the spatial arrangement of functional groups. May lead to a less uniform or lower crosslink density network.Lower Glass Transition Temperature (Tg), Potentially reduced mechanical strength and chemical resistance.
High Trans Trans IsomerPotentially faster and more complete reaction due to reduced steric hindrance, leading to a more uniform and densely crosslinked polymer network.Higher Glass Transition Temperature (Tg), Enhanced mechanical strength (tensile, flexural), Improved chemical resistance.
Mixed Isomers Mixture of Cis and TransThe properties will be an average of the two pure isomer systems. The specific ratio will dictate the final performance, offering a way to tailor properties.A balance of properties, potentially allowing for optimization of toughness and flexibility alongside thermal and mechanical strength.

Experimental Protocols

To quantitatively determine the correlation between the MHHPA isomeric ratio and final polymer properties, a series of experiments would be conducted. The following are detailed methodologies for key experiments.

Characterization of MHHPA Isomeric Ratio

Objective: To quantify the cis and trans isomer content in the MHHPA curing agent.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute the MHHPA sample in a suitable solvent (e.g., dichloromethane (B109758) or acetone).

  • GC Separation: Inject the diluted sample into a gas chromatograph equipped with a capillary column suitable for separating isomers (e.g., a non-polar or medium-polarity column). An appropriate temperature program is used to achieve baseline separation of the cis and trans isomers.

  • MS Detection: The eluting compounds are introduced into a mass spectrometer. The mass spectra of the separated isomers are obtained.

  • Quantification: The relative peak areas of the cis and trans isomers in the chromatogram are used to determine their respective percentages in the mixture.

Preparation of Cured Polymer Samples

Objective: To prepare epoxy resin samples cured with MHHPA of varying isomeric ratios.

Methodology:

  • Formulation: Prepare formulations of a standard liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) with MHHPA of known isomeric ratios (e.g., high-cis, high-trans, and a 50:50 mixture). A catalyst, such as a tertiary amine (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol), is typically added to facilitate the curing reaction. The stoichiometric ratio of anhydride to epoxy groups should be kept constant across all formulations.

  • Mixing: Thoroughly mix the epoxy resin, MHHPA, and catalyst at a controlled temperature (e.g., 60 °C) to ensure a homogeneous mixture.

  • Degassing: Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into pre-heated molds and cure using a defined temperature schedule (e.g., 2 hours at 100 °C followed by a post-cure of 4 hours at 150 °C). The curing schedule should be consistent for all samples.

Characterization of Final Polymer Properties

Objective: To measure the key thermal and mechanical properties of the cured polymer samples.

a) Glass Transition Temperature (Tg) Determination

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare small samples (5-10 mg) from the cured polymer plaques.

  • DSC Analysis: Place the sample in an aluminum pan and heat it in the DSC instrument under a nitrogen atmosphere at a controlled heating rate (e.g., 10 °C/min).

  • Tg Determination: The glass transition temperature is determined as the midpoint of the step change in the heat flow curve.

b) Mechanical Properties Testing

Methodology: ASTM D638 (Tensile Properties) and ASTM D790 (Flexural Properties)

  • Specimen Preparation: Machine dog-bone shaped specimens for tensile testing and rectangular bars for flexural testing from the cured polymer plaques according to the dimensions specified in the respective ASTM standards.

  • Testing: Conduct the tests using a universal testing machine at a controlled temperature and crosshead speed.

  • Data Analysis: Calculate the tensile strength, tensile modulus, elongation at break, flexural strength, and flexural modulus from the resulting stress-strain curves.

Visualizing the Logical Relationship

The following diagram illustrates the logical workflow from the isomeric composition of the MHHPA curing agent to the final properties of the cured polymer.

MHHPA_Isomer_Effect cluster_input Input Material cluster_isomers Isomeric Composition cluster_process Curing Process cluster_output Final Polymer Properties MHHPA Hexahydro-4-methylphthalic Anhydride Cis Cis Isomer MHHPA->Cis Trans Trans Isomer MHHPA->Trans Ratio Cis/Trans Ratio Cis->Ratio Trans->Ratio Kinetics Reaction Kinetics (Steric Hindrance) Ratio->Kinetics influences Network Polymer Network (Crosslink Density) Kinetics->Network determines Tg Glass Transition Temp. Network->Tg affects Mechanical Mechanical Strength Network->Mechanical affects Chemical Chemical Resistance Network->Chemical affects

Caption: Logical flow from MHHPA isomeric ratio to polymer properties.

Conclusion

References

[1] López-Quintela, M. A., et al. "Cis/Trans Reactivity: Epoxy-Amine Systems." Macromolecules 31.15 (1998): 4770-4776.[1]

References

A Comparative Analysis of the Hydrolytic Stability of Polymers Cured with Hexahydro-4-methylphthalic Anhydride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the long-term stability of polymer matrices is a critical factor in ensuring the efficacy and safety of advanced formulations and devices. This guide provides a detailed comparison of the hydrolytic stability of epoxy resins cured with Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) against other common curing agents, namely Methyl Nadic Anhydride (MNA) and an amine-based system. This analysis is supported by experimental data from various sources to provide a clear perspective on performance differences.

Anhydride-cured epoxy systems are renowned for their excellent thermal stability, high electrical insulation properties, and robust mechanical strength.[1][2] However, they are also known to be susceptible to moisture, which can lead to hydrolysis of the ester linkages formed during curing, potentially compromising the long-term performance of the material.[3] MHHPA, a widely used alicyclic anhydride, offers a good balance of properties, but understanding its performance in humid environments compared to alternatives is crucial for material selection.[4]

Comparative Performance Data

The selection of a curing agent significantly influences the hydrolytic stability of the final cured epoxy resin. The following table summarizes the key performance indicators for epoxy resins cured with MHHPA and its alternatives. It is important to note that the data is compiled from various studies, and direct comparisons may be complex due to variations in the specific epoxy resin, catalyst, and cure cycle used.

PropertyMHHPA-Cured EpoxyMNA-Cured EpoxyAmine-Cured Epoxy
Water Absorption (Equilibrium) > 2.0%Not specified, but generally lower moisture uptake than amine-cured systems[4]1.0% to 5.0% (highly dependent on specific amine)
Change in Glass Transition Temp. (Tg) after Aging DecreaseNot specifiedSignificant decrease
Retention of Mechanical Properties after Aging Moderate to GoodGood to ExcellentVariable, can be significant degradation
General Hydrolytic Stability ModerateGoodGood to Excellent (depending on amine structure)

Experimental Protocols

To ensure accurate and reproducible data for comparing the hydrolytic stability of different polymer systems, standardized experimental protocols are essential. The following methodologies are based on established ASTM standards and common practices in polymer science.

1. Sample Preparation

  • Materials: A standard bisphenol A-based epoxy resin (e.g., DGEBA) is used as the base polymer. The curing agents to be compared are Hexahydro-4-methylphthalic anhydride (MHHPA), Methyl Nadic Anhydride (MNA), and a representative amine curing agent (e.g., a cycloaliphatic amine).

  • Mixing: The epoxy resin and curing agent are stoichiometrically mixed, along with a suitable accelerator (e.g., a tertiary amine for anhydride cures). The mixture is degassed under vacuum to remove entrapped air.

  • Curing: The mixture is cast into molds to produce specimens of standardized dimensions for various tests. The curing schedule (temperature and duration) is specific to each curing agent to achieve optimal cross-linking. A typical cure cycle for anhydride systems involves an initial cure at a lower temperature followed by a post-cure at a higher temperature.[5]

2. Hydrolytic Aging

  • Procedure: The cured specimens are immersed in distilled water at a constant elevated temperature (e.g., 70°C or 85°C) for an extended period (e.g., up to 1000 hours).

  • Water Absorption Measurement (ASTM D570): At regular intervals, the specimens are removed from the water bath, wiped dry, and weighed to determine the percentage of water absorption until equilibrium is reached.[6]

3. Post-Aging Characterization

  • Mechanical Testing (ASTM D790 - Flexural Properties): After aging, the flexural strength and modulus of the specimens are measured and compared to the properties of un-aged control samples to determine the retention of mechanical properties.[7]

  • Thermal Analysis (Differential Scanning Calorimetry - DSC): The glass transition temperature (Tg) of the aged specimens is determined using DSC to assess the impact of water absorption on the polymer network.

  • Chemical Analysis (Fourier-Transform Infrared Spectroscopy - FTIR): FTIR analysis is performed on the aged samples to detect chemical changes, such as the hydrolysis of ester bonds.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for comparing the hydrolytic stability of different curing agents can be visualized as follows:

G cluster_prep Sample Preparation cluster_aging Hydrolytic Aging cluster_analysis Post-Aging Analysis Resin Epoxy Resin (DGEBA) Mix_MHHPA Mixing & Degassing Resin->Mix_MHHPA Mix_MNA Mixing & Degassing Resin->Mix_MNA Mix_Amine Mixing & Degassing Resin->Mix_Amine MHHPA MHHPA MHHPA->Mix_MHHPA MNA MNA MNA->Mix_MNA Amine Amine Curing Agent Amine->Mix_Amine Cure_MHHPA Curing Mix_MHHPA->Cure_MHHPA Cure_MNA Curing Mix_MNA->Cure_MNA Cure_Amine Curing Mix_Amine->Cure_Amine Aging Immersion in Distilled Water (e.g., 70°C, 1000h) Cure_MHHPA->Aging Cure_MNA->Aging Cure_Amine->Aging Water_Absorption Water Absorption (ASTM D570) Aging->Water_Absorption Mechanical_Test Mechanical Testing (ASTM D790) Aging->Mechanical_Test Thermal_Analysis Thermal Analysis (DSC) Aging->Thermal_Analysis Chemical_Analysis Chemical Analysis (FTIR) Aging->Chemical_Analysis G cluster_reactants Curing Reaction cluster_degradation Hydrolytic Degradation cluster_consequences Consequences Epoxy Epoxy Group Ester Ester Linkage (Crosslinked Polymer) Epoxy->Ester Anhydride Anhydride Group Anhydride->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Water Water (H2O) Water->Hydrolysis Acid Carboxylic Acid Hydrolysis->Acid Alcohol Alcohol Hydrolysis->Alcohol Chain_Scission Polymer Chain Scission Hydrolysis->Chain_Scission Reduced_Tg Reduced Tg Chain_Scission->Reduced_Tg Reduced_Mech Reduced Mechanical Properties Chain_Scission->Reduced_Mech

References

Safety Operating Guide

Proper Disposal of Hexahydro-4-methylphthalic Anhydride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Hexahydro-4-methylphthalic anhydride (B1165640) as a hazardous waste. Do not dispose of it down the drain or in regular trash. This substance is a known skin and respiratory sensitizer (B1316253) and can cause serious eye damage.[1][2][3] Proper disposal is crucial for the safety of laboratory personnel and the protection of the environment.

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Hexahydro-4-methylphthalic anhydride and associated waste materials in a research and development environment. Adherence to these protocols, in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines and local regulations, is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).[4]

  • Eye Protection: Chemical safety goggles are required. If a splash hazard exists, use safety goggles and a face shield.[5]

  • Hand Protection: Wear nitrile or neoprene gloves. If direct or prolonged contact is anticipated, consider thicker, chemical-resistant gloves. Always inspect gloves before use and wash hands after removal.[6]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[5][7]

  • Respiratory Protection: Handle this compound and its waste in a properly functioning chemical fume hood to avoid inhalation of vapors or aerosols.[5][8][9]

Waste Characterization and Segregation

Properly identifying and segregating chemical waste is the first step in compliant disposal. This compound waste falls into the category of hazardous chemical waste due to its sensitizing and corrosive properties.[3][7][8]

Key Segregation Principles:

  • Do Not Mix: Never mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

  • Incompatibilities: As an anhydride, it is water-reactive. Keep it separate from aqueous solutions, acids, and bases to prevent violent reactions.[4] Store it away from strong oxidizing agents.[4]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, paper towels, pipette tips) from liquid waste (e.g., unused reagent, solutions containing the anhydride, rinsate).

Summary of Hazard Data for Disposal Planning:

Hazard ClassificationDescriptionPrimary Disposal Concern
Skin Sensitizer May cause an allergic skin reaction upon contact.[1][2][3]Avoid skin contact; all contaminated PPE and materials must be disposed of as hazardous waste.
Respiratory Sensitizer May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3]All handling and disposal must occur in a ventilated enclosure (fume hood).[5]
Serious Eye Damage Causes serious, potentially irreversible, eye damage.[1][2][3]Mandates stringent eye protection; any contaminated materials pose a significant hazard.
Reactivity Water-reactive.[4]Must be kept separate from aqueous waste streams and protected from moisture.

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure this compound, solutions containing it, and contaminated labware.

Step 1: Container Selection and Preparation
  • Choose a Compatible Container: Use a clean, dry, leak-proof container made of a material compatible with the anhydride. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic compounds.[10]

  • Original Containers: Whenever possible, collect waste in the original product container.[11]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[12][13] The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[12]

    • A clear indication of the hazards (e.g., "Sensitizer," "Corrosive").[13]

    • The date when the first drop of waste is added (accumulation start date).

Step 2: Waste Accumulation
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[4][13] A designated portion of a chemical fume hood is an excellent choice for an SAA.[4]

  • Adding Waste:

    • Liquids: Carefully pour liquid waste into the designated liquid waste container, using a funnel to prevent spills.

    • Solids: Place contaminated solid waste (e.g., gloves, absorbent pads, weigh boats) into a separate, clearly labeled solid waste container.

  • Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[2][12] This prevents the release of vapors and protects the contents from moisture.

  • Secondary Containment: Store the waste container within a larger, chemically resistant tray or bin to contain any potential leaks or spills.[6][12]

Step 3: Handling Contaminated Materials and Empty Containers
  • Contaminated Labware: Non-disposable labware (e.g., glassware) must be decontaminated. Triple-rinse with a suitable organic solvent (such as acetone (B3395972) or ethanol), collecting all rinsate as hazardous liquid waste. After decontamination, the glassware can be washed normally.

  • Empty Product Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[12] The rinsate is considered hazardous waste and must be collected in your liquid waste container.[12] After triple-rinsing and air-drying, deface the original label and dispose of the container as regular solid waste, unless your institution's policy states otherwise.[2]

Step 4: Arranging for Disposal
  • Monitor Fill Level: Do not overfill waste containers. Stop filling at about 90% capacity to allow for expansion and prevent spills.[10]

  • Request Pickup: Once the container is full, or before the accumulation time limit set by regulations (e.g., 12 months in an SAA), arrange for waste pickup.[1] Contact your institution's EHS department or follow their established procedure to request a hazardous waste collection.[1]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas. Trained EHS staff or licensed hazardous waste contractors will handle the collection and final disposal.[2]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Final Disposal ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize 2. Characterize Waste (Hazardous Sensitizer) segregate 3. Segregate from Incompatibles (Water, Bases, Oxidizers) select_container 4. Select & Label Container ('Hazardous Waste', Chemical Name, Date) segregate->select_container Proceed to Accumulation add_waste 5. Add Waste in SAA (Keep Container Closed) containment 6. Use Secondary Containment monitor_fill 7. Monitor Fill Level (<90%) containment->monitor_fill Proceed to Disposal request_pickup 8. Request EHS Pickup disposal 9. Disposal by Licensed Contractor

Caption: A workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Hexahydro-4-methylphthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary

Hexahydro-4-methylphthalic anhydride is classified as a hazardous chemical that can cause serious eye damage, skin sensitization, and respiratory sensitization.[1][2] It is crucial to handle this substance with appropriate personal protective equipment and in a well-ventilated area.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles/Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn where splashing is a risk.[1][3]
Skin Protection GlovesChemical-resistant gloves. While specific breakthrough times are not available, nitrile or butyl rubber gloves are generally recommended for handling anhydrides. Always inspect gloves before use and consult the manufacturer's specific chemical resistance data.[4][5][6]
Protective ClothingFire/flame resistant and impervious clothing. A lab coat is the minimum requirement.[3]
Respiratory Protection RespiratorIn case of inadequate ventilation or if exposure limits are exceeded, use a full-face respirator with an appropriate "Organic Vapor/Acid Gas" cartridge.[7][8]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[9]

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Gather all necessary PPE and inspect it for integrity.

    • Have spill control materials (e.g., inert absorbent material like sand or vermiculite) available.[1]

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[3]

    • Keep the container tightly closed when not in use.

    • Prevent the substance from coming into contact with moisture, as it is moisture-sensitive.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

    • Keep containers tightly sealed.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a suitable, labeled, and closed container.

  • Disposal: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.[3]

Emergency Procedures

EmergencyProtocol
Spill 1. Evacuate the area. 2. Wear appropriate PPE, including respiratory protection. 3. Contain the spill using an inert absorbent material (e.g., sand, vermiculite). 4. Collect the absorbed material into a suitable container for disposal. 5. Clean the spill area thoroughly.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Firefighters should wear self-contained breathing apparatus.
First Aid If Inhaled: Move the person to fresh air. Seek immediate medical attention if breathing is difficult or respiratory symptoms occur.[3] If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation or a rash develops.[3] If in Eyes: Immediately rinse with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Chemical Spill Workflow

G cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate Alert Others don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Absorbed Material into Labeled Waste Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose

Caption: Workflow for Safely Managing a Chemical Spill.

References

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Reactant of Route 1
Hexahydro-4-methylphthalic anhydride
Reactant of Route 2
Hexahydro-4-methylphthalic anhydride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。